molecular formula C10H12ClNO4 B8146353 LY367385 hydrochloride

LY367385 hydrochloride

Número de catálogo: B8146353
Peso molecular: 245.66 g/mol
Clave InChI: IGKQWSUZDKTEPR-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY367385 hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO4 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15;/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKQWSUZDKTEPR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a). Extensive preclinical research has demonstrated its significant neuroprotective properties in various models of excitotoxicity and ischemic neuronal injury. The primary mechanism underlying this neuroprotection is the enhancement of GABAergic inhibitory neurotransmission, achieved by relieving the tonic inhibition exerted by mGluR1 on GABAergic interneurons. This guide provides a comprehensive overview of the mechanism of action of LY367385, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in the field of neuroprotection.

Core Mechanism of Action: Antagonism of mGluR1

LY367385 exerts its neuroprotective effects by selectively blocking the mGluR1a receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] By antagonizing mGluR1, LY367385 prevents these downstream signaling events.

Quantitative Data: Receptor Binding and Potency

The selectivity and potency of LY367385 for mGluR1a are critical to its mechanism of action. The following table summarizes key quantitative data.

ParameterValueReceptor SubtypeAssayReference
IC508.8 µMmGluR1aQuisqualate-induced phosphoinositide (PI) hydrolysis[2][3][4]
IC50> 100 µMmGluR5aQuisqualate-induced phosphoinositide (PI) hydrolysis[2][5]
ActivityNegligibleGroup II & III mGluRsNot specified[2]

Neuroprotection via Enhancement of GABAergic Transmission

The cornerstone of LY367385's neuroprotective action is its ability to potentiate GABAergic neurotransmission. mGluR1 receptors are tonically active on GABAergic interneurons, where they exert an inhibitory influence on GABA release.[6] By blocking these receptors, LY367385 disinhibits the interneurons, leading to an increased release of GABA into the synapse.[6][7] This elevation in GABA, the primary inhibitory neurotransmitter in the central nervous system, counteracts the excessive glutamate-mediated excitation that characterizes excitotoxic and ischemic conditions, thereby conferring neuroprotection.

Signaling Pathway of mGluR1 Antagonism Leading to Neuroprotection

The following diagram illustrates the signaling cascade initiated by LY367385's antagonism of mGluR1, culminating in enhanced GABAergic inhibition and neuroprotection.

G cluster_presynaptic GABAergic Interneuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LY367385 LY367385 mGluR1 mGluR1 LY367385->mGluR1 Antagonizes Inhibition Tonic Inhibition of GABA Release LY367385->Inhibition Blocks Gq11 Gq/11 mGluR1->Gq11 Activates mGluR1->Inhibition PLC PLC Gq11->PLC Activates PLC->Inhibition Mediates GABA_release Increased GABA Release GABA GABA GABA_release->GABA GABA_R GABA Receptor GABA->GABA_R Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: Signaling pathway of LY367385-mediated neuroprotection.

Interaction with the Endocannabinoid System

Recent evidence suggests a complex interplay between the mGluR1 and the endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, in mediating neuroprotection. Activation of postsynaptic mGluR5 can trigger the synthesis and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors to suppress neurotransmitter release.[8][9][10] While LY367385 is selective for mGluR1, the broader implications of group I mGluR modulation on the endocannabinoid system are an active area of research. Some studies suggest that the neuroprotective effects of mGluR1 antagonists can be modulated by CB1 receptor activity.[8][11]

The following diagram illustrates the interaction between mGluR1 and CB1 receptor signaling.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibits Endocannabinoid Endocannabinoids Endocannabinoid->CB1R mGluR1 mGluR1 PLC PLC mGluR1->PLC Activates Endocannabinoid_Synthesis Endocannabinoid Synthesis PLC->Endocannabinoid_Synthesis Stimulates Endocannabinoid_Synthesis->Endocannabinoid Retrograde Signaling G start Start culture Culture Primary Cortical Neurons (12-14 DIV) start->culture nmda Expose to NMDA (100-300 µM) culture->nmda drug Co-treat with LY367385 or Vehicle nmda->drug wash Washout and Return to Conditioned Medium drug->wash assess Assess Cell Viability (24h post-insult) wash->assess end End assess->end G start Start anesthetize Anesthetize Gerbil start->anesthetize occlude Occlude Common Carotid Arteries (5 min) anesthetize->occlude reperfuse Remove Clips for Reperfusion occlude->reperfuse administer Administer LY367385 or Vehicle (i.p.) reperfuse->administer recover Post-operative Recovery (7 days) administer->recover histology Histological Analysis of Hippocampus recover->histology end End histology->end G start Start implant Implant Microdialysis Probe start->implant perfuse Perfuse with aCSF implant->perfuse baseline Collect Baseline Dialysate Samples perfuse->baseline administer Administer LY367385 baseline->administer collect Collect Post-treatment Dialysate Samples administer->collect analyze Analyze GABA Concentration (HPLC) collect->analyze end End analyze->end

References

The Role of LY367385 Hydrochloride in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other cognitive functions. A key player in the modulation of synaptic plasticity is the metabotropic glutamate (B1630785) receptor 1 (mGluR1). LY367385 hydrochloride is a potent and selective antagonist of the mGluR1a subtype, making it an invaluable tool for dissecting the role of this receptor in neuronal function. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, with a focus on its effects on long-term potentiation (LTP) and long-term depression (LTD). We will delve into the quantitative data from key studies, detail the experimental protocols used to obtain these findings, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological profile of LY367385 and its effects on synaptic plasticity.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor SubtypeAssayReference
IC508.8 µMmGluR1aQuisqualate-induced phosphoinositide (PI) hydrolysis[1][2][3][4][5]
IC50>100 µMmGluR5aQuisqualate-induced phosphoinositide (PI) hydrolysis[1][2][3][4][5]

Table 2: Effects of LY367385 on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region

ConcentrationApplication TimingEffectMagnitude of EffectExperimental ModelReference
100 µM20 min prior to High-Frequency Tetanization (HFT)Significant inhibition of LTP induction and expressionMarkedly impaired late LTP (> 2h)In vitro adult male rat hippocampal slices[6]
100 µMImmediately after HFTNo significant effect on LTP profile-In vitro adult male rat hippocampal slices[6]
100 µMCo-applied with MPEP (10 µM)Blocks robust LTP induced by 200 Hz tetanus in the presence of APVLTP reduced to 108 ± 1% from 132 ± 4% in controlIn vitro Long-Evans rat hippocampal slices[7]
125 ± 5 µMApplied aloneNo block of mGluR-LTP-In vitro Long-Evans rat hippocampal slices[7]

Table 3: Effects of LY367385 on Long-Term Depression (LTD) in the Hippocampal CA1 Region

ConcentrationApplication TimingEffectMagnitude of EffectExperimental ModelReference
100 µMBefore and during DHPG applicationReduced acute depression but did not affect LTD inductionAcute depression: 64 ± 4% (LY367385) vs 37% ± 5% (control)In vitro rat hippocampal slices[8]
100 µMApplied after LTD establishedTransiently reversed LTDReversal to 79 ± 5% of baselineIn vitro wild-type mice hippocampal slices[8]
100 µM-Required for DHPG-induced decreases in AMPA receptor surface expression-In vitro rat hippocampal slices[8]

Table 4: Effects of LY367385 on GABAergic Synaptic Transmission

ConcentrationEffectMagnitude of EffectExperimental ModelReference
300 µMIncreased frequency and amplitude of sIPSCs in CA1 pyramidal cells-In vitro rat hippocampal slices[9]
0.03–1 µMAmplified the inhibitory effect of baclofen (B1667701) on GABA release-Mouse cortical synaptosomes[10]
-Antagonized DHPG-reduced inhibitory postsynaptic currents-Cortico-striatal slices[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[12][13][14][15]

  • Anesthesia and Decapitation: Anesthetize the animal (e.g., adult male Wistar rat or C57BL/6 mouse) using an appropriate method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail, in accordance with institutional animal care and use committee guidelines. Once deeply anesthetized, perform decapitation.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is typically designed to minimize excitotoxicity and can include (in mM): 110 Choline Chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.

  • Slicing: Mount the brain on the stage of a vibratome (e.g., Leica VT1200S) and submerge it in the ice-cold, oxygenated cutting solution. Cut transverse hippocampal slices at a thickness of 300-400 µm.

  • Incubation and Recovery: Transfer the slices to an interface or submerged-style holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose) continuously bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in acute hippocampal slices to study synaptic plasticity.[16][17][18][19][20]

  • Slice Transfer and Perfusion: Transfer a single hippocampal slice to the recording chamber of an upright microscope. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at a temperature of 30-32°C.

  • Neuron Identification: Visualize neurons in the CA1 pyramidal cell layer using differential interference contrast (DIC) optics.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. The intracellular solution for recording excitatory postsynaptic currents (EPSCs) typically contains (in mM): 130 Cs-gluconate, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, 0.5 EGTA, and 5 QX-314, with the pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm.

  • Whole-Cell Configuration: Approach a target neuron with the recording pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition: Record synaptic responses in voltage-clamp mode, holding the membrane potential at -70 mV to record AMPA receptor-mediated EPSCs. Stimulate Schaffer collateral afferents using a bipolar stimulating electrode placed in the stratum radiatum.

  • Plasticity Induction:

    • LTP Induction: After establishing a stable baseline of synaptic responses for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

    • LTD Induction: To induce LTD, use a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz.

  • Drug Application: Apply this compound and other pharmacological agents by bath perfusion at the desired concentrations and for the specified durations as indicated in the experimental design.

Mandatory Visualizations

Signaling Pathways

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_antagonist Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq mGluR1->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_effectors Downstream Effectors (e.g., gene expression, ion channel modulation) Ca2_release->Downstream_effectors PKC->Downstream_effectors LY367385 LY367385 HCl LY367385->mGluR1 Blocks

mGluR1_Endocannabinoid_Interaction cluster_presynaptic Presynaptic Terminal (GABAergic) cluster_postsynaptic Postsynaptic Neuron cluster_antagonist CB1R CB1 Receptor GABA_vesicle GABA CB1R->GABA_vesicle Inhibits GABA_release GABA Release GABA_vesicle->GABA_release mGluR1 mGluR1 PLC PLC mGluR1->PLC Activates DAG DAG PLC->DAG Produces eCB_synthesis Endocannabinoid Synthesis (e.g., 2-AG) DAG->eCB_synthesis Precursor for eCB eCB eCB_synthesis->eCB Synthesizes eCB->CB1R Retrograde Messenger Glutamate Glutamate Glutamate->mGluR1 Binds LY367385 LY367385 HCl LY367385->mGluR1 Blocks

Experimental Workflows

LTP_Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_analysis Data Analysis slice_prep Acute Hippocampal Slice Preparation recording_setup Whole-Cell Patch-Clamp Setup slice_prep->recording_setup baseline Establish Stable Baseline (20 min) recording_setup->baseline drug_app Bath Apply LY367385 HCl (e.g., 100 µM for 20 min) baseline->drug_app hfs Induce LTP (High-Frequency Stimulation) drug_app->hfs post_hfs Record Post-HFS (60 min) hfs->post_hfs measure_epsp Measure fEPSP Slope post_hfs->measure_epsp normalize Normalize to Baseline measure_epsp->normalize compare Compare LTP Magnitude (Control vs. LY367385) normalize->compare

Conclusion

This compound serves as a critical pharmacological tool for elucidating the multifaceted role of mGluR1 in synaptic plasticity. The data presented in this guide unequivocally demonstrate that mGluR1 activation is necessary for the induction and maintenance of both LTP and LTD in the hippocampus. Furthermore, the blockade of mGluR1 by LY367385 has been shown to modulate GABAergic transmission, highlighting the intricate interplay between different neurotransmitter systems in shaping synaptic strength. The detailed experimental protocols and signaling pathway diagrams provided herein offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting mGluR1 in neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

The Discovery and Synthesis of LY367385 Hydrochloride: A Selective mGluR1a Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR1a signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and key preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and for seminal assays demonstrating its neuroprotective effects are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Pharmacological Profile

LY367385, chemically known as (+)-2-methyl-4-carboxyphenylglycine, was first reported by Clark and colleagues in 1997 as a potent and selective antagonist for the mGluR1 receptor.[1] It exhibits a significant affinity for the mGluR1a subtype, with an IC50 value of 8.8 μM for the blockade of quisqualate-induced phosphoinositide hydrolysis in rat cerebellar granule cells.[2][3] In contrast, its affinity for the mGluR5a receptor is substantially lower (IC50 > 100 μM), and it has negligible effects on group II and group III mGlu receptors, highlighting its selectivity.[2]

The hydrochloride salt of LY367385 is the commonly used form in research due to its improved solubility.

Quantitative Data Summary
ParameterValueReceptor/SystemReference
IC508.8 μMmGluR1a (quisqualate-induced phosphoinositide hydrolysis)[2][3]
IC50> 100 μMmGluR5a[2]

Synthesis Pathway

The synthesis of (+)-2-methyl-4-carboxyphenylglycine (LY367385) was first described by Clark et al. (1997). The pathway involves the asymmetric Strecker synthesis, a well-established method for the preparation of α-amino acids.

G cluster_synthesis Synthesis of LY367385 A 2-Methyl-4-carboxybenzaldehyde C Racemic α-amino nitrile A->C Strecker reaction B Ammonium Chloride, Sodium Cyanide B->C E Racemic (+/-)-2-methyl-4-carboxyphenylglycine C->E Hydrolysis of nitrile and imine D Acid Hydrolysis D->E G (+)-2-methyl-4-carboxyphenylglycine (LY367385) E->G Separation of enantiomers F Chiral Resolution (e.g., with a chiral amine) F->G I This compound G->I Salt formation H HCl H->I

Caption: Synthesis pathway of this compound.

Experimental Protocols

The neuroprotective properties of LY367385 have been demonstrated in several key preclinical models. The following are detailed protocols adapted from the seminal work by Bruno et al. (1999), which established the neuroprotective efficacy of LY367385.

In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity in Murine Cortical Cell Cultures

This assay assesses the ability of LY367385 to protect primary cortical neurons from cell death induced by the overstimulation of NMDA receptors.

G cluster_workflow NMDA-Induced Excitotoxicity Workflow A Prepare primary cortical neuron cultures from fetal mice (14-16 days in vitro) B Pre-incubate cultures with LY367385 (e.g., 10, 30, 100, 300 μM) for 15 min A->B C Expose cultures to NMDA (100 μM) in the presence of LY367385 for 10 min B->C D Wash cultures to remove NMDA and drug C->D E Incubate for 24 hours D->E F Assess neuronal viability (e.g., by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium) E->F

Caption: Experimental workflow for NMDA-induced excitotoxicity assay.

  • Cell Culture: Mixed cortical cell cultures containing neuronal and glial elements are prepared from fetal mice (14-17 days gestation) and cultured for 14-16 days in vitro.

  • Drug Application: this compound is dissolved in culture medium. The cultures are pre-incubated with various concentrations of LY367385 (e.g., 10, 30, 100, 300 μM) for 15 minutes.

  • NMDA Exposure: N-methyl-D-aspartate (NMDA) is added to the cultures to a final concentration of 100 μM in the continued presence of LY367385. The exposure lasts for 10 minutes.

  • Washout: The culture medium containing NMDA and LY367385 is removed, and the cells are washed twice with fresh, drug-free culture medium.

  • Incubation: The cultures are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assessment: Neuronal damage is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. The LDH activity is measured spectrophotometrically.

In Vivo Neuroprotection in a Gerbil Model of Transient Global Ischemia

This model evaluates the neuroprotective effects of LY367385 in a setting of brain injury caused by a temporary interruption of blood flow.

G cluster_workflow Transient Global Ischemia Workflow A Anesthetize adult Mongolian gerbils B Induce transient global ischemia by bilateral common carotid artery occlusion for 5 minutes A->B C Administer LY367385 (e.g., 10 mg/kg, i.p.) immediately after reperfusion B->C D Allow for a 7-day survival period C->D E Perfuse and fix brain tissue D->E F Perform histological analysis to assess neuronal damage in the hippocampus (e.g., CA1 region) E->F

Caption: Experimental workflow for the gerbil transient global ischemia model.

  • Animal Model: Adult male Mongolian gerbils are used.

  • Ischemia Induction: Animals are anesthetized, and both common carotid arteries are occluded for 5 minutes to induce transient global cerebral ischemia. Reperfusion is initiated by releasing the occlusion.

  • Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg immediately after the onset of reperfusion. Control animals receive a vehicle injection.

  • Survival and Tissue Processing: The animals are allowed to survive for 7 days. They are then deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are removed and processed for histological analysis.

  • Histological Assessment: Brain sections, typically 20-30 µm thick, are stained (e.g., with cresyl violet) to visualize neuronal morphology. The extent of neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, is quantified by counting the number of surviving neurons.

Signaling Pathway

LY367385 exerts its effects by blocking the mGluR1a receptor, which is a G-protein coupled receptor (GPCR) typically linked to the Gq/11 family of G proteins. Activation of mGluR1a by its endogenous ligand, glutamate, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream events. By antagonizing this receptor, LY367385 inhibits these downstream signals.

G cluster_pathway mGluR1a Signaling Pathway and Inhibition by LY367385 Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Gq_11 Gq/11 mGluR1a->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased intracellular Ca2+ release IP3->Ca_release PKC_activation Protein Kinase C (PKC) activation DAG->PKC_activation LY367385 LY367385 LY367385->mGluR1a antagonizes

Caption: mGluR1a signaling cascade and the point of inhibition by LY367385.

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of the mGluR1a receptor. Its high selectivity allows for the precise dissection of mGluR1a-mediated signaling in both normal physiological processes and in pathological conditions such as excitotoxicity and cerebral ischemia. The synthetic pathway and experimental protocols detailed in this guide provide a solid foundation for researchers aiming to utilize this important pharmacological agent in their studies. Further research employing LY367385 will undoubtedly continue to unravel the complexities of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.

References

The Selective Antagonist LY367385 Hydrochloride: An In-depth Technical Guide to its mGluR1a Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY367385 hydrochloride, a potent antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). The information presented herein is curated for researchers and professionals in the fields of pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Analysis of Binding Affinity and Selectivity

This compound demonstrates a high degree of selectivity for the mGluR1a subtype over other metabotropic glutamate receptors. The primary measure of its potency is derived from functional assays assessing the inhibition of agonist-induced phosphoinositide (PI) hydrolysis, a key downstream signaling event of mGluR1a activation.

Table 1: Potency and Selectivity of this compound

Receptor SubtypeAssay TypeParameterValueReference(s)
mGluR1aPhosphoinositide HydrolysisIC508.8 µM[1][2]
mGluR5aPhosphoinositide HydrolysisIC50> 100 µM[1][2]
Group II mGluRsFunctional AssaysActivityNegligible[1][2]
Group III mGluRsFunctional AssaysActivityNegligible[1][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional activity of this compound at mGluR1a.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol (B14025) phosphates, a downstream second messenger of mGluR1a activation.

Objective: To determine the functional potency (IC50) of this compound in blocking mGluR1a-mediated signaling.

Materials:

  • Cells expressing recombinant mGluR1a (e.g., CHO or HEK293 cells)

  • [³H]myo-inositol

  • Agonist (e.g., Quisqualate or L-Glutamate)

  • This compound

  • Lithium chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling: Plate mGluR1a-expressing cells and incubate with [³H]myo-inositol to allow for incorporation into cellular phosphoinositides.

  • Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an mGluR1a agonist (e.g., quisqualate) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction of Inositol Phosphates: Terminate the reaction and lyse the cells. Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.[3]

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

  • Data Analysis: Plot the inhibition of agonist-stimulated inositol phosphate (B84403) formation against the concentration of this compound to determine the IC50 value.[3]

Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of an unlabeled compound (the competitor, e.g., LY367385) for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for mGluR1a.

Materials:

  • Cell membranes prepared from cells expressing mGluR1a

  • Radiolabeled ligand with known affinity for mGluR1a (e.g., [³H]Quisqualic Acid or [³H]Glutamate)[4][5]

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from mGluR1a-expressing cells.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

mGluR1a Signaling Pathway

Activation of mGluR1a by an agonist like glutamate initiates a G-protein-mediated signaling cascade. This compound acts as a competitive antagonist at the glutamate binding site, preventing the initiation of this pathway.

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR1a mGluR1a Glutamate->mGluR1a Binds & Activates LY367385 LY367385 HCl (Antagonist) LY367385->mGluR1a Competitively Inhibits Gq11 Gq/11 mGluR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: mGluR1a signaling pathway and the inhibitory action of LY367385.

Experimental Workflow for Determining Antagonist Affinity

The process of determining the binding affinity of a novel antagonist like this compound involves a systematic experimental workflow.

Antagonist_Affinity_Workflow start Start: Synthesize/Obtain Antagonist (LY367385) receptor_prep Prepare mGluR1a-expressing cell membranes start->receptor_prep radioligand_selection Select suitable radioligand (e.g., [³H]Glutamate) start->radioligand_selection assay_setup Set up competitive binding assay receptor_prep->assay_setup radioligand_selection->assay_setup incubation Incubate membranes, radioligand, and antagonist assay_setup->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity (Scintillation Counting) filtration->counting data_analysis Analyze data: Generate displacement curve, determine IC50 counting->data_analysis ki_calculation Calculate Ki using Cheng-Prusoff equation data_analysis->ki_calculation end End: Determine Binding Affinity (Ki) ki_calculation->end

Caption: Workflow for determining the binding affinity of an mGluR1a antagonist.

Selectivity Profile of this compound

The high selectivity of this compound for mGluR1a is a key characteristic. This is typically determined by screening the compound against a panel of related receptors.

Selectivity_Profile cluster_groupI Group I mGluRs cluster_groupII_III Group II & III mGluRs LY367385 LY367385 HCl mGluR1a mGluR1a (High Affinity Antagonism) LY367385->mGluR1a mGluR5a mGluR5a (Very Low Affinity) LY367385->mGluR5a no_effect_II_III Negligible Interaction LY367385->no_effect_II_III mGluR2_3 mGluR2/3 mGluR4_6_7_8 mGluR4/6/7/8

Caption: Selectivity profile of this compound for mGluR subtypes.

References

The mGluR1 Antagonist LY367385 Hydrochloride: A Modulator of GABAergic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), has emerged as a significant modulator of GABAergic transmission. This technical guide synthesizes key research findings to provide a comprehensive overview of its effects, mechanisms of action, and the experimental protocols used to elucidate these properties. The enhancement of GABAergic signaling by LY367385 underscores its neuroprotective potential and presents a promising avenue for therapeutic intervention in neurological disorders characterized by excitotoxicity.

Core Mechanism of Action

This compound exerts its primary effect on GABAergic transmission by blocking mGluR1 receptors. This blockade leads to an enhancement of GABA (γ-aminobutyric acid) release, the primary inhibitory neurotransmitter in the central nervous system.[1] Research indicates that this neuroprotective action is mediated by the potentiation of GABAergic signaling.[1] The selective blockade of mGluR1 receptors by LY367385 has been shown to be sufficient for conferring significant neuroprotection against excitotoxic neuronal death.[2]

The signaling pathway involves a complex interplay with the endocannabinoid system. The increase in GABA release induced by LY367385 is dependent on the activation of presynaptic CB1 receptors.[3] This suggests a cooperative interaction between the mGluR1 and endocannabinoid systems in modulating GABAergic neurotransmission.

Quantitative Effects on GABAergic Parameters

The following tables summarize the quantitative data from key studies investigating the impact of LY367385 on GABAergic transmission.

Table 1: Effect of LY367385 on GABA Release (In Vivo Microdialysis)

ParameterConditionTreatmentFold Increase Over Basal GABA LevelsReference
GABA OutputControlLY367385 (1 mM)~2.0[3]
GABA OutputIschemiaLY367385 (1 mM)21.0 ± 2.0[3]

Table 2: Electrophysiological Effects of LY367385 on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in CA1 Pyramidal Cells

ConcentrationEffect on sIPSC FrequencyEffect on sIPSC AmplitudeReference
100 µMSignificant IncreaseSignificant Increase[3]
300 µMSignificant IncreaseSignificant Increase[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of LY367385 on GABAergic transmission.

LY367385_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron mGluR1 mGluR1 Endocannabinoid Endocannabinoid (e.g., 2-AG) mGluR1->Endocannabinoid Tonic Inhibition (relieved by LY367385) LY367385 LY367385 LY367385->mGluR1 Antagonizes CB1R CB1 Receptor GABA_Release GABA Release CB1R->GABA_Release Enhances Endocannabinoid->CB1R Activates GABA_Vesicle GABA Vesicle GABA_A_R GABA-A Receptor GABA_Release->GABA_A_R Activates IPSC IPSC GABA_A_R->IPSC Generates

Caption: Mechanism of LY367385-induced enhancement of GABA release.

Experimental_Workflow_Electrophysiology Slice_Prep Prepare Hippocampal Slices Recording Whole-cell patch-clamp recording from CA1 pyramidal neurons Slice_Prep->Recording Baseline Record baseline sIPSCs Recording->Baseline Drug_App Bath apply LY367385 (100-300 µM) Baseline->Drug_App Post_Drug_Rec Record sIPSCs during LY367385 application Drug_App->Post_Drug_Rec Washout Washout LY367385 Post_Drug_Rec->Washout Analysis Analyze changes in sIPSC frequency and amplitude Washout->Analysis

Caption: Workflow for electrophysiological recording of sIPSCs.

Detailed Experimental Protocols

In Vivo Microdialysis for GABA Measurement

Objective: To measure the extracellular levels of GABA in the brain of freely moving animals following the administration of LY367385.

Methodology:

  • Animal Preparation: Male gerbils are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the hippocampus or corpus striatum.[3] Animals are allowed to recover for at least 24 hours post-surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After an equilibration period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 15 minutes) to establish a stable baseline of GABA levels.[3]

  • Drug Administration: LY367385 (e.g., 1 mM) is dissolved in the aCSF and administered through the microdialysis probe.[3]

  • Sample Collection during Treatment: Dialysate samples continue to be collected throughout the drug administration period and for a subsequent washout period.

  • GABA Analysis: The concentration of GABA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

  • Data Analysis: GABA levels are expressed as a percentage of the mean basal levels. Statistical analysis is performed to compare GABA concentrations before, during, and after LY367385 administration.

Electrophysiological Recording of sIPSCs

Objective: To investigate the effects of LY367385 on spontaneous inhibitory postsynaptic currents (sIPSCs) in individual neurons.

Methodology:

  • Slice Preparation: Acute hippocampal slices (e.g., 300-400 µm thick) are prepared from the brains of rats. Slices are maintained in an incubation chamber with oxygenated aCSF.

  • Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under voltage-clamp mode (e.g., holding potential of -70 mV).

  • Pharmacological Isolation of sIPSCs: To isolate GABA-A receptor-mediated sIPSCs, antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) are included in the aCSF.

  • Baseline Recording: Stable baseline sIPSCs are recorded for a period of time (e.g., 5-10 minutes) before any drug application.

  • Drug Application: LY367385 (e.g., 100-300 µM) is applied to the bath.[3]

  • Recording during Drug Application: sIPSCs are continuously recorded during the application of LY367385.

  • Washout: The drug is washed out with aCSF to observe the reversibility of the effects.

  • Data Analysis: The frequency and amplitude of sIPSCs are analyzed using appropriate software. Cumulative probability plots and statistical tests (e.g., Kolmogorov-Smirnov test, Student's t-test) are used to determine the significance of any changes.[3]

Interaction with GABAB Receptors

LY367385 has also been shown to influence the function of GABAB receptors. In mouse cortical nerve endings, LY367385, while inactive on its own, amplifies the inhibitory effect of the GABAB agonist baclofen (B1667701) on GABA release.[4] This suggests a functional cross-talk between presynaptic mGluR1 and GABAB autoreceptors, where the blockade of mGluR1 by LY367385 enhances the GABAB receptor-mediated control of GABA exocytosis.[4]

mGluR1_GABAB_Interaction cluster_presynaptic_terminal Presynaptic GABAergic Terminal mGluR1 mGluR1 GABAB_R GABAB Autoreceptor mGluR1->GABAB_R Inhibits (Antagonist-like manner) LY367385 LY367385 LY367385->mGluR1 Antagonizes GABA_Release_Control Control of GABA Release GABAB_R->GABA_Release_Control Inhibits Baclofen Baclofen Baclofen->GABAB_R Activates

Caption: Functional cross-talk between mGluR1 and GABAB autoreceptors.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGluR1 in synaptic transmission and a potential therapeutic agent. Its ability to enhance GABAergic transmission through a mechanism involving the endocannabinoid system and its interplay with GABAB receptors highlight the complexity of synaptic modulation. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of LY367385 and its potential applications in the treatment of neurological disorders.

References

An In-Depth Technical Guide on LY367385 Hydrochloride and its Impact on Long-Term Potentiation (LTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY367385 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2][3] Extensive research has demonstrated its critical role in modulating synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. This document provides a comprehensive technical overview of LY367385's mechanism of action, its quantifiable impact on LTP, detailed experimental protocols for its study, and a visualization of the associated signaling pathways. The data presented herein underscores the integral role of mGluR1 in the induction and maintenance of certain forms of LTP, positioning LY367385 as an essential pharmacological tool for neuroscience research and a molecule of interest in drug development for neurological and psychiatric disorders.

Introduction to this compound

LY367385, chemically known as (+)-2-Methyl-4-carboxyphenylglycine, is a highly selective antagonist of mGluR1a receptors.[1][3] It operates by competing with glutamate at the orthosteric binding site. Its selectivity is a key feature, with an IC50 value of 8.8 μM for blocking quisqualate-induced phosphoinositide hydrolysis at mGluR1a, while showing negligible activity at mGluR5a and other mGluR subtypes at concentrations up to 100 μM.[1][4] This specificity makes it an invaluable tool for dissecting the precise physiological functions of mGluR1.

Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-protein coupled receptors predominantly located postsynaptically.[2][5][6] Their activation by glutamate initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), processes that are fundamental to the modulation of synaptic strength.[5]

The Role of mGluR1 in Long-Term Potentiation

Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation. It is a primary model for studying the synaptic basis of learning and memory. While the N-methyl-D-aspartate (NMDA) receptor is a well-established trigger for many forms of LTP, a significant body of evidence reveals that mGluR1 activation is also crucial, particularly for specific forms of LTP and for the late, protein synthesis-dependent phases of LTP (L-LTP).[7][8][9]

Studies have shown that the requirement of mGluR1 can depend on the LTP induction protocol.[4] For instance, LTP induced by strong tetanic stimulation that robustly activates NMDA receptors and voltage-gated calcium channels may be independent of group I mGluRs.[4] However, other induction protocols, such as those using high-frequency tetanization (HFT) at 100 Hz or specific patterned stimulation, demonstrate a clear dependence on mGluR1 activation.[4][7] The application of LY367385 before such LTP induction protocols has been shown to impair both the initial induction and the later, more stable phases of potentiation.[4][7][10]

Quantitative Data on LY367385's Impact on LTP

The inhibitory effects of LY367385 on LTP have been quantified in various experimental settings, primarily through electrophysiological recordings in hippocampal slices. The following tables summarize key findings from the literature.

ParameterValueReceptor TargetPreparationCommentsReference
IC50 8.8 µMmGluR1aRecombinant CellsMeasured by blockade of quisqualate-induced phosphoinositide hydrolysis.[1][4]
Selectivity > 100 µMmGluR5aRecombinant CellsDemonstrates high selectivity for mGluR1 over mGluR5.[1][4]
Experimental ConditionDrug ConcentrationLTP Induction ProtocolKey FindingReference
Hippocampal CA1 LTP 100 µMHigh-Frequency Tetanization (HFT; 100 Hz)Application 20 mins before HFT significantly inhibited both the induction and late phases of LTP.[4][7]
Hippocampal CA1 LTP 100 µMHigh-Frequency Tetanization (HFT; 100 Hz)Application after HFT had no effect on the established LTP.[4][10]
Basal Synaptic Transmission 100 µMN/ANo significant effect on baseline synaptic responses.[4][10]
NMDAR-Independent LTP 100 µM (with 10 µM MPEP)200 Hz tetanus in the presence of APVThe combination of mGluR1 and mGluR5 antagonists completely blocked this form of LTP.[11][12]
Single-Train LTP 200 µMSingle train of tetanization (1s, 100 Hz)Inhibited the induction of LTP.[8]

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

A standard method to assess the impact of LY367385 on LTP involves extracellular field potential recordings in the CA1 region of acute hippocampal slices from rodents.

  • Slice Preparation:

    • Animals (typically adult male rats or mice) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recordings begin.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons) to evoke synaptic responses.

    • A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

    • Drug Application: this compound is added to the perfusion aCSF at the desired concentration (e.g., 100 µM) and perfused for a set period (e.g., 20 minutes) prior to LTP induction.[4] A control group receives a vehicle solution.

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[4][8]

    • Post-Induction Recording: fEPSPs are recorded for an extended period (1-4 hours) to monitor the induction and maintenance of LTP.[4] The slope of the fEPSP is measured and normalized to the pre-HFS baseline to quantify the degree of potentiation.

Visualizations: Signaling Pathways and Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by glutamate binding to mGluR1, which is inhibited by LY367385.

mGluR1_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq Gq Protein mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Co-activates Downstream Downstream Effects (LTP Modulation) PKC->Downstream

Caption: Canonical mGluR1 signaling cascade inhibited by LY367385.

Experimental Workflow for LTP Inhibition Study

The diagram below outlines the logical flow of an experiment designed to test the effect of LY367385 on LTP.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SlicePrep Prepare Hippocampal Slices Recovery Slice Recovery (>1 hr in aCSF) SlicePrep->Recovery Baseline 1. Record Stable Baseline (20-30 min) Recovery->Baseline DrugApp 2. Perfuse with LY367385 (or Vehicle) for 20 min Baseline->DrugApp Induction 3. Induce LTP (e.g., 100 Hz HFS) DrugApp->Induction PostRec 4. Record Post-HFS fEPSPs (1-4 hours) Induction->PostRec Quantify Quantify fEPSP Slope PostRec->Quantify Compare Compare LTP Magnitude (LY367385 vs. Vehicle) Quantify->Compare

Caption: Experimental workflow for assessing LY367385's effect on LTP.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of mGluR1 in synaptic function. The data conclusively show that its application potently and selectively inhibits mGluR1-dependent long-term potentiation, primarily by blocking the induction phase of this form of synaptic plasticity.[4][7] This inhibition is timing-dependent, highlighting that mGluR1 activation is a necessary step in the initial signaling cascade of LTP induction rather than its subsequent maintenance.[4] For researchers in neuroscience and professionals in drug development, understanding the precise impact of LY367385 on LTP provides a foundational framework for investigating the therapeutic potential of mGluR1 modulation in disorders characterized by aberrant synaptic plasticity, such as Fragile X syndrome, anxiety, and certain forms of chronic pain.

References

The Role of LY367385 Hydrochloride in Long-Term Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term depression (LTD), a persistent form of synaptic plasticity characterized by a decrease in synaptic efficacy, is a fundamental process in learning, memory, and various neuropathological states. A key player in a prominent form of LTD is the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth analysis of LY367385 hydrochloride, a potent and selective antagonist of mGluR1a, and its critical role in the modulation of LTD. We will explore its mechanism of action, detail the experimental protocols used to elucidate its function, present quantitative data from key studies, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling.

Introduction to this compound

This compound is a highly selective and competitive antagonist of the mGluR1a subtype of metabotropic glutamate receptors.[1][2] Its selectivity is demonstrated by its significantly lower affinity for the mGluR5 subtype.[1][2] This pharmacological tool has been instrumental in dissecting the specific contribution of mGluR1 to various forms of synaptic plasticity, most notably long-term depression (LTD).[1][3] Beyond its utility in basic research, LY367385 has also been investigated for its potential neuroprotective, anticonvulsant, and antidepressant properties.[1][2]

Mechanism of Action in Long-Term Depression

Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11 protein-coupled receptors.[4][5] Their activation, typically by strong synaptic activity or specific agonists like (S)-3,5-dihydroxyphenylglycine (DHPG), triggers the activation of phospholipase C (PLC).[4][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][6]

This compound exerts its effect by competitively binding to mGluR1, thereby preventing the initiation of this signaling cascade. In the context of LTD, the role of mGluR1 can be complex and dependent on the specific brain region and induction protocol. While some forms of LTD are predominantly dependent on mGluR5, mGluR1 activation is often required for the full expression and persistence of LTD.[7][8][9] Studies have shown that LY367385 can impair both the induction and late phases of LTD when applied before low-frequency stimulation (LFS).[1][3]

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the properties and effects of this compound in the context of LTD research.

ParameterValueReceptor SubtypeAssayReference
IC50 8.8 μMmGluR1aInhibition of quisqualate-induced phosphoinositide (PI) hydrolysis[1][2]
IC50 >100 μMmGluR5aInhibition of quisqualate-induced phosphoinositide (PI) hydrolysis[1][2]

Table 1: Potency and Selectivity of LY367385

Experimental ConditionConcentration of LY367385Effect on DHPG-induced LTDBrain RegionReference
Pre-incubation and co-application with DHPG100 μMReduces DHPG-induced LTDHippocampal CA1[8][10]
Application after establishment of LTD100 μMTransiently reverses LTDHippocampal CA1[8]
Co-application with mGluR5 antagonist (MPEP)100 μMCompletely blocks DHPG-induced LTDHippocampal CA1[8]
Pre-incubation and co-application with DHPG100 μMReduces the acute depression but not the long-lasting LTDHippocampal CA1 (rat)[7]
Pre-incubation and co-application with DHPG100 μMAttenuated mGluR-LTDHippocampal CA1 (mouse)[9]

Table 2: Effects of LY367385 on Chemically-Induced LTD

Experimental Protocols

Induction of mGluR-Dependent LTD in Hippocampal Slices

A common method to study mGluR-LTD involves the use of acute hippocampal slices. The following is a generalized protocol based on numerous studies.[8][10][11]

  • Slice Preparation: Adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse hippocampal slices (300-400 μm) are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated ACSF at room temperature for at least 1 hour.

  • Electrophysiological Recording: A slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • LTD Induction:

    • Chemical LTD (DHPG-LTD): The group I mGluR agonist DHPG (e.g., 50-100 μM) is bath-applied for a short period (e.g., 5-20 minutes).[8][11]

    • Synaptic LTD (PP-LFS): Paired-pulse low-frequency stimulation (PP-LFS) consisting of 900 pairs of stimuli with a 50 ms (B15284909) interval, delivered at 1 Hz, is applied.[7]

  • Application of this compound: To investigate the role of mGluR1, this compound (e.g., 100 μM) is typically pre-incubated for 20-30 minutes before and during the LTD induction protocol.[8][10] To test its effect on the expression of LTD, it can be applied after LTD has been established.[8]

  • Post-Induction Recording: fEPSPs are recorded for at least 60-90 minutes following the induction protocol to assess the magnitude and persistence of LTD.

Western Blotting for Signaling Proteins

To examine the molecular mechanisms downstream of mGluR1 activation, Western blotting can be used to measure the phosphorylation state of key signaling proteins like ERK.[10]

  • Slice Treatment: Hippocampal slices are treated with DHPG in the presence or absence of LY367385 as described in the electrophysiology protocol.

  • Homogenization: At a specific time point after treatment, the CA1 region is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK, total ERK), followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using chemiluminescence and quantified by densitometry.

Signaling Pathways and Visualizations

The activation of group I mGluRs initiates a complex cascade of intracellular events leading to LTD. This compound, by blocking mGluR1, inhibits the initiation of these pathways.

mGluR_LTD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq/11 mGluR1->Gq mGluR5->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AMPAR AMPAR AMPAR_endocytosis AMPAR Endocytosis AMPAR->AMPAR_endocytosis Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK/MAPK Ca_release->ERK PKC->ERK Protein_synthesis Protein Synthesis ERK->Protein_synthesis Protein_synthesis->AMPAR_endocytosis LTD_expression LTD Expression AMPAR_endocytosis->LTD_expression LY367385 LY367385 HCl LY367385->mGluR1

Caption: mGluR1-mediated LTD signaling pathway and the inhibitory action of LY367385.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr in ACSF) Slice_Prep->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline Drug_App LY367385 HCl Application (e.g., 100 μM, 20 min) Baseline->Drug_App LTD_Induction LTD Induction (DHPG or PP-LFS) Drug_App->LTD_Induction Post_LTD Post-Induction Recording (>60 min) LTD_Induction->Post_LTD Biochem_Analysis Biochemical Analysis (Western Blot) LTD_Induction->Biochem_Analysis Data_Analysis Data Analysis (fEPSP slope %) Post_LTD->Data_Analysis

Caption: General experimental workflow for studying the effect of LY367385 on LTD.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the role of mGluR1 in long-term depression. Its high selectivity allows for the precise dissection of mGluR1-dependent signaling pathways from those mediated by mGluR5. The data consistently demonstrate that while activation of either mGluR1 or mGluR5 can be sufficient to induce LTD, the blockade of mGluR1 with LY367385 significantly impairs or reverses this form of synaptic plasticity, highlighting the critical role of this receptor subtype. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the nuanced roles of mGluR1 in synaptic function and to explore its potential as a therapeutic target in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2][3] As a subtype-selective antagonist for a group I mGluR, it serves as a critical tool for elucidating the physiological and pathological roles of mGluR1-mediated signaling in the central nervous system. This technical guide provides a comprehensive overview of the cellular pathways modulated by LY367385, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Mechanism of Action

This compound selectively blocks the activation of mGluR1a. This G-protein coupled receptor is primarily linked to the activation of phospholipase C (PLC), which subsequently leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By competitively binding to the glutamate binding site on mGluR1a, LY367385 prevents these downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various experimental models.

ParameterValueAssay ConditionReference
IC508.8 µMBlockade of quisqualate-induced phosphoinositide (PI) hydrolysis in cells expressing mGluR1a[1][2][3]
Selectivity> 100 µMFor mGluR5a-mediated responses[1][2][3]

Table 1: In Vitro Potency and Selectivity of LY367385

Experimental ModelLY367385 ConcentrationObserved EffectReference
Hippocampal Slices (in vitro)100 µMImpaired induction and late phases of Long-Term Potentiation (LTP)[1]
Hippocampal Slices (in vitro)100 µMImpaired induction and late phases of Long-Term Depression (LTD)[1]
Mixed murine cortical culturesNot specifiedNeuroprotection against NMDA-induced excitotoxicity[4]
Rat caudate nucleus (in vivo)Not specifiedNeuroprotection against NMDA infusion[4]
Gerbil global ischemia modelNot specifiedNeuroprotective effects[4]
Freely moving rats (in vivo microdialysis)Not specifiedEnhanced GABA release in the corpus striatum[5]

Table 2: Functional Effects of LY367385 in Various Models

Cellular Signaling Pathways Modulated by LY367385

LY367385, by antagonizing mGluR1, influences a range of critical cellular pathways, primarily in the context of synaptic transmission and plasticity.

Inhibition of Phosphoinositide Hydrolysis Pathway

The canonical pathway affected by LY367385 is the Gq/11-coupled phosphoinositide signaling cascade.

Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq_11 Gq/11 mGluR1->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: LY367385 antagonism of the mGluR1 signaling pathway.

Modulation of Synaptic Plasticity

LY367385 has been shown to impair both Long-Term Potentiation (LTP) and Long-Term Depression (LTD), forms of synaptic plasticity crucial for learning and memory.[1] This suggests that mGluR1 activation is necessary for the induction and maintenance of these processes.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal HFS_LFS High/Low Frequency Stimulation mGluR1_post mGluR1 HFS_LFS->mGluR1_post Activates LTP LTP mGluR1_post->LTP LTD LTD mGluR1_post->LTD LY367385_post LY367385 LY367385_post->mGluR1_post Inhibits cluster_gaba GABAergic Neuron mGluR1_gaba mGluR1 GABA_release GABA Release mGluR1_gaba->GABA_release Inhibits LY367385_gaba LY367385 LY367385_gaba->mGluR1_gaba Inhibits Inhibition (Disinhibition)

References

In-Depth Pharmacological Profile of LY367385 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a). This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to the Gq/G11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2).

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR1. Its high selectivity for mGluR1a over other mGluR subtypes makes it a precise instrument for studying the specific contributions of this receptor in various neurological processes. This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action and Selectivity

LY367385 acts as a competitive antagonist at the mGluR1a receptor.[1][2] It selectively blocks the binding of glutamate and other agonists to the receptor, thereby inhibiting the downstream signaling cascade.

In Vitro Potency and Selectivity

The potency and selectivity of LY367385 have been primarily determined through phosphoinositide (PI) hydrolysis assays in cells expressing recombinant mGluR subtypes.

Table 1: In Vitro Potency and Selectivity of LY367385

Receptor SubtypeAssay TypeAgonistIC50 ValueReference
mGluR1aPhosphoinositide HydrolysisQuisqualate8.8 µM[1][2][3]
mGluR5aPhosphoinositide HydrolysisQuisqualate> 100 µM[1][2][3]
Group II mGluRs--Negligible action[2]
Group III mGluRs--Negligible action[2]

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects in both in vitro and in vivo models, highlighting the diverse roles of mGluR1 in the central nervous system.

In Vitro Effects
  • Neuroprotection: LY367385 has been shown to be neuroprotective in models of excitotoxic neuronal death.[4][5][6] It can attenuate neuronal damage induced by N-methyl-D-aspartate (NMDA).[4][6] This neuroprotective effect is suggested to be mediated by an enhancement of GABAergic transmission.[6][7]

In Vivo Effects
  • Neuroprotection: In animal models, LY367385 provides neuroprotection against ischemic brain injury.[4][5] For instance, in gerbils subjected to transient global ischemia, administration of LY367385 has been shown to reduce neuronal damage.[4]

  • Anticonvulsant Activity: LY367385 exhibits anticonvulsant properties in various animal models of epilepsy.

  • Modulation of Synaptic Plasticity: LY367385 has been shown to affect synaptic plasticity, a key process in learning and memory.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This protocol is a generalized procedure for determining the IC50 value of an mGluR1 antagonist.

Objective: To measure the ability of LY367385 to inhibit agonist-induced phosphoinositide hydrolysis in cells expressing mGluR1a.

Materials:

  • HEK293 cells stably expressing rat mGluR1a

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • [³H]-myo-inositol

  • Agonist (e.g., Quisqualate or Glutamate)

  • This compound

  • Lithium Chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling:

    • Culture HEK293-mGluR1a cells in DMEM supplemented with 10% FBS.

    • Seed cells into 24-well plates and grow to near confluency.

    • Label the cells by incubating them with [³H]-myo-inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.

  • Assay:

    • Wash the cells with assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol (B14025) monophosphatase.

    • Add varying concentrations of this compound and pre-incubate for a further 15-30 minutes.

    • Stimulate the cells with a fixed concentration of agonist (e.g., 10 µM Quisqualate) for 30-60 minutes at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts and apply them to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with formic acid.

    • Quantify the radioactivity of the eluates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of LY367385.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

In Vitro NMDA-Induced Excitotoxicity Assay

This protocol outlines a general method to assess the neuroprotective effects of LY367385 against NMDA-induced neuronal death in primary cortical neurons.

Objective: To determine the ability of LY367385 to protect neurons from excitotoxicity induced by NMDA.

Materials:

  • Primary cortical neurons from embryonic rats or mice

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or other viability assays (e.g., MTT, Calcein-AM)

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium.

    • Allow the neurons to mature for 7-14 days in vitro.

  • Treatment:

    • Pre-treat the neuronal cultures with varying concentrations of this compound for 1-24 hours.

    • Expose the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

    • Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of LY367385.

  • Assessment of Cell Viability:

    • After 24 hours of incubation post-NMDA exposure, assess neuronal viability.

    • For LDH assay, collect the culture supernatant to measure the release of LDH, an indicator of cell death.

    • Alternatively, use cell-based assays like MTT or Calcein-AM staining to quantify viable cells.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by LY367385 at each concentration relative to the NMDA-only treated group.

    • Determine the EC50 for neuroprotection if a dose-response relationship is observed.

Visualizations

Signaling Pathway of mGluR1

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq/11 Gq/11 mGluR1->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Downstream Effectors Downstream Effectors Ca2+->Downstream Effectors PKC->Downstream Effectors LY367385 LY367385 LY367385->mGluR1 Antagonizes

Caption: Canonical mGluR1 signaling pathway and the antagonistic action of LY367385.

Experimental Workflow for Phosphoinositide Hydrolysis Assay

PI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed mGluR1a expressing cells B Label cells with [3H]-myo-inositol A->B C Pre-incubate with LiCl B->C D Add LY367385 (test compound) C->D E Stimulate with agonist (e.g., Quisqualate) D->E F Terminate reaction & extract inositol phosphates E->F G Isolate total inositol phosphates via ion exchange F->G H Quantify radioactivity (scintillation counting) G->H I Calculate IC50 H->I

Caption: Experimental workflow of a phosphoinositide hydrolysis assay.

Neuroprotective Mechanism of LY367385 in Excitotoxicity

Neuroprotection_Mechanism cluster_condition Excitotoxic Condition cluster_effect Cellular Effect cluster_intervention Pharmacological Intervention Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Activates mGluR1 mGluR1 Excess Glutamate->mGluR1 Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates mGluR1->Ca2+ Influx Potentiates GABAergic Neuron GABAergic Neuron mGluR1->GABAergic Neuron Modulates Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Leads to LY367385 LY367385 LY367385->mGluR1 Blocks GABA Release GABA Release LY367385->GABA Release Enhances Inhibition of Excitability Inhibition of Excitability GABA Release->Inhibition of Excitability Causes Neuroprotection Neuroprotection Inhibition of Excitability->Neuroprotection Results in Neuroprotection->Neuronal Death Prevents

Caption: Proposed neuroprotective mechanism of LY367385 in excitotoxicity.

Conclusion

This compound is a well-characterized, potent, and selective mGluR1a antagonist. Its pharmacological profile makes it an indispensable tool for investigating the multifaceted roles of mGluR1 in health and disease. This guide provides a foundational understanding of its properties and the experimental methodologies used for its characterization, which will be valuable for researchers in the fields of neuroscience and drug development. Further research into the therapeutic potential of selective mGluR1 antagonists like LY367385 is warranted for various neurological and psychiatric disorders.

References

LY367385 Hydrochloride: A Technical Guide for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). This document consolidates key data on its physicochemical properties, mechanism of action, and its application in studying glutamate receptor function. Detailed experimental protocols and a summary of its effects on signaling pathways are provided to support researchers in their study design and execution.

Physicochemical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₄ ·HCl
Molecular Weight 245.66 g/mol
CAS Number 198419-91-9
Purity ≥98% (HPLC)
Solubility H₂O: >10 mg/mL
DMSO: 125 mg/mL (ultrasonic)[1]
1eq. NaOH: 50 mM (with gentle warming)
Storage Desiccate at room temperature

Mechanism of Action and Selectivity

LY367385 is a competitive antagonist that is highly selective for the mGluR1a subtype of metabotropic glutamate receptors.[2][3][4] It exhibits negligible activity at other mGlu receptor subtypes, making it a valuable tool for isolating and studying the specific functions of mGluR1a.

Quantitative Data on Potency and Selectivity
ParameterValueAssayReference
IC₅₀ for mGluR1a 8.8 µMQuisqualate-induced phosphoinositide (PI) hydrolysis[1][2][5]
IC₅₀ for mGluR5a >100 µMQuisqualate-induced phosphoinositide (PI) hydrolysis[1][2][5]
Activity at Group II & III mGluRs Negligible[2]

Role in Glutamate Receptor Signaling

This compound, by selectively blocking mGluR1a, modulates several downstream signaling pathways. Group I mGluRs, including mGluR1, are Gq-coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). LY367385 blocks these downstream effects by preventing the initial activation of mGluR1a.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates LY367385 LY367385 LY367385->mGluR1a Blocks Gq Gq protein mGluR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates G start Prepare Brain Slices recording Whole-Cell Patch-Clamp Recording start->recording baseline Record Baseline Synaptic Activity recording->baseline drug_app Bath-apply LY367385 baseline->drug_app post_drug Record Post-Drug Synaptic Activity drug_app->post_drug analysis Data Analysis post_drug->analysis end Conclusion analysis->end

References

A Technical Guide to the Basic Research Applications of LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research applications of LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a competitive antagonist that selectively targets the mGluR1a splice variant. It operates by blocking the binding of the endogenous ligand, glutamate, to the receptor, thereby inhibiting downstream signaling cascades. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the activation of phospholipase C (PLC), initiating the phosphoinositide hydrolysis pathway. This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this initial step, LY367385 effectively prevents these downstream cellular responses. This selectivity for mGluR1 over other mGluR subtypes, including mGluR5, makes it a valuable tool for dissecting the specific physiological roles of mGluR1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity across various experimental models.

ParameterValueAssay ConditionReference
IC508.8 µMBlockade of quisqualate-induced phosphoinositide hydrolysis in recombinant cells[2][3]
Selectivity> 100 µMNo significant activity at mGluR2, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR7, and mGluR8[2][4]
ApplicationEffective Concentration/DoseModel SystemObserved EffectReference
Inhibition of Long-Term Potentiation (LTP)100 µMRat hippocampal slices (in vitro)Significant inhibition of LTP induction and expression when applied before high-frequency tetanization.[2]
Inhibition of Long-Term Depression (LTD)100 µMRat hippocampal slices (in vitro)Impairment of both LTD induction and expression when applied before low-frequency stimulation.[2]
Neuroprotection100 - 300 µMOrganotypic hippocampal slices (in vitro, Oxygen-Glucose Deprivation model)Dose-dependently increased sIPSC frequency and amplitude; reduced CA1 injury.[5]
NeuroprotectionNot specifiedMurine cortical cultures (in vitro, NMDA toxicity)Attenuated neuronal degeneration in a concentration-dependent manner.[3][6]
Anticonvulsant ActivityED50 = 12 nM (i.c.v.)DBA/2 mice (in vivo, sound-induced seizures)Rapid and transient suppression of clonic seizures.[3]
Anticonvulsant Activity250 nM (i.c.v.)Lethargic mice (in vivo, spontaneous spike and wave discharges)Significant reduction in the incidence of spontaneous spike and wave discharges.[3]
Inhibition of Seizure ResponsesED50 = 138 nmol (i.c.v.)Mice (in vivo, DHPG-induced limbic seizures)Dose-dependent inhibition of limbic seizure responses.[7]

Key Research Applications and Experimental Protocols

This compound has been instrumental in elucidating the role of mGluR1 in several key areas of neuroscience research.

Synaptic Plasticity

LY367385 has been widely used to investigate the role of mGluR1 in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices [2]

  • Slice Preparation: Adult male rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in an interface chamber containing aCSF, continuously bubbled with 95% O2 / 5% CO2, for at least 90 minutes at room temperature.

  • Recording: A single slice is transferred to a recording chamber and perfused with aCSF at 32°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, with stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application: A stable baseline of fEPSPs is recorded for at least 20 minutes. LY367385 (100 µM) is then bath-applied for a defined period before the induction of LTP or LTD.

  • LTP/LTD Induction: LTP is induced by high-frequency stimulation (HFS), while LTD is induced by low-frequency stimulation (LFS).

  • Data Analysis: The slope of the fEPSP is measured and plotted over time to assess changes in synaptic strength. The effects of LY367385 are compared to control slices receiving vehicle.

G Experimental Workflow: In Vitro Synaptic Plasticity cluster_prep Slice Preparation cluster_incubation Incubation & Recovery cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Anesthetize and decapitate rat prep2 Rapidly remove brain into ice-cold aCSF prep1->prep2 prep3 Prepare 400 µm hippocampal slices with vibratome prep2->prep3 inc1 Incubate slices in aCSF (95% O2 / 5% CO2) prep3->inc1 inc2 Allow recovery for at least 90 minutes inc1->inc2 rec1 Transfer slice to recording chamber inc2->rec1 rec2 Record baseline fEPSPs in CA1 rec1->rec2 rec3 Bath apply LY367385 (100 µM) rec2->rec3 rec4 Induce LTP (HFS) or LTD (LFS) rec3->rec4 rec5 Record post-induction fEPSPs rec4->rec5 an1 Measure fEPSP slope rec5->an1 an2 Compare LY367385 group to control an1->an2

Workflow for studying synaptic plasticity with LY367385.
Neuroprotection

LY367385 has demonstrated neuroprotective effects in various models of excitotoxic neuronal death and ischemia.[4][6] The proposed mechanism involves the enhancement of GABAergic transmission.[5][8]

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices [5]

  • Culture Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-8 rats and cultured for 7-10 days.

  • OGD Induction: Cultures are transferred to a glucose-free medium and placed in an anaerobic chamber with an atmosphere of 95% N2 / 5% CO2 for 30 minutes to induce ischemic-like conditions.

  • Drug Treatment: LY367385 (e.g., 300 µM) is added to the incubation medium during the OGD period and the subsequent recovery period.

  • Recovery: After OGD, slices are returned to their original culture medium and incubated for 24 hours.

  • Viability Assessment: Cell death in the CA1 region is assessed using a fluorescent viability stain, such as propidium (B1200493) iodide. The fluorescence intensity is quantified to measure the extent of neuronal injury.

  • Data Analysis: The level of cell death in LY367385-treated slices is compared to that in untreated OGD-exposed slices and control slices.

G Signaling Pathway: mGluR1 and Neuroprotection by LY367385 cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Interneuron Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 PLC PLC mGluR1->PLC GABA_release ↑ GABA Release mGluR1->GABA_release Tonic Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Excitotoxicity Excitotoxicity Ca_PKC->Excitotoxicity Neuroprotection Neuroprotection GABA_release->Neuroprotection LY367385 LY367385 LY367385->mGluR1 Inhibits LY367385->GABA_release Disinhibits

Proposed mechanism of LY367385-mediated neuroprotection.
Seizure Disorders

The role of mGluR1 in neuronal hyperexcitability has positioned LY367385 as a tool for investigating potential antiepileptic therapies. It has been shown to be effective in various in vivo models of seizures.[3][7]

Experimental Protocol: In Vivo DHPG-Induced Seizure Model [7]

  • Animal Model: Adult male mice are used for this study.

  • Drug Administration: LY367385 is administered via intracerebroventricular (i.c.v.) injection at various doses.

  • Seizure Induction: A specific time after LY367385 administration, the group I mGluR agonist (RS)-3,5-dihydroxyphenylglycine (DHPG) is injected i.c.v. to induce limbic seizure responses.

  • Behavioral Observation: Mice are observed for characteristic seizure behaviors (e.g., head nodding, forelimb clonus, rearing, and falling). The severity and latency to seizure onset are recorded.

  • Data Analysis: The dose-dependent effect of LY367385 on preventing or reducing the severity of DHPG-induced seizures is determined, and an ED50 value is calculated.

Conclusion

This compound is an indispensable pharmacological tool for the basic research community. Its high selectivity for mGluR1 allows for the precise investigation of this receptor's function in complex neurological processes, including synaptic plasticity, neuronal survival, and excitability. The experimental protocols and data presented in this guide serve as a foundational resource for scientists aiming to utilize LY367385 in their research endeavors. As our understanding of the glutamatergic system continues to evolve, the application of selective antagonists like LY367385 will remain critical in uncovering novel therapeutic targets for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2][3] It has demonstrated significant neuroprotective and anticonvulsant effects in a variety of preclinical in vivo models.[1][2][4][5] These application notes provide a comprehensive overview of the experimental design for in vivo studies involving LY367385, including detailed protocols and data presentation.

Mechanism of Action

LY367385 selectively blocks the mGluR1 receptor, inhibiting the downstream signaling cascade typically initiated by the binding of glutamate.[1][6] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By antagonizing mGluR1, LY367385 prevents these downstream effects, which are implicated in neuronal hyperexcitability and excitotoxic cell death.[2][4][5] A key mechanism of its neuroprotective effect is believed to be the enhancement of GABAergic transmission.[7][8]

Signaling Pathway of mGluR1 Antagonism by LY367385

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ + PKC Activation IP3_DAG->Ca_PKC Neuronal_Effects Neuronal Hyperexcitability Excitotoxicity Ca_PKC->Neuronal_Effects

Caption: Antagonistic action of LY367385 on the mGluR1 signaling pathway.

In Vivo Efficacy Studies

LY367385 has been evaluated in various animal models to assess its neuroprotective and anticonvulsant properties.

1. Neuroprotection in Excitotoxicity Models

  • Objective: To determine the neuroprotective effects of LY367385 against excitotoxic neuronal death induced by NMDA.[2][5]

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Experimental Protocol:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Perform a craniotomy to expose the caudate nucleus.

    • Monolaterally infuse NMDA into the caudate nucleus.[2]

    • Administer LY367385 via local infusion into the same site.[8]

    • After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections.

    • Stain sections with a marker for neuronal viability (e.g., Nissl stain) to assess the extent of the lesion.

    • Quantify the volume of the lesion in treated versus vehicle control groups.

2. Neuroprotection in Ischemia Models

  • Objective: To evaluate the efficacy of LY367385 in reducing neuronal damage following transient global ischemia.[2][4]

  • Animal Model: Gerbils.[2]

  • Experimental Protocol:

    • Induce transient global ischemia by bilateral carotid artery occlusion for a specified duration (e.g., 5 minutes).

    • Administer LY367385 (e.g., intrastriatally) prior to or following the ischemic insult.[5]

    • Monitor animals for neurological deficits.

    • After a set survival period, perfuse the animals and prepare brain sections.

    • Perform histological analysis (e.g., H&E staining) to assess neuronal survival in vulnerable brain regions like the hippocampus.

    • Compare the extent of neuronal damage between LY367385-treated and vehicle-treated groups.

3. Anticonvulsant Activity

  • Objective: To assess the ability of LY367385 to inhibit seizures induced by a group I mGluR agonist.[1]

  • Animal Model: Mice.[1]

  • Experimental Protocol:

    • Administer LY367385 via intracerebroventricular (i.c.v.) injection.[1]

    • After a short interval, administer the group I mGluR agonist (RS)-3,5-dihydroxyphenylglycine (DHPG) i.c.v. to induce limbic seizures.[1]

    • Observe the animals for seizure activity and record the incidence and severity of seizures.

    • Determine the dose of LY367385 required to produce a 50% inhibition of the seizure response (ED50).[1]

Experimental Workflow for In Vivo Neuroprotection Study

A Animal Model Selection (e.g., Sprague-Dawley Rat) B Induction of Neuronal Injury (e.g., NMDA Infusion) A->B C Drug Administration (LY367385 or Vehicle) B->C D Behavioral/Neurological Assessment C->D E Tissue Collection and Processing (Perfusion, Sectioning) D->E F Histological Analysis (e.g., Nissl Staining) E->F G Data Quantification and Analysis (Lesion Volume, Cell Counts) F->G H Results Interpretation G->H

Caption: A typical experimental workflow for an in vivo neuroprotection study.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo anticonvulsant studies.

CompoundAnimal ModelSeizure Induction AgentRoute of AdministrationED50 (nmol)Reference
LY367385 Mouse(RS)-DHPGIntracerebroventricular~10-20 (estimated)[1]
LY393053Mouse(RS)-DHPGIntracerebroventricular9[1]
LY339840Mouse(RS)-DHPGIntracerebroventricular138[1]
AIDAMouse(RS)-DHPGIntracerebroventricular477[1]

Note: The ED50 for LY367385 is estimated from graphical data in the cited literature.

Pharmacokinetics

Logical Relationship of LY367385's Neuroprotective Mechanism

cluster_cause Pathological Condition cluster_mechanism Pharmacological Intervention cluster_effect Therapeutic Outcome A Excitotoxic Insult (e.g., Ischemia, NMDA) B Excess Glutamate Release A->B C mGluR1 Activation B->C G Reduced Neuronal Hyperexcitability C->G Contributes to (if unblocked) D LY367385 Administration E Blockade of mGluR1 D->E Leads to E->C Inhibits F Enhanced GABAergic Transmission E->F Promotes F->G H Neuroprotection G->H

Caption: Logical flow of the neuroprotective mechanism of LY367385.

This compound is a valuable research tool for investigating the role of mGluR1 in various neurological and psychiatric disorders. The protocols and data presented here provide a foundation for designing robust in vivo studies to further elucidate its therapeutic potential. Careful consideration of the route of administration is crucial due to its pharmacokinetic properties.

References

Application Notes and Protocols for LY367385 Hydrochloride in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] With an IC₅₀ value of 8.8 µM for the blockade of quisqualate-induced phosphoinositide hydrolysis, it shows high selectivity for mGluR1a over mGluR5a (> 100 µM) and negligible effects on group II and III mGluRs.[1] This selectivity makes LY367385 an invaluable tool for elucidating the physiological and pathological roles of mGluR1 in the central nervous system. These application notes provide detailed protocols for the use of this compound in standard electrophysiological preparations, focusing on whole-cell patch-clamp and field potential recordings in rodent hippocampal slices.

Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the mGluR1. Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, stimulate phospholipase C (PLC). This initiates a signaling cascade leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the binding of glutamate to mGluR1, LY367385 prevents the initiation of this signaling pathway, thereby inhibiting the downstream cellular effects mediated by mGluR1 activation. These effects include direct neuronal depolarization, modulation of ion channels, and involvement in synaptic plasticity.[2]

Signaling Pathway Diagram

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Effects Downstream Cellular Effects Ca2+->Cellular_Effects PKC->Cellular_Effects

Figure 1: mGluR1 signaling pathway and the inhibitory action of LY367385.

Quantitative Data Summary

ParameterValueSpecies/PreparationAssayReference
IC₅₀ 8.8 µMRecombinant cellsQuisqualate-induced phosphoinositide hydrolysis[1]
Selectivity > 100 µM for mGluR5aRecombinant cellsQuisqualate-induced phosphoinositide hydrolysis[1]
Working Concentration (in vitro) 50 - 300 µMRat hippocampal slicesWhole-cell patch-clamp, Field recordings[3][4][5][6]
Neuroprotection 50% reduction in DHPG potentiation at 10 nMNot SpecifiedNot Specified
Anticonvulsant Effect (in vivo) ED₅₀ = 12 nM (i.c.v.)DBA/2 miceSound-induced clonic seizures

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for experimental reproducibility.

  • Solubility:

    • H₂O: >10 mg/mL

    • 1eq. NaOH: 50 mM (with gentle warming and sonication)

    • DMSO: ≥ 2.08 mg/mL[1]

  • Recommended Stock Solution: For most in vitro applications, a stock solution of 10-50 mM in 1eq. NaOH or water is recommended. If using water, filter-sterilize the final working solution with a 0.22 µm filter.[1] For protocols sensitive to pH changes, prepare the stock in DMSO.

  • Storage:

    • Store the solid compound desiccated at room temperature.

    • Aliquoted stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

Protocol for Investigating the Role of mGluR1 in Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the use of LY367385 to determine the contribution of mGluR1 to LTP at the Schaffer collateral-CA1 synapse.

Experimental Workflow Diagram

LTP_Workflow cluster_prep Slice Preparation & Recovery cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Prepare Slices Prepare 400 µm hippocampal slices Recover Slices Recover slices in aCSF for at least 1 hour Prepare Slices->Recover Slices Place Electrodes Place stimulating electrode in Schaffer collaterals and recording electrode in CA1 stratum radiatum Recover Slices->Place Electrodes Baseline Record stable baseline fEPSPs for 20-30 minutes Place Electrodes->Baseline Drug Application Bath apply LY367385 (100 µM) or vehicle for 20 minutes Baseline->Drug Application Induce LTP Deliver high-frequency stimulation (HFS) (e.g., 2 trains of 100 Hz for 1s) Drug Application->Induce LTP Post-HFS Recording Record fEPSPs for at least 60 minutes post-HFS Induce LTP->Post-HFS Recording Measure Slope Measure the initial slope of the fEPSP Post-HFS Recording->Measure Slope Normalize Data Normalize fEPSP slope to the pre-HFS baseline Measure Slope->Normalize Data Compare Groups Compare the degree of potentiation between LY367385 and vehicle groups Normalize Data->Compare Groups

Figure 2: Experimental workflow for studying the effect of LY367385 on LTP.

Methodology:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a young adult rodent using a vibratome or tissue chopper in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[7]

    • aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose.

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C. Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for 20-30 minutes. The stimulation intensity should be set to elicit a response that is 30-50% of the maximum amplitude.

  • Drug Application: Bath apply this compound at a final concentration of 100 µM for 20 minutes prior to LTP induction.[8] For the control group, apply the vehicle solution.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the baseline recording period. Compare the magnitude of potentiation between the LY367385-treated and control groups. Statistical analysis can be performed using a two-way ANOVA or a Student's t-test on the last 10 minutes of recording.

Protocol for Whole-Cell Patch-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

This protocol is designed to investigate the modulatory effect of LY367385 on GABAergic transmission by recording sIPSCs from CA1 pyramidal neurons. Selective blockade of mGluR1 with LY367385 has been shown to enhance GABAergic transmission.[9]

Methodology:

  • Slice Preparation and Recovery: Prepare and recover hippocampal slices as described in the LTP protocol.

  • Recording Setup: Transfer a slice to the recording chamber. Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Recording: Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

    • Pipette Solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH. The high chloride concentration will cause GABA-A receptor-mediated currents to be inward at the holding potential.

    • Holding Potential: -70 mV.

  • Baseline Recording: Record sIPSCs for 5-10 minutes to establish a stable baseline.

  • Drug Application: Bath apply this compound at a concentration of 100-300 µM.[3]

  • Post-Drug Recording: Continue recording sIPSCs in the presence of the drug for 10-15 minutes.

  • Washout: If the experiment requires it, wash out the drug by perfusing with standard aCSF for 15-20 minutes.

  • Data Analysis: Analyze the frequency and amplitude of sIPSCs before, during, and after the application of LY367385 using appropriate software (e.g., Mini Analysis Program). Compare the data using paired t-tests or ANOVA. An increase in sIPSC frequency suggests a presynaptic site of action, while a change in amplitude points to a postsynaptic effect.

Concluding Remarks

This compound is a critical pharmacological tool for isolating the function of mGluR1 in complex neuronal circuits. The protocols provided here serve as a starting point for investigating the role of this receptor in synaptic plasticity and network excitability. Researchers should optimize concentrations and timings for their specific experimental preparations and research questions. Careful adherence to solution preparation and experimental design will ensure reliable and reproducible results in elucidating the multifaceted roles of mGluR1.

References

Application Notes and Protocols for LY367385 Hydrochloride in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] As a member of the Group I mGluRs, mGluR1a is coupled to the phosphoinositide/Ca2+ signal transduction pathway and plays a crucial role in modulating synaptic transmission and neuronal excitability.[3][4][5] The selective blockade of mGluR1a by LY367385 has been shown to confer neuroprotective effects against excitotoxicity and to enhance GABAergic transmission, making it a valuable tool for neuroscience research.[2][6][7] These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to investigate its effects on neuronal function and viability.

Mechanism of Action

LY367385 acts as a competitive antagonist at the orthosteric binding site of the mGluR1a receptor.[5] By blocking the binding of the endogenous agonist glutamate, it inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately attenuates the subsequent release of intracellular calcium and the activation of protein kinase C (PKC). This mechanism underlies its ability to modulate neuronal excitability and protect against glutamate-induced neurotoxicity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in primary neuronal cell culture, based on published literature.

ParameterValueReference
Molecular Weight 209.2 g/mol [1]
IC50 for mGluR1a 8.8 µM[1]
IC50 for mGluR5a > 100 µM[1]
Solubility in 1eq. NaOH 50 mM (with gentle warming)[1]
ApplicationEffective Concentration RangeNotesReference
Neuroprotection against NMDA toxicity 100 - 300 µMIn mixed cortical cultures.[6][7]
Enhancement of GABAergic transmission 100 - 300 µMMeasured as an increase in sIPSC frequency and amplitude in hippocampal pyramidal neurons.[6]
Blockade of quisqualate-induced phosphoinositide hydrolysis IC50 of 8.8 µMIn cells expressing the mGlu1a receptor.[1]
Reduction of nociceptive responses in thalamic neurons Not specified for cell cultureIn vivo studies show efficacy.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be further diluted to working concentrations for treating primary neuronal cultures.

Materials:

  • This compound powder

  • 1 N NaOH solution, sterile

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: Based on the desired stock concentration (e.g., 50 mM) and volume, calculate the mass of this compound needed using its molecular weight (209.2 g/mol ).[1]

  • Dissolution:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 1 N NaOH to dissolve the powder. Gentle warming and sonication can aid in dissolution.[1]

    • Bring the solution to the final desired volume with sterile, deionized water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Treatment of Primary Neuronal Cultures with LY367385

This protocol outlines the procedure for treating primary neuronal cultures with LY367385 to investigate its biological effects.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Complete neuronal culture medium (e.g., Neurobasal Plus Medium with B-27 Plus Supplement)[9][10]

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Culture Preparation: Plate primary neurons on poly-D-lysine-coated culture vessels and maintain in a humidified incubator at 37°C and 5% CO2.[9][10] Allow the cultures to mature for a sufficient period (e.g., 7-14 days in vitro) before treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the LY367385 stock solution.

    • Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final working concentration (e.g., 10 µM, 50 µM, 100 µM).

  • Cell Treatment:

    • For neuroprotection studies, pre-incubate the cultures with the LY367385-containing medium for a specific duration (e.g., 30 minutes to 2 hours) before introducing the excitotoxic insult (e.g., NMDA).[2][7]

    • For studies on synaptic transmission, replace the existing culture medium with the medium containing the desired concentration of LY367385 and incubate for the desired experimental period.

  • Control Groups: Always include appropriate control groups:

    • Vehicle Control: Treat cells with the same medium containing the vehicle (e.g., the final concentration of NaOH and water used to dissolve the compound) but without LY367385.

    • Untreated Control: Cells maintained in the regular culture medium.

  • Downstream Analysis: Following the treatment period, the cells can be processed for various downstream analyses, such as:

    • Cell Viability Assays: (e.g., MTT, LDH release) to assess neuroprotection.

    • Immunocytochemistry: To visualize neuronal morphology or specific protein markers.

    • Electrophysiology: (e.g., patch-clamp recordings) to measure synaptic activity.[6]

    • Biochemical Assays: To measure changes in signaling molecules or neurotransmitter release.

Visualizations

G cluster_membrane Cell Membrane mGluR1a mGluR1a PLC PLC mGluR1a->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR1a Activates LY367385 LY367385 LY367385->mGluR1a Inhibits Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Signaling pathway of mGluR1a and its inhibition by LY367385.

G start Start prep_culture Prepare Primary Neuronal Culture start->prep_culture prep_ly Prepare LY367385 Stock & Working Solutions start->prep_ly treatment Treat Cultures with LY367385 prep_culture->treatment prep_ly->treatment incubation Incubate for Desired Duration treatment->incubation analysis Downstream Analysis (e.g., Viability, Electrophysiology) incubation->analysis end End analysis->end

Caption: General experimental workflow for using LY367385 in primary neurons.

References

Application Notes and Protocols for LY367385 Hydrochloride in Long-Term Potentiation (LTP) Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LY367385 hydrochloride, a selective and potent antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in long-term potentiation (LTP) induction assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. The induction of various forms of LTP involves the activation of different signaling pathways. Group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5, play a crucial role in modulating synaptic plasticity. This compound is a valuable pharmacological tool for dissecting the specific contribution of mGluR1 to LTP. It acts as a competitive antagonist at the mGluR1a receptor with an IC50 of 8.8 µM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis, while showing much lower affinity for mGluR5a (>100 µM)[1]. Studies have demonstrated that the application of LY367385 impairs both the induction and late phases of LTP in the hippocampal CA1 region when applied before high-frequency tetanization (HFT)[2].

Mechanism of Action in LTP

mGluR1 is a Gq-protein coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events contribute to the induction and maintenance of certain forms of LTP. By blocking mGluR1, this compound prevents the initiation of this signaling cascade, thereby allowing researchers to investigate the necessity of mGluR1 activation for specific forms of synaptic plasticity.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in LTP experiments.

Table 1: Effective Concentrations and Incubation Times

ParameterValueBrain RegionNotesReference
Effective Concentration100 µMHippocampal CA1Significantly inhibits LTP induction.[2][3]
Pre-incubation Time20 minutesHippocampal CA1Applied before high-frequency tetanization (HFT).[2][3]
IC50 (vs. Quisqualate)8.8 µMRecombinant CellsInhibition of phosphoinositide hydrolysis.[1][2]

Table 2: Effects of LY367385 on LTP Induction

Experimental ConditionEffect on LTPNotesReference
Application before HFT (100 Hz)Significant inhibition of induction and late phases of LTP.Drug applied for 20 minutes prior to tetanus.[2]
Application after HFT (100 Hz)No significant effect on the profile of LTP.Drug applied for 20 minutes immediately after tetanus.[2][3]
Basal Synaptic TransmissionNo effect.LY367385 (100 µM) does not alter baseline synaptic responses.[2][3]

Experimental Protocols

This section provides a detailed methodology for an LTP induction assay in hippocampal slices using this compound.

Hippocampal Slice Preparation
  • Anesthetize an adult male Wistar rat according to approved animal care protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.

  • ACSF Composition (in mM): 120.0 NaCl, 3.0 KCl, 1.2 MgSO4, 1.0 NaH2PO4, 26.0 NaHCO3, 2.0 CaCl2, and 11.0 D-glucose[4].

  • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a recovery chamber containing ACSF at 28°C for at least 2 hours, continuously bubbled with 95% O2 / 5% CO2[4].

Electrophysiological Recording
  • Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated ACSF at a flow rate of 1.5-2 ml/min. Maintain the temperature at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs)[4][5].

  • Establish a stable baseline recording of fEPSPs for at least 30-45 minutes by delivering test pulses at a low frequency (e.g., 0.05 Hz)[5][6]. The stimulus intensity should be adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.

Application of this compound
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the final working concentration of 100 µM in ACSF on the day of the experiment[5].

  • For the experimental group, switch the perfusion to ACSF containing 100 µM this compound for 20 minutes prior to LTP induction[2][3].

  • For the control group, continue perfusion with standard ACSF.

  • Maintain the presence of the antagonist throughout the LTP induction and post-induction recording period.

LTP Induction and Data Analysis
  • Induce LTP using a high-frequency tetanization (HFT) protocol, such as one train of 100 Hz for 1 second[2][7].

  • Record fEPSPs for at least 60 minutes post-tetanization to assess the magnitude and stability of potentiation.

  • Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline value.

  • Compare the degree of potentiation between the control group and the LY367385-treated group. A significant reduction in the normalized fEPSP slope in the presence of LY367385 indicates a requirement for mGluR1 activation in LTP induction.

Mandatory Visualizations

Signaling Pathway of mGluR1 in LTP Induction

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq Protein mGluR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases LTP_Induction LTP Induction Ca2->LTP_Induction PKC->LTP_Induction LY367385 LY367385 Hydrochloride LY367385->mGluR1 inhibits

Caption: Signaling pathway of mGluR1 activation and its inhibition by this compound.

Experimental Workflow for LTP Assay

LTP_Workflow cluster_treatment Treatment Groups Start Start Slice_Prep Hippocampal Slice Preparation (350-400 µm) Start->Slice_Prep Recovery Slice Recovery (≥2 hours at 28°C) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Place Electrodes Recovery->Recording_Setup Baseline Establish Stable Baseline (30-45 min) Recording_Setup->Baseline Control Control Group: Perfuse with ACSF Baseline->Control LY367385_Group Experimental Group: Perfuse with 100 µM LY367385 (20 min pre-HFT) Baseline->LY367385_Group LTP_Induction Induce LTP (High-Frequency Tetanization, e.g., 100 Hz) Control->LTP_Induction LY367385_Group->LTP_Induction Post_Recording Post-Tetanization Recording (≥60 min) LTP_Induction->Post_Recording Analysis Data Analysis: Normalize fEPSP slope to baseline Post_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for investigating the effect of LY367385 on LTP induction.

References

Preparing LY367385 Hydrochloride Stock Solutions for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Abstract: This document provides a detailed protocol for the preparation of LY367385 hydrochloride stock solutions for use in patch clamp experiments. LY367385 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in electrophysiological studies investigating the role of mGluR1a in synaptic transmission and plasticity. This guide outlines the necessary materials, step-by-step procedures, and important considerations for dissolving, storing, and applying this compound in a patch clamp setting.

Introduction to this compound

This compound is a selective antagonist of the mGluR1a receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity.[3] It exhibits a significantly higher affinity for mGluR1a over mGluR5a and other mGlu receptor subtypes, making it a valuable tool for isolating the function of mGluR1a in various neuronal circuits. In patch clamp electrophysiology, LY367385 is often used to block mGluR1a-mediated effects, such as slow excitatory postsynaptic currents (EPSCs) and the modulation of ion channel activity.[4] Its neuroprotective, anticonvulsant, and antiepileptic properties have also been documented.[1][5]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Synonyms (S)-(+)-a-amino-4-carboxy-2-methylbenzeneacetic acid hydrochloride
Molecular Formula C₁₀H₁₁NO₄ ·HCl
Molecular Weight 245.66 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
IC₅₀ 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis[1]

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.

SolventMaximum ConcentrationNotesSource
Water >10 mg/mLCan be used to make aqueous stock solutions. Some sources suggest ~20 mg/mL.[6][7]
DMSO 125 mg/mL (508.83 mM)Requires sonication to fully dissolve. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
1 eq. NaOH 10.46 mg/mL (50 mM)Requires gentle warming and sonication.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Aqueous Stock Solution (Recommended for most patch clamp applications)

This protocol describes the preparation of a 10 mM aqueous stock solution.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.457 mg (Molecular Weight: 245.66 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water. For a 10 mM solution, add 1 mL of water for every 2.457 mg of powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.

  • Aliquotting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of DMSO Stock Solution

For higher concentration stock solutions, DMSO can be used. This protocol describes the preparation of a 100 mM DMSO stock solution.

  • Weighing the Compound: Weigh 24.57 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing and Sonication: Vortex the solution vigorously. Due to the high concentration, sonication will likely be necessary to achieve complete dissolution.[1]

  • Aliquotting and Storage: Aliquot the DMSO stock solution into small, single-use volumes. Store at -20°C or -80°C. Be aware that DMSO freezes at a higher temperature than water (~18.5°C).

Important Consideration for DMSO: When using a DMSO stock solution for patch clamp experiments, ensure the final concentration of DMSO in the recording chamber (bath solution) is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity.

Application in Patch Clamp Experiments

The working concentration of this compound in patch clamp experiments typically ranges from 10 µM to 100 µM, depending on the specific research question and preparation.[4][8]

  • Thawing: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution into the external (bath) solution to achieve the desired final concentration. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of stock to 99 µL of external solution).

  • Application: The working solution can be applied to the patched cell via the perfusion system.

Signaling Pathway and Experimental Workflow

mGluR1a Signaling Pathway

LY367385 acts as an antagonist at the mGluR1a receptor, which is typically coupled to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[9][10][11] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10][11][12] This signaling cascade can modulate a variety of downstream effectors, including ion channels, ultimately influencing neuronal excitability.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1a Glutamate->mGluR1 Activates Gq11 Gαq/11 mGluR1->Gq11 Activates LY367385 LY367385 LY367385->mGluR1 Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR1a signaling pathway and the antagonistic action of LY367385.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh LY367385 HCl Powder start->weigh choose_solvent Choose Solvent (Water or DMSO) weigh->choose_solvent dissolve_water Dissolve in High-Purity Water choose_solvent->dissolve_water Water dissolve_dmso Dissolve in Anhydrous DMSO choose_solvent->dissolve_dmso DMSO vortex Vortex Thoroughly dissolve_water->vortex dissolve_dmso->vortex sonicate_check Fully Dissolved? vortex->sonicate_check sonicate Sonicate if Necessary sonicate_check->sonicate No aliquot Aliquot into Single-Use Tubes sonicate_check->aliquot Yes sonicate->sonicate_check store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Western Blot Analysis Following LY367385 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor that, upon activation, stimulates the phosphoinositide/Ca²⁺ cascade, leading to the activation of various downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[3][4] These pathways are crucial in regulating a wide array of cellular processes, including protein synthesis, synaptic plasticity, and neuronal excitability.[4][5] Consequently, antagonism of mGluR1 with LY367385 is a valuable tool for investigating the physiological roles of this receptor and for the development of therapeutics targeting neurological and psychiatric disorders.

Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, providing critical insights into the molecular effects of drug treatments. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound treatment on key signaling proteins, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of LY367385 on ERK phosphorylation. The study found that LY367385 was able to block the estradiol (B170435) (E2)-induced increase in phosphorylated p42 ERK levels in the dorsal hippocampus.

Table 1: Effect of LY367385 on Estradiol (E2)-Induced p42 ERK Phosphorylation

Treatment GroupMean Phospho-p42 ERK Levels (% of Vehicle)Standard Error of the Mean (SEM)Statistical Significance (p-value)
Vehicle100%(Not specified)-
E2Increased(Not specified)< 0.01 (relative to all other groups)
E2 + LY367385Blocked Increase(Not specified)< 0.01 (relative to E2 group)
LY367385No significant change(Not specified)Not significant

Data is qualitatively summarized from Boulware et al., 2013. The study reported a significant (p < 0.01) blocking effect of LY367385 on the E2-induced increase in phospho-p42 ERK levels.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of LY367385 and the subsequent analytical process, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq mGluR1->Gq PI3K PI3K mGluR1->PI3K PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG hydrolyzes PIP2 PIP2 PIP2 PKC Protein Kinase C IP3_DAG->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK phosphorylation Protein_Synthesis Protein Synthesis p_ERK->Protein_Synthesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p_mTOR p-mTOR mTOR->p_mTOR phosphorylation p_mTOR->Protein_Synthesis LY367385 LY367385 Hydrochloride LY367385->mGluR1 inhibition

Caption: mGluR1 signaling pathway and the inhibitory action of LY367385.

Cell_Culture 1. Cell Culture (e.g., Neuronal Cells) Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment Protein_Extraction 3. Protein Extraction (Lysis) Drug_Treatment->Protein_Extraction Quantification 4. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis to assess the effects of this compound treatment on cultured cells, such as primary neurons or relevant cell lines.

Materials and Reagents:

  • Cell Culture:

    • Appropriate cell line (e.g., primary cortical neurons, SH-SY5Y)

    • Cell culture medium and supplements

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS), sterile

  • This compound Treatment:

    • This compound (Tocris Bioscience or equivalent)

    • Vehicle (e.g., sterile water or DMSO, depending on the manufacturer's instructions)

  • Protein Extraction:

    • RIPA lysis buffer (or other suitable lysis buffer)

    • Protease and phosphatase inhibitor cocktails

  • Protein Quantification:

    • Bicinchoninic acid (BCA) protein assay kit or Bradford assay kit

  • SDS-PAGE:

    • Acrylamide/Bis-acrylamide solution

    • Tris-HCl

    • Sodium Dodecyl Sulfate (SDS)

    • Ammonium persulfate (APS)

    • Tetramethylethylenediamine (TEMED)

    • 2x Laemmli sample buffer

    • Protein molecular weight marker

  • Protein Transfer:

    • PVDF or nitrocellulose membrane

    • Transfer buffer (Tris, Glycine, Methanol)

  • Immunodetection:

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST))

    • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-mTOR, rabbit anti-total-mTOR, mouse anti-β-actin)

    • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

    • TBST (Tris-Buffered Saline, 0.1% Tween 20)

  • Signal Detection:

    • Enhanced chemiluminescence (ECL) detection reagents

    • Chemiluminescence imaging system or X-ray film

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in the appropriate vehicle. c. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. A typical concentration for LY367385 is in the range of 10-100 µM.[1] A time-course and dose-response experiment is recommended to determine optimal conditions. d. Incubate the cells for the desired treatment duration.

  • Protein Extraction: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation and SDS-PAGE: a. To a calculated volume of protein lysate, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane. d. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor should be optimized according to the antibody datasheet. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis: a. Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane. b. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. To account for loading variations, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total-ERK) or a housekeeping protein (e.g., β-actin). e. Express the level of the phosphorylated protein as a ratio to the total protein or the housekeeping protein.

References

Application Notes and Protocols for Calcium Imaging with LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2] It is an invaluable pharmacological tool for dissecting the specific contributions of mGluR1 to neuronal signaling and excitability. Group I mGluRs, which include mGluR1 and mGluR5, are Gq-protein coupled receptors that, upon activation, trigger the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium ([Ca²⁺]i).[3] Calcium imaging, a technique that utilizes fluorescent indicators to visualize changes in intracellular calcium concentration, is frequently employed in conjunction with LY367385 to specifically investigate the role of mGluR1 in mediating calcium release from internal stores.[4][5]

These notes provide a comprehensive guide to using this compound in calcium imaging experiments, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

Activation of mGluR1 by an agonist, such as glutamate or the selective group I agonist (S)-3,5-dihydroxyphenylglycine (DHPG), initiates a well-defined signaling pathway.[1] The receptor, coupled to a Gq protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol. LY367385 selectively binds to and blocks the mGluR1 receptor, preventing agonist binding and the subsequent activation of this entire downstream cascade, thereby inhibiting the rise in intracellular calcium.[1][4]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., DHPG) mGluR1 mGluR1 Agonist->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces IP3R IP₃ Receptor Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_cyto ↑ [Ca²⁺]i (Cytosolic Calcium) Ca_ER->Ca_cyto Increases IP3->IP3R Binds & Activates

Caption: mGluR1 signaling pathway and LY367385 inhibition.

Data Presentation: Efficacy of LY367385 in Calcium Imaging

The following table summarizes quantitative data from studies utilizing LY367385 to block mGluR1-mediated effects, including changes in intracellular calcium.

ParameterValueCell/Tissue TypeAgonist Used (Concentration)Observed EffectReference
IC₅₀ 8.8 µMRecombinant cellsQuisqualateInhibition of phosphoinositide (PI) hydrolysis[2][6]
Working Concentration 100 µMHippocampal CA1 Pyramidal NeuronsDHPGSuppressed the DHPG-induced increase in [Ca²⁺]i[1][4][7]
Working Concentration 100 µMHippocampal SlicesDHPG (100 µM)Reduced DHPG-induced Long-Term Depression (LTD)[8]
Working Concentration 100 - 300 µMCA1 Pyramidal CellsN/ADose-dependently increased sIPSC frequency[9]
Working Concentration 100 µMCultured Hippocampal NeuronsLow [Mg²⁺]oHad no effect on synaptically-induced [Ca²⁺]i spikes[10][11]

Note: The lack of effect in the last entry suggests the observed calcium spikes in that specific model were not mediated by mGluR1, highlighting the utility of LY367385 in dissecting receptor-specific pathways.

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Neurons

This protocol details the steps to measure the antagonistic effect of LY367385 on agonist-induced calcium transients in cultured neurons.

A. Materials

  • This compound (e.g., from Tocris, MedChemExpress)

  • mGluR Group I agonist: (S)-3,5-DHPG

  • Calcium-sensitive dye (e.g., Fluo-3 AM, Fura-2 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Artificial cerebrospinal fluid (aCSF) or appropriate physiological saline solution

  • Cultured neurons on glass-bottom dishes

B. Reagent Preparation

  • LY367385 Stock Solution: Prepare a 10-100 mM stock solution in sterile water or DMSO. Store at -20°C. Note: Check the solubility data from the supplier.

  • DHPG Stock Solution: Prepare a 10-100 mM stock solution in sterile water. Store at -20°C.

  • Calcium Dye Loading Solution: For Fluo-3 AM, prepare a 1-5 µM working solution in aCSF. To aid in dye loading, pre-mix the Fluo-3 AM with an equal volume of 20% Pluronic F-127 before diluting in aCSF.

C. Cell Preparation and Dye Loading

  • Culture primary neurons or a relevant cell line on glass-bottom imaging dishes.

  • Remove the culture medium and wash the cells gently with aCSF.

  • Add the calcium dye loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells 2-3 times with fresh aCSF to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature before imaging.

D. Calcium Imaging Procedure

  • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Continuously perfuse the cells with aCSF.

  • Baseline: Record baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Agonist Application: Switch the perfusion to aCSF containing the desired concentration of DHPG (e.g., 10-100 µM) and record the resulting increase in fluorescence, indicating a rise in [Ca²⁺]i.

  • Washout: Switch the perfusion back to aCSF without DHPG and record until the fluorescence signal returns to baseline.

  • Antagonist Incubation: Perfuse the cells with aCSF containing LY367385 (e.g., 100 µM) for 10-20 minutes.[2]

  • Challenge: While continuing to perfuse with LY367385, co-apply DHPG at the same concentration used previously.

  • Final Washout: Perfuse with aCSF to conclude the experiment.

E. Data Analysis

  • Select regions of interest (ROIs) over individual cell bodies.

  • Measure the average fluorescence intensity (F) within each ROI for each frame.

  • Normalize the fluorescence signal as a change relative to the baseline fluorescence (F₀), typically expressed as ΔF/F₀ = (F - F₀) / F₀.

  • Compare the peak ΔF/F₀ amplitude of the DHPG response before and after the application of LY367385 to quantify the degree of antagonism.

G cluster_prep Preparation cluster_imaging Imaging Workflow p1 Culture Cells on Glass-Bottom Dish p3 Load Cells with Calcium Indicator Dye p1->p3 p2 Prepare Stock Solutions (LY367385, DHPG, Dye) p2->p3 p4 Wash & De-esterify p3->p4 i1 Record Baseline Fluorescence (F₀) p4->i1 i2 Apply Agonist (DHPG) Observe Ca²⁺ Rise i1->i2 i3 Washout Agonist i2->i3 i4 Incubate with Antagonist (LY367385) i3->i4 i5 Co-apply Agonist + Antagonist (DHPG + LY367385) i4->i5 i6 Analyze Data (ΔF/F₀) i5->i6

Caption: Experimental workflow for calcium imaging with LY367385.
Protocol 2: Combined Electrophysiology and Calcium Imaging in Brain Slices

For a more integrated understanding, calcium imaging can be combined with whole-cell patch-clamp electrophysiology.[1][4][7] This allows for the simultaneous measurement of changes in [Ca²⁺]i and membrane currents or voltage.

A. Key Modifications to Protocol 1

  • Tissue Preparation: Prepare acute brain slices (e.g., hippocampal) from rodents using a vibratome. Maintain slices in oxygenated aCSF.

  • Cell Loading: Load the calcium indicator via the patch pipette during whole-cell recording. The internal solution should contain the salt form of the indicator (e.g., 100 µM Fluo-3 pentapotassium salt).[4]

  • Drug Application: Apply DHPG and LY367385 via bath perfusion as described above.

  • Data Acquisition: Use a system capable of simultaneously recording fluorescence images and electrophysiological data. In voltage-clamp mode, this allows for the correlation of the DHPG-induced inward current (IDHPG) with the rise in [Ca²⁺]i.[7]

B. Expected Results In responsive neurons like CA1 pyramidal cells, DHPG application will induce both an inward current and a significant increase in somatic and dendritic [Ca²⁺]i.[7] Pre-incubation with LY367385 is expected to markedly inhibit both of these DHPG-evoked responses, confirming they are mediated by mGluR1 activation.[1][4][7]

By following these protocols, researchers can effectively utilize this compound as a selective antagonist to elucidate the precise role of mGluR1 in mediating intracellular calcium signaling across various experimental models.

References

Application Notes and Protocols for LY367385 Hydrochloride in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY367385 hydrochloride, a potent and selective mGluR1a antagonist, in behavioral neuroscience research. The information compiled here is intended to guide the design and execution of experiments investigating the role of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) in various behavioral paradigms.

Introduction to this compound

This compound is a selective and competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a). Its mechanism of action involves the inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis. Due to its high selectivity, LY367385 is a valuable pharmacological tool for elucidating the specific roles of mGluR1 in the central nervous system. Research has indicated its potential neuroprotective, anticonvulsant, and antiepileptic properties, as well as its involvement in synaptic plasticity. In behavioral neuroscience, it is utilized to explore the contribution of mGluR1 to learning, memory, anxiety, and depression-like behaviors.

Signaling Pathway of mGluR1

Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway ultimately modulates various cellular processes, including ion channel activity, gene expression, and synaptic plasticity. LY367385 acts by blocking the initial activation of this receptor by glutamate.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq protein mGluR1->Gq Activates LY367385 LY367385 LY367385->mGluR1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects (Ion channel modulation, Gene expression, Synaptic plasticity) PKC->Downstream Modulates

Figure 1: mGluR1 signaling pathway and the inhibitory action of LY367385.

Quantitative Data Summary

Parameter Species Administration Dose Effect Reference
PI Hydrolysis Inhibition RatIntraperitoneal (i.p.)30 mg/kgInhibition of PI hydrolysis in the hippocampus[1]
Anticonvulsant Activity MouseIntracerebroventricular (i.c.v.)ED₅₀ = 138 nmolInhibition of DHPG-induced limbic seizures[1]
GABA Release RatLocal infusionNot specifiedEnhanced GABA release in the corpus striatum[2]
Behavioral Test Species Administration Dose Observed Effect Note
Sexual Motivation Japanese QuailNot specifiedNot specifiedInhibition of sexual motivationData on rodent models for anxiety and depression is limited.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of LY367385 in behavioral neuroscience. While specific data for LY367385 in all these paradigms are limited, these protocols provide a standardized framework for conducting such investigations.

In Vivo Administration Protocols

4.1.1. Intraperitoneal (i.p.) Injection in Rats

This protocol is suitable for systemic administration to investigate behavioral effects.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl) or other appropriate vehicle

    • 1 ml syringes with 25-27 gauge needles

    • Animal scale

  • Procedure:

    • Prepare a stock solution of this compound in the chosen vehicle. The solubility may be limited in saline; consider using a small amount of DMSO or adjusting the pH. Ensure the final solution is sterile-filtered.

    • Weigh the rat to determine the correct injection volume.

    • Gently restrain the rat, exposing the lower abdominal quadrants.

    • Insert the needle at a 45-degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly.

    • Withdraw the needle and return the rat to its home cage.

    • Monitor the animal for any adverse reactions.

  • Suggested Dose Range: Based on related compounds and limited data, a starting dose range of 10-30 mg/kg i.p. could be explored.

4.1.2. Intracerebroventricular (i.c.v.) Injection in Mice

This protocol allows for direct administration to the central nervous system, bypassing the blood-brain barrier.

  • Materials:

    • Stereotaxic apparatus

    • Anesthesia (e.g., isoflurane)

    • Hamilton syringe with a 30-gauge needle

    • Surgical drill

    • This compound dissolved in artificial cerebrospinal fluid (aCSF)

  • Procedure:

    • Anesthetize the mouse and secure it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma), drill a small hole in the skull.

    • Slowly lower the injection needle to the target depth.

    • Infuse the LY367385 solution at a slow rate (e.g., 0.1-0.2 µl/min).

    • After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and allow the mouse to recover in a warm environment.

  • Suggested Dose: Based on published data, a dose around 138 nmol can be used as a starting point for seizure-related studies. Behavioral effects may require dose-response studies.

Behavioral Testing Protocols

4.2.1. Forced Swim Test (FST) for Antidepressant-Like Effects

Forced_Swim_Test_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis A Acclimatize animals to testing room B Administer LY367385 or vehicle (e.g., 30-60 min prior) A->B C Place animal in a cylinder of water (23-25°C) B->C D Record behavior for 6 minutes C->D E Score the last 4 minutes for immobility time D->E F Compare immobility time between groups E->F

Figure 2: Workflow for the Forced Swim Test.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • On the test day, allow animals to acclimate to the testing room for at least 30 minutes.

    • Administer this compound or vehicle at the desired pre-treatment time (typically 30-60 minutes before the test).

    • Gently place the animal into the water-filled cylinder.

    • Record the session for 6 minutes.

    • After the test, remove the animal, dry it with a towel, and place it in a warm cage for recovery.

  • Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

4.2.2. Elevated Plus Maze (EPM) for Anxiolytic-Like Effects

Elevated_Plus_Maze_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis A Acclimatize animals to testing room B Administer LY367385 or vehicle (e.g., 30 min prior) A->B C Place animal in the center of the maze, facing an open arm B->C D Allow free exploration for 5 minutes C->D E Measure time spent and entries into open and closed arms D->E F Calculate % time in open arms and % open arm entries E->F

Figure 3: Workflow for the Elevated Plus Maze test.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimatize the animals to the dimly lit testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

4.2.3. Novel Object Recognition (NOR) for Learning and Memory

Novel_Object_Recognition_Workflow cluster_day1 Day 1: Habituation cluster_day2_training Day 2: Training cluster_day2_test Day 2: Testing (after retention interval) cluster_analysis Data Analysis A Allow animal to explore the empty arena B Administer LY367385 or vehicle A->B C Place animal in arena with two identical objects B->C D Allow exploration for a set time (e.g., 5-10 min) C->D E Replace one object with a novel object D->E Retention Interval (e.g., 1-24h) F Place animal back in the arena E->F G Record exploration time of each object F->G H Calculate Discrimination Index G->H

Figure 4: Workflow for the Novel Object Recognition test.

  • Apparatus: An open-field arena and a set of distinct objects.

  • Procedure:

    • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.

    • Training: On day 2, administer this compound or vehicle. After the pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

    • Testing: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time for each object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

4.2.4. Contextual Fear Conditioning for Associative Learning and Memory

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_analysis Data Analysis A Administer LY367385 or vehicle B Place animal in conditioning chamber A->B C Present conditioned stimulus (CS, e.g., tone) paired with unconditioned stimulus (US, e.g., footshock) B->C D Place animal back in the conditioning chamber (no CS or US) C->D 24 hours E Record freezing behavior for a set time (e.g., 5 min) D->E F Calculate percentage of time spent freezing E->F

Figure 5: Workflow for Contextual Fear Conditioning.

  • Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Conditioning: Administer this compound or vehicle. Place the animal in the conditioning chamber. After a baseline period, present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock).

    • Contextual Fear Test: 24 hours later, place the animal back into the same chamber for a set period (e.g., 5 minutes) without presenting the CS or US.

  • Data Analysis: Record the amount of time the animal spends freezing (complete immobility except for respiration). An increase or decrease in freezing behavior compared to the control group indicates a modulation of fear memory.

Conclusion

This compound is a critical tool for investigating the role of mGluR1 in the brain. The protocols outlined above provide a foundation for researchers to explore its effects on various behavioral domains. It is recommended that researchers conduct thorough dose-response studies to determine the optimal concentration for their specific experimental paradigm. Further research is warranted to generate more comprehensive quantitative data on the behavioral effects of LY367385, which will undoubtedly contribute to a deeper understanding of mGluR1 function in both normal and pathological brain states.

References

Protocol for the Dissolution and In Vivo Application of LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

LY367385 hydrochloride is a potent and highly selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] It is a valuable tool for investigating the physiological and pathological roles of mGluR1a in the central nervous system. This compound has demonstrated neuroprotective, anticonvulsant, and antiepileptic effects in various preclinical models.[1][2] Proper dissolution and administration are critical for obtaining reliable and reproducible results in in vivo studies. This document provides a detailed protocol for the preparation of this compound for in vivo use, summarizes key quantitative data from relevant studies, and outlines a general experimental workflow.

Mechanism of Action

This compound exerts its effects by competitively blocking the mGluR1a receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of glutamate.[3][4] This G-protein coupled receptor is primarily linked to the Gq alpha subunit, which upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing mGluR1a, this compound prevents these downstream events.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo and in vitro studies utilizing this compound.

ParameterValueSpecies/ModelApplicationReference
IC50 8.8 µMRecombinant cellsInhibition of quisqualate-induced phosphoinositide hydrolysis[1][3]
ED50 12 nM (i.c.v.)DBA/2 miceSuppression of sound-induced clonic seizures[2]
Effective Dose 160 nM (bilateral)Genetically epilepsy prone ratsSuppression of sound-induced clonic seizures[1]
Effective Dose 30 mg/kg (i.p.)MiceInhibition of DHPG-induced PI hydrolysis in hippocampus[5]
Neuroprotection Significant reduction in infarct volumeMice (photothrombosis model)Ischemic stroke[6]
Neuroprotection Reduced hippocampal cell deathGerbils (global ischemia model)Ischemic stroke[7][8]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Syringes and needles for administration

Protocol for Dissolving this compound for In Vivo Use

This protocol describes the preparation of a vehicle solution commonly used for the systemic administration of this compound. It is crucial to prepare the solution fresh on the day of the experiment.

  • Preparation of the Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

    • Vortex the mixture thoroughly until a clear and homogenous solution is formed.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder.

    • Add the powder to the prepared vehicle. The solubility in this vehicle is reported to be at least 2.08 mg/mL.[1]

    • Vortex the solution vigorously.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Sterilization:

    • For intravenous or intracerebroventricular administration, it is recommended to sterilize the final solution by passing it through a 0.22 µm sterile filter.

General In Vivo Experimental Workflow (Neuroprotection Model)

This workflow provides a general outline for an in vivo study investigating the neuroprotective effects of this compound in a model of ischemic stroke.

  • Animal Model:

    • Induce transient global ischemia in gerbils or photothrombosis-induced ischemia in mice.[6][7]

  • Drug Administration:

    • Administer the prepared this compound solution or vehicle control to the animals.

    • For intraperitoneal (i.p.) injection, a typical dose might be in the range of 30 mg/kg.[5][6]

    • For intracerebroventricular (i.c.v.) injection, a much lower dose in the nanomolar range would be used.[2]

  • Behavioral and Histological Assessment:

    • At a predetermined time point after the ischemic event (e.g., 24 hours or 2 weeks), assess neurological deficits using appropriate behavioral tests.

    • Perfuse the animals and collect brain tissue for histological analysis.

    • Stain brain sections with markers for neuronal death (e.g., Fluoro-Jade B, TUNEL) to quantify the infarct volume and neuronal degeneration.[6]

  • Data Analysis:

    • Statistically compare the outcomes (e.g., infarct volume, behavioral scores) between the this compound-treated group and the vehicle-treated control group.

Visualizations

Signaling Pathway of mGluR1a and Inhibition by LY367385

mGluR1a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates LY367385 LY367385 LY367385->mGluR1a Inhibits Gq Gq mGluR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: mGluR1a signaling and its inhibition by LY367385.

Experimental Workflow for In Vivo Neuroprotection Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare LY367385 Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) drug_admin Administer LY367385 or Vehicle (e.g., i.p. injection) prep_solution->drug_admin animal_model Induce Ischemia (e.g., Photothrombosis in mice) animal_model->drug_admin behavioral Behavioral Assessment drug_admin->behavioral histology Histological Analysis (e.g., Infarct Volume Measurement) drug_admin->histology data_analysis Data Analysis and Comparison behavioral->data_analysis histology->data_analysis

Caption: Workflow for an in vivo neuroprotection study.

References

Application Notes: Intracerebroventricular Injection of LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a).[1][2] It demonstrates high selectivity for mGluR1 over mGluR5 and other mGlu receptor subtypes.[3] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that activate phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and mobilization of intracellular calcium.[3][4] Due to the critical role of mGluR1 in modulating neuronal excitability and synaptic plasticity, LY367385 is a valuable pharmacological tool for investigating various neurological processes and disorders.[2][5] Its applications include the study of excitotoxic neuronal death, seizure disorders, and long-term synaptic plasticity (LTP and LTD).[1][6][7]

Mechanism of Action

LY367385 exerts its effects by blocking the orthosteric binding site of the mGluR1 receptor, preventing its activation by the endogenous ligand, glutamate.[2] The neuroprotective properties of LY367385 are primarily attributed to its ability to enhance GABAergic synaptic transmission.[8] By antagonizing mGluR1 receptors, which are often located on GABAergic interneurons, LY367385 removes a tonic inhibitory control, leading to increased GABA release.[3][8][9] This enhancement of inhibitory neurotransmission counteracts the excessive excitation seen in conditions like ischemia and NMDA-induced toxicity.[1][8][10] Furthermore, some effects of mGluR1 modulation are mediated through the endocannabinoid system; mGluR1 activation can trigger the synthesis of endocannabinoids, which then act as retrograde messengers to suppress GABA release.[9] LY367385 can prevent this process, thereby contributing to increased GABAergic tone.[9]

Quantitative Data

Table 1: In Vitro Potency and Concentration

Parameter Value Cell/Tissue Type Assay Reference
IC₅₀ 8.8 µM Recombinant cells Quisqualate-induced phosphoinositide hydrolysis [5]
Selectivity > 100 µM Recombinant cells No activity at mGluR2, 3, 4, 5, 6, 7, 8 [3][5]
In Vitro Concentration 100 - 300 µM Organotypic hippocampal slices sIPSC recording / OGD injury model [9]

| In Vitro Concentration | 100 µM | Hippocampal slices | LTP / LTD experiments |[5] |

Table 2: In Vivo Intracerebroventricular (ICV) Dosing

Parameter Value Animal Model Effect Measured Reference
ED₅₀ ~10-20 nmol Mice Inhibition of DHPG-induced limbic seizures [7]
Neuroprotection 100 nmol Rats Reduction of NMDA-induced neuronal death (intrastriatal) [10]

| Microdialysis | Not specified | Rats | Enhanced GABA release in corpus striatum |[8] |

Visualized Signaling Pathways and Workflows

mGluR1_Signaling_Pathway mGluR1 Canonical Signaling Pathway mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Glutamate Glutamate Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Antagonizes Neuroprotection_Mechanism Proposed Neuroprotective Mechanism of LY367385 cluster_pre Presynaptic GABAergic Terminal cluster_post Postsynaptic Neuron mGluR1 mGluR1 GABA_release GABA Release mGluR1->GABA_release Inhibits Synaptic_GABA ↑ Synaptic GABA GABA_release->Synaptic_GABA CB1R CB1 Receptor CB1R->GABA_release Inhibits Endocannabinoid Endocannabinoid Synthesis Endocannabinoid->CB1R Binds (Retrograde) Post_mGluR1 mGluR1 Post_mGluR1->Endocannabinoid Activates Glutamate_pre Glutamate Glutamate_pre->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Neuroprotection Neuroprotection Synaptic_GABA->Neuroprotection Leads to ICV_Workflow Experimental Workflow for ICV Injection Studies A 1. Animal Preparation & Anesthesia B 2. Stereotaxic Surgery (Guide Cannula Implantation) A->B C 3. Post-operative Care & Recovery Period B->C E 5. Intracerebroventricular (ICV) Injection C->E D 4. LY367385 Solution Preparation D->E F 6. Post-Injection Monitoring & Behavioral/Molecular Analysis E->F G 7. Data Collection & Analysis F->G

References

Application Notes and Protocols for LY367385 Hydrochloride in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and highly selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a).[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the specific roles of mGluR1 in modulating synaptic transmission and plasticity. These application notes provide detailed protocols and supporting data for the use of this compound in neuroscience research, particularly in the study of synaptic phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[3] Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This compound allows for the specific blockade of the mGluR1-mediated signaling pathway, enabling researchers to dissect its contribution to various physiological and pathophysiological processes.

Physicochemical Properties and Quantitative Data

Proper preparation of this compound is critical for experimental success. It is soluble in aqueous solutions, and for most in vitro electrophysiology experiments, it is dissolved in the recording artificial cerebrospinal fluid (aCSF) to the desired final concentration.

ParameterValueReference
Receptor Target mGluR1a[1][2]
Action Selective Antagonist[1][2]
IC50 8.8 µM (for inhibition of quisqualate-induced phosphoinositide hydrolysis)[1][2]
Selectivity >100 µM for mGluR5a[1][2]
Typical Working Concentration (in vitro electrophysiology) 10 - 100 µM[4][5][6]

Signaling Pathway of mGluR1 and Point of Intervention by LY367385

The following diagram illustrates the canonical signaling pathway of mGluR1 and the inhibitory action of LY367385. Glutamate binding to mGluR1 activates the Gq protein, leading to a cascade that modulates synaptic activity. LY367385 acts by competitively binding to the glutamate recognition site on mGluR1, thereby preventing its activation.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds and Activates LY367385 LY367385 LY367385->mGluR1 Competitively Binds and Inhibits Gq Gq mGluR1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol PIP2 PIP2 PIP2->PLC Substrate Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Synaptic_Modulation Modulation of Synaptic Transmission Ca_release->Synaptic_Modulation PKC_activation->Synaptic_Modulation

Caption: mGluR1 signaling and LY367385 inhibition.

Experimental Protocols

Protocol 1: Investigating the Role of mGluR1 in Chemically-Induced Long-Term Depression (LTD) in Hippocampal Slices

This protocol describes how to use LY367385 to determine the involvement of mGluR1 in LTD induced by the Group I mGluR agonist DHPG.

Materials:

  • This compound

  • (S)-3,5-DHPG (DHPG)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Dissection tools

  • Vibratome

  • Recording chamber for brain slices

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • LTD Induction and Antagonism:

    • Control Group: After establishing a stable baseline, induce LTD by bath-applying 50-100 µM DHPG for 5-20 minutes. Following DHPG washout, continue recording for at least 60 minutes to monitor the expression of LTD.

    • LY367385 Group: After establishing a stable baseline, pre-incubate the slice with 100 µM LY367385 for at least 20 minutes.[5][6]

    • In the continued presence of LY367385, co-apply 50-100 µM DHPG for 5-20 minutes.

    • Wash out the DHPG and LY367385 and continue recording for at least 60 minutes.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Compare the magnitude of depression 60 minutes post-DHPG application between the control and LY367385-treated groups. A significant reduction in the DHPG-induced depression in the presence of LY367385 indicates the involvement of mGluR1 in this form of plasticity.[5]

LTD_Experiment_Workflow cluster_LTD_Induction LTD Induction Protocols Slice_Preparation Hippocampal Slice Preparation Recovery Slice Recovery (≥1 hour) Slice_Preparation->Recovery Baseline_Recording Establish Stable Baseline fEPSP Recording (20-30 min) Recovery->Baseline_Recording Control_LTD Bath Apply DHPG (50-100 µM, 5-20 min) Baseline_Recording->Control_LTD LY367385_Blockade Pre-incubate with LY367385 (100 µM, 20 min) then co-apply DHPG Baseline_Recording->LY367385_Blockade Post_Induction_Recording Washout and Record Post-Induction fEPSPs (≥60 min) Control_LTD->Post_Induction_Recording LY367385_Blockade->Post_Induction_Recording Data_Analysis Analyze and Compare LTD Magnitude Post_Induction_Recording->Data_Analysis

Caption: Workflow for investigating mGluR1 in LTD.

Protocol 2: Investigating the Role of mGluR1 in Synaptically-Induced Long-Term Potentiation (LTP)

This protocol outlines the use of LY367385 to assess the contribution of mGluR1 to LTP induced by high-frequency stimulation (HFS).

Materials:

  • Same as Protocol 1, excluding DHPG.

Procedure:

  • Slice Preparation and Electrophysiological Recording:

    • Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and establish a stable baseline fEPSP recording.

  • LTP Induction and Antagonism:

    • Control Group: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds). Continue recording for at least 60-90 minutes to monitor the expression of LTP.

    • LY367385 Group: After establishing a stable baseline, pre-incubate the slice with 100 µM LY367385 for at least 20 minutes.[6]

    • In the continued presence of LY367385, deliver the same HFS protocol.

    • Wash out the LY367385 and continue recording for at least 60-90 minutes.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Compare the magnitude of potentiation 60 minutes post-HFS between the control and LY367385-treated groups. A significant impairment of LTP in the presence of LY367385 suggests a role for mGluR1 in the induction or expression of this form of synaptic plasticity.[6]

Expected Results and Interpretation

  • LTD Experiments: In many brain regions, such as the hippocampus, DHPG-induced LTD is partially or fully blocked by LY367385, indicating a critical role for mGluR1 in this process.[5] The degree of blockade can depend on the specific brain region and developmental stage.

  • LTP Experiments: The application of LY367385 prior to HFS has been shown to impair both the induction and late phases of LTP in the hippocampal CA1 region.[6] This suggests that mGluR1 activation contributes to the processes underlying long-lasting synaptic strengthening.

  • Neuroprotection: LY367385 has demonstrated neuroprotective effects against NMDA toxicity.[2][7] This protection is often associated with an enhancement of GABAergic transmission, suggesting a complex interplay between glutamate and GABA systems modulated by mGluR1.[4][7]

Concluding Remarks

This compound is a powerful tool for dissecting the physiological roles of mGluR1 in the central nervous system. Its high selectivity allows for confident attribution of observed effects to the blockade of mGluR1. The protocols outlined above provide a framework for investigating the involvement of this receptor in key forms of synaptic plasticity. Researchers should always perform appropriate controls and consider potential off-target effects, although for LY367385, these are minimal at the recommended concentrations. Careful experimental design and data interpretation will continue to advance our understanding of mGluR1-mediated synaptic modulation.

References

Troubleshooting & Optimization

LY367385 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting solutions for solubility issues encountered when working with LY367385 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 125 mg/mL.[1] For lower concentration stocks, water can also be used, with a solubility of up to 12.5 mg/mL.[1] For some applications, 1eq. NaOH can also be used to dissolve the free base form of the compound.[2]

Q2: I'm having trouble dissolving the compound, even in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, try the following troubleshooting steps:

  • Apply Energy: Use of an ultrasonic bath is recommended to aid dissolution in both DMSO and water.[1] Gentle warming (e.g., to 37°C) can also help, but be cautious of potential compound degradation with excessive heat.[3]

  • Check Solvent Quality: The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Always use newly opened, anhydrous, high-purity DMSO for the best results.

  • Verify the Compound Form: Ensure you are working with the hydrochloride salt, as the free base form has different solubility characteristics and may require a basic solution like NaOH for dissolution.[2][4]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A3: This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent is introduced into a predominantly aqueous environment where it is less soluble.[3] To prevent this:

  • Minimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%. Plan your dilution scheme to stay within this range.

  • Use Co-solvents for In Vivo Formulations: For animal studies, using a co-solvent system is highly effective. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly improve solubility in saline.[1]

  • Add DMSO to Buffer: When preparing your working solution, always add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[3]

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use.[1] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[5]

Q4: How should I store my this compound stock solution?

A4: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Always keep the solution tightly sealed to protect it from moisture.

Q5: Are there alternative formulation strategies if standard solvents are not working?

A5: Yes, several advanced techniques can enhance the solubility of challenging compounds:

  • pH Adjustment: Since the free base is soluble in NaOH, adjusting the pH of your aqueous buffer may improve the solubility of the hydrochloride salt.[6]

  • Use of Cyclodextrins: Formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) are known to enhance the solubility of hydrophobic compounds for in vivo use.[1][7]

  • Particle Size Reduction: While typically performed by the manufacturer, techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[8][9]

Data Presentation: Solubility Summary

The solubility of this compound in various solvents is summarized below. Note that the molecular weight of the hydrochloride salt is 245.66 g/mol , while the free base is 209.2 g/mol .

SolventFormConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO Hydrochloride125 mg/mL[1]508.8 mMRequires sonication. Use of new, anhydrous DMSO is critical.[1]
Water Hydrochloride12.5 mg/mL[1]50.9 mMRequires sonication.[1]
Water Hydrochloride>10 mg/mL[10]>40.7 mMN/A
1eq. NaOH Free Base10.46 mg/mL50 mMRequires gentle warming and sonication.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required mass of this compound powder. For 1 mL of a 10 mM solution, you would need 2.457 mg.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1]

  • Store: Aliquot the stock solution into small, single-use vials and store at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of an In Vivo Formulation using Co-Solvents (2.08 mg/mL)

This protocol is adapted from a method demonstrated to yield a clear solution for in vivo administration.[1]

  • Prepare Concentrated Stock: First, prepare a 20.8 mg/mL stock solution of this compound in anhydrous DMSO.

  • Mix Co-Solvents: In a sterile tube, combine the co-solvents. For a 1 mL final volume, add 400 µL of PEG300 and mix, then add 50 µL of Tween-80 and mix thoroughly.

  • Combine: Add 100 µL of the 20.8 mg/mL DMSO stock solution to the co-solvent mixture and mix until the solution is homogeneous.

  • Add Saline: Add 450 µL of sterile saline to the mixture and mix thoroughly to achieve the final working solution with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Use Promptly: It is recommended to use this formulation immediately after preparation.[1]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 mGluR1a Signaling Pathway Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates Gq_11 Gαq/11 mGluR1a->Gq_11 Activates LY367385_HCl LY367385 HCl LY367385_HCl->mGluR1a Antagonizes PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Antagonism of mGluR1a by LY367385 HCl blocks downstream signaling.

cluster_1 Troubleshooting Workflow for Solubility Issues Start Compound not dissolving Check_Solvent Is the correct solvent being used? (e.g., Anhydrous DMSO) Start->Check_Solvent Apply_Energy Apply energy: Sonicate or gently warm (37°C) Check_Solvent->Apply_Energy Yes Failure Issue Persists: Contact Technical Support Check_Solvent->Failure No Precipitation Precipitation observed in aqueous buffer? Apply_Energy->Precipitation Add_to_Buffer Add DMSO stock to aqueous buffer while vortexing Precipitation->Add_to_Buffer Yes Success Compound Dissolved Precipitation->Success No CoSolvent Consider co-solvent formulation for in vivo use Add_to_Buffer->CoSolvent CoSolvent->Success

Caption: A logical workflow to address common solubility problems.

cluster_2 Experimental Workflow: In Vivo Formulation Step1 1. Prepare 20.8 mg/mL Stock in DMSO Step3 3. Add 100µL of DMSO Stock to Co-solvents Step1->Step3 Step2 2. Mix Co-solvents: 400µL PEG300 + 50µL Tween-80 Step2->Step3 Step4 4. Add 450µL Saline to the mixture Step3->Step4 Step5 5. Final Solution: 2.08 mg/mL Ready for use Step4->Step5

Caption: Step-by-step preparation of a co-solvent formulation for in vivo use.

References

Technical Support Center: LY367385 Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of LY367385 hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in an aqueous solution?

A1: Based on the chemical structure of LY367385, a substituted phenylglycine, several potential degradation pathways in aqueous solution under various stress conditions can be postulated. These include:

  • Hydrolysis: While LY367385 does not contain highly labile ester or amide groups, forced conditions (strong acids or bases) could potentially promote decarboxylation or other hydrolytic reactions.

  • Oxidation: The phenyl ring and the amino acid moiety are susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents, potentially leading to the formation of hydroxylated byproducts or cleavage of the molecule.[1]

  • Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation products.

  • Racemization: Phenylglycine and its derivatives are known to be prone to racemization, especially under basic conditions. This can affect the stereochemical purity of the compound.

Q2: My aqueous solution of this compound has turned a slight yellow/brown color. What could be the cause?

A2: A change in color of the solution is often an indicator of chemical degradation. For a compound like LY367385, a yellowish or brownish hue could be due to the formation of oxidized species. The aromatic phenyl ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ion contaminants.

Q3: I am observing a loss of potency of my this compound solution over time, even when stored at 4°C. What might be happening?

A3: A gradual loss of potency suggests slow degradation of the compound. Even at refrigerated temperatures, slow hydrolysis or oxidation can occur over extended periods. It is also crucial to ensure the pH of your solution is stable, as shifts in pH can accelerate degradation. For long-term storage, it is recommended to prepare fresh solutions or to store aliquots at -20°C or -80°C. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Can I autoclave my aqueous solution of this compound for sterilization?

A4: Autoclaving involves high temperatures and pressure, which can significantly accelerate the degradation of thermally labile compounds. Given the potential for thermal degradation and hydrolysis, autoclaving is not recommended for sterilizing solutions of this compound. A preferable method for sterilization is filtration through a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the area of the main LY367385 peak.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation due to solution age or improper storage 1. Prepare a fresh solution of this compound from a new solid sample and re-analyze. 2. Compare the chromatogram of the fresh solution with the problematic one. 3. If the issue is resolved, discard the old solution and adhere to recommended storage conditions (see FAQ Q3).
pH-mediated degradation 1. Measure the pH of your aqueous solution. 2. If the pH has shifted, consider if any components of your buffer are interacting with the compound. 3. Prepare fresh solutions in a well-buffered system at a pH where the compound is known to be more stable (typically slightly acidic for amino acids).
Photodegradation 1. If the solution was exposed to light for an extended period, prepare a new solution and protect it from light using amber vials or by wrapping the container in aluminum foil. 2. Compare the chromatograms of the light-exposed and light-protected solutions.
Oxidative degradation 1. If the solution was not prepared with degassed solvents, consider sparging your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Avoid sources of metal ion contamination (e.g., from spatulas or glassware).
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results between different batches of this compound solution.

  • A decrease in the expected biological activity.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Formation of less active or inactive degradants 1. Perform an HPLC analysis to check the purity of your solution (as described in Issue 1). 2. If degradation is confirmed, prepare fresh solutions for each experiment.
Racemization 1. If your assay is stereospecific, racemization could lead to a decrease in activity. This is more likely to occur in basic solutions. 2. Maintain the pH of your stock and working solutions in the neutral to slightly acidic range. 3. If possible, use a chiral chromatography method to assess the enantiomeric purity.
Precipitation of the compound 1. Visually inspect the solution for any precipitates, especially after thawing frozen stocks. 2. Determine the solubility of this compound in your specific buffer system and ensure you are working within the solubility limits.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water or a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect from light for 24 hours.

    • Withdraw samples at specified time points for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.

    • Also, place solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw the solution sample or dissolve the solid sample for analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent light and near-UV light).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradation products.

4. Data Presentation:

  • The results can be summarized in a table to compare the extent of degradation under different stress conditions.

Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C~5%1
0.1 M NaOH24 hours60°C~15%2
3% H₂O₂24 hoursRoom Temp~20%3
Thermal (Solid)48 hours80°C<2%0
Thermal (Solution)48 hours80°C~8%1
PhotostabilityICH Q1BAmbient~10%2

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of LY367385 HCl acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-PDA-MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_causes Potential Causes cluster_verification Verification Steps issue Inconsistent Experimental Results degradation Chemical Degradation issue->degradation leads to racemization Racemization issue->racemization leads to precipitation Precipitation issue->precipitation leads to hplc_check HPLC Purity Analysis degradation->hplc_check Verify by chiral_check Chiral Chromatography racemization->chiral_check Verify by visual_check Solubility & Visual Check precipitation->visual_check Verify by

Caption: Troubleshooting logic for inconsistent results.

References

LY367385 hydrochloride stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LY367385 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent and selective antagonist for the metabotropic glutamate (B1630785) 1a receptor (mGluR1a).[1][2] It is widely used in neuroscience research to study the roles of mGluR1a in various physiological and pathological processes. It has demonstrated neuroprotective, anticonvulsant, and antiepileptic effects in research models.[2][3]

Q2: How should I store the solid (powder) form of this compound? A2: The solid compound should be stored desiccated at room temperature.[4] For extended long-term storage, maintaining the compound at -20°C is also a viable option, with demonstrated stability for at least four years under these conditions.[5] Always keep the container tightly sealed in a dry place.[6]

Q3: How should I prepare and store stock solutions? A3: For optimal stability, stock solutions should be prepared and stored under specific conditions. It is recommended to store stock solutions in tightly sealed vials, protected from moisture.[3] For in vivo experiments, it is best to prepare working solutions freshly and use them on the same day.[3] If water is used to make the stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[2][3]

Q4: What is the shelf-life of prepared stock solutions? A4: The stability of stock solutions is temperature-dependent.

  • Stored at -80°C , the solution is stable for up to 6 months .[2][3]

  • Stored at -20°C , the solution is stable for up to 1 month .[2][3]

Q5: In which solvents is this compound soluble? A5: The compound exhibits good solubility in several common laboratory solvents. If precipitation occurs during preparation, gentle warming or sonication can be used to aid dissolution.[3] Please refer to the solubility data table below for specific concentrations.

Data Presentation

Table 1: Recommended Storage Conditions
FormConditionTemperatureDurationReference
Solid Powder DesiccateRoom TemperatureNot specified[4]
Sealed-20°C≥ 4 years[5]
Stock Solution Sealed, away from moisture-20°CUp to 1 month[2][3]
Sealed, away from moisture-80°CUp to 6 months[2][3]
Table 2: Solubility Data
SolventConcentrationReference
Water>10 mg/mL[4]
Water20 mg/mL[5]
DMSO>10 mg/mL[4]
1 eq. NaOHUp to 50 mM (with gentle warming)

Troubleshooting Guide

Q6: My this compound solution appears cloudy or has precipitated. What should I do? A6: Cloudiness or precipitation can occur if the solution's concentration exceeds its solubility limit or if it has been stored improperly.

  • Action 1: Try gentle warming and/or sonication to redissolve the compound.[3]

  • Action 2: Verify that the correct solvent and storage temperature were used. Refer to the tables above.

  • Action 3: If the issue persists, consider preparing a fresh, lower-concentration stock solution.

Q7: I am seeing inconsistent results in my experiments. Could the compound's stability be the issue? A7: Yes, inconsistent results can be a sign of compound degradation.

  • Check Storage: Ensure that both the solid compound and any prepared solutions have been stored according to the recommended guidelines (see Table 1).

  • Prepare Freshly: For maximum reliability, especially in sensitive cellular or in vivo assays, always prepare working solutions fresh from a properly stored stock solution on the day of the experiment.[3]

  • Perform Quality Control: If degradation is suspected, the purity of the compound can be reassessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Mass: Determine the mass of this compound (Molecular Weight: 245.66 g/mol ) needed for your desired volume of 10 mM stock solution.

  • Weighing: Accurately weigh the calculated amount of the solid powder in a suitable container.

  • Dissolution: Add the desired volume of high-purity water to the solid.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.[3]

  • Sterilization: For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 μm syringe filter.[2][3]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: General Workflow for Stability Assessment

This protocol outlines a general procedure for conducting a stability study on a prepared solution of this compound, based on established pharmaceutical testing guidelines.[7][8]

  • Preparation: Prepare a batch of the this compound solution in the desired solvent and concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the solution to establish a baseline. Key tests include:

    • Visual inspection for color change and precipitation.

    • Purity and concentration assessment via a validated stability-indicating HPLC method.

    • pH measurement.

  • Sample Storage: Store aliquots of the solution under various conditions to be tested (e.g., -80°C, -20°C, 2-8°C, and an accelerated condition like 25°C). Protect samples from light unless photostability is being tested.

  • Time-Point Testing: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.

  • Analysis: Repeat the analytical tests performed at Time 0 on each retrieved aliquot.

  • Data Evaluation: Compare the results from each time point to the baseline data. A significant change (e.g., >5% loss of parent compound) indicates instability under that specific storage condition.

Diagrams

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Solution B Filter & Aliquot A->B F Time 0 Analysis (HPLC, pH, Visual) A->F C -80°C B->C D -20°C B->D E Accelerated (e.g., 25°C) B->E G Time X Analysis (HPLC, pH, Visual) C->G At specified time points D->G At specified time points E->G At specified time points H Compare Results F->H G->H I Determine Stability H->I

Workflow for assessing the stability of a this compound solution.

cluster_pathway mGluR1a Signaling Glutamate Glutamate (Agonist) mGluR1a mGluR1a Receptor Glutamate->mGluR1a Activates Signaling Downstream Signaling (e.g., PI Hydrolysis) mGluR1a->Signaling LY367385 LY367385 HCl (Antagonist) LY367385->mGluR1a Blocks

Simplified diagram of this compound's mechanism of action.

A Solution has precipitated. Is it a new or old stock? B Gently warm and/or sonicate to redissolve. A->B New F Check storage history. Was it stored correctly and within its shelf-life? A->F Old C Did it redissolve? B->C D Use solution. Consider storing at a lower concentration next time. C->D Yes E Discard solution. Compound may have degraded. Prepare fresh stock. C->E No F->B Yes F->E No G Yes New H No  Old

Troubleshooting logic for a precipitated solution.

References

Preventing precipitation of LY367385 hydrochloride in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of LY367385 hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For cell culture applications, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] Water can also be used, but the solubility is lower compared to DMSO.

Q2: What is the maximum solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. Refer to the table below for solubility data.

Q3: I observed precipitation after diluting my this compound stock solution in culture media. What could be the cause?

A3: Precipitation upon dilution in aqueous-based culture media can be due to several factors:

  • High Final Concentration: The final concentration of this compound in the culture media may exceed its solubility limit in the complex mixture of salts, amino acids, and proteins.

  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock solution into the aqueous media can cause the compound to crash out of solution.

  • Media Composition: Components in the culture media, such as salts and proteins, can interact with the compound and reduce its solubility.

  • Temperature: A decrease in temperature can lower the solubility of the compound.

  • pH of the Media: The pH of the culture media can affect the ionization state and solubility of the compound.

Q4: What is the recommended procedure for diluting the DMSO stock solution into culture media to avoid precipitation?

A4: A serial dilution or a two-step dilution method is recommended to minimize "solvent shock" and prevent precipitation. A detailed protocol is provided in the Troubleshooting Guide section.

Q5: What is the maximum recommended final concentration of DMSO in the culture media?

A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture media should generally be kept below 0.5%, and ideally at or below 0.1%.

Troubleshooting Guide

Issue: Precipitation observed in the culture media after adding this compound.

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

1. Review Your Stock Solution Preparation

  • Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure that all the this compound powder is completely dissolved. Gentle warming and sonication can aid in dissolution.[1]

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility of the compound. Use freshly opened, high-quality, anhydrous DMSO.[1]

  • Filter-Sterilize the Stock Solution: After dissolution, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO to remove any undissolved microparticles.

2. Optimize the Dilution Protocol

Instead of directly adding a small volume of high-concentration stock to a large volume of media, use a serial or two-step dilution method.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 245.66 g/mol )

  • Add the calculated volume of sterile DMSO to achieve a 100 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Two-Step Dilution of this compound into Culture Media

Objective: To prepare a final concentration of 100 µM this compound in 10 mL of culture media from a 100 mM DMSO stock solution.

Step 1: Intermediate Dilution

  • Warm the culture media to 37°C.

  • In a sterile tube, add 990 µL of pre-warmed culture media.

  • Add 10 µL of the 100 mM this compound DMSO stock solution to the media.

  • Gently pipette up and down to mix. This creates a 1 mM intermediate solution.

Step 2: Final Dilution

  • Add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed culture media.

  • Gently swirl the culture flask or plate to ensure even distribution.

  • The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 0.1%.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilitySource
DMSO125 mg/mL (508.83 mM)[1]
Water12.5 mg/mL (50.88 mM)[1]
Water~20 mg/mL (for (±)-LY367385 freebase)[2]
Water>10 mg/mL[3]
1 eq. NaOHSoluble to 50 mM with gentle warming[4]
Table 2: In Vitro Activity of LY367385
ParameterValueCell Line/TissueSource
IC50 (mGluR1a)8.8 µMAV-12 cells expressing mGluR1α[1][5][6]
IC50 (mGluR5a)>100 µMAV-12 cells expressing mGluR5a[1][5][6]
IC50 (mGluR1α)19 µMAV-12 cells expressing mGluR1α[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Two-Step Dilution stock_powder LY367385 HCl Powder dissolve Dissolve (Vortex/Sonicate) stock_powder->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_100mM 100 mM Stock Solution dissolve->stock_100mM intermediate_dilution Intermediate Dilution (1:100) stock_100mM->intermediate_dilution intermediate_media Pre-warmed Culture Media intermediate_media->intermediate_dilution intermediate_1mM 1 mM Intermediate Solution intermediate_dilution->intermediate_1mM final_dilution Final Dilution (1:10) intermediate_1mM->final_dilution final_media Pre-warmed Culture Media final_media->final_dilution final_100uM 100 µM Final Working Solution final_dilution->final_100uM

Caption: Workflow for preparing this compound working solution.

troubleshooting_flowchart start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was a two-step dilution used? check_stock->check_dilution Yes remake_stock->check_dilution use_two_step Implement two-step dilution protocol. check_dilution->use_two_step No check_concentration Is the final concentration high? check_dilution->check_concentration Yes use_two_step->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes check_media_temp Was the media pre-warmed? check_concentration->check_media_temp No lower_concentration->check_media_temp warm_media Pre-warm media to 37°C before dilution. check_media_temp->warm_media No end Precipitation Resolved check_media_temp->end Yes warm_media->end

Caption: Troubleshooting flowchart for this compound precipitation.

mGluR1_pathway Glutamate (B1630785) Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 Hydrochloride LY367385->mGluR1 Antagonizes Gq_protein Gq Protein mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified mGluR1 signaling pathway and the action of LY367385.

References

Technical Support Center: Interpreting Unexpected Electrophysiological Results with LY367385 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY367385 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during electrophysiological experiments using this selective mGluR1a antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: LY367385 is a potent, selective, and competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). It primarily functions by blocking the phosphoinositide (PI) hydrolysis pathway typically initiated by the activation of mGluR1a by glutamate. This blockade prevents the downstream signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Q2: What are the expected effects of LY367385 in standard electrophysiological paradigms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD)?

A2: In hippocampal CA1 region slice preparations, LY367385 has been shown to impair both the induction and late phases of LTP and LTD when applied before high-frequency or low-frequency stimulation, respectively.[1] It is not expected to affect basal synaptic transmission on its own.[1]

Q3: What is the recommended working concentration and stability of this compound in aqueous solutions?

A3: For in vitro electrophysiology, a common working concentration is 100 µM.[1][2] this compound is water-soluble. It is recommended to prepare fresh aqueous solutions daily. If storage is necessary, solutions can be stored at -20°C for up to one month, though fresh preparation is ideal to avoid potential degradation.

Troubleshooting Unexpected Electrophysiological Results

Here we address specific issues that may arise during your experiments with this compound.

Issue 1: Observation of increased inhibitory postsynaptic currents (IPSCs) or a general increase in network inhibition.

  • Question: I applied LY367385 to my brain slices and, contrary to my expectations of blocking an excitatory pathway, I'm observing an increase in inhibitory signaling. Why might this be happening?

  • Answer: This is a documented "unexpected" effect of LY367385. Instead of solely acting on postsynaptic pyramidal neurons, LY367385 can modulate GABAergic transmission. Studies have shown that blockade of mGluR1 receptors with LY367385 can lead to an enhancement of GABA release.[3] This effect is thought to be mediated by the disinhibition of GABAergic interneurons. Specifically, LY367385 can increase the frequency and amplitude of spontaneous IPSCs (sIPSCs) in principal neurons.[4][5]

    • Troubleshooting Steps:

      • Verify the effect is GABAergic: Co-apply a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine) to see if the observed inhibitory effect is blocked.

      • Investigate presynaptic mechanisms: The increase in sIPSC frequency suggests a presynaptic mechanism. You can investigate this further by analyzing miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials. An increase in mIPSC frequency would point towards a direct effect on the presynaptic release machinery.

      • Consider the brain region: The effect of LY367385 on GABAergic transmission has been documented in regions like the hippocampus and corpus striatum.[3][4] The specific populations of interneurons and their mGluR1 expression will influence the outcome.

Issue 2: The observed effects of LY367385 are blocked by a cannabinoid receptor antagonist.

  • Question: My results with LY367385 were reversed when I co-applied a CB1 receptor antagonist. Is there a known interaction?

  • Answer: Yes, there is a functional interaction between the mGluR1 and the endocannabinoid system. The enhancement of GABAergic transmission by LY367385 has been shown to be dependent on a presynaptic CB1 receptor mechanism.[4][5] The blockade of mGluR1 can lead to a modulation of endocannabinoid signaling, which in turn affects GABA release.

    • Troubleshooting Steps:

      • Confirm CB1 involvement: Use a selective CB1 receptor antagonist (e.g., AM251) to confirm that the unexpected effects of LY367385 are indeed mediated by this pathway.

      • Investigate endocannabinoid synthesis/degradation: The effects might be modulated by inhibitors of endocannabinoid synthesis (e.g., an inhibitor of diacylglycerol lipase) or degradation (e.g., an inhibitor of monoacylglycerol lipase).[4]

Issue 3: Lack of a clear effect of LY367385 on synaptic plasticity.

  • Question: I applied LY367385, but I'm not seeing the expected impairment of LTP or LTD. What could be the reason?

  • Answer: Several factors could contribute to a lack of effect.

    • Timing of Application: LY367385 needs to be present before the induction of plasticity to be effective.[1] Applying it after the induction protocol may have no effect.

    • Concentration: While 100 µM is a commonly used concentration, the optimal concentration can vary depending on the brain slice preparation and the specific neuronal population being studied.

    • Health of the Slice Preparation: The expression and function of mGluR1 receptors can be affected by the health of the brain slices. Ensure your slicing and incubation procedures are optimal.

    • Experimental Paradigm: The specific induction protocol for LTP or LTD might influence the involvement of mGluR1. Some plasticity protocols may be less dependent on mGluR1 activation.

    • Troubleshooting Steps:

      • Review your protocol: Confirm that LY367385 is being perfused for a sufficient duration before the plasticity-inducing stimulus.

      • Perform a concentration-response curve: If feasible, test a range of LY367385 concentrations to determine the optimal dose for your preparation.

      • Use a positive control: Ensure your plasticity protocol is working as expected by inducing LTP or LTD in control slices without the drug.

      • Consider a different agonist: To confirm mGluR1 is functional in your slices, you could try applying a group I mGluR agonist like DHPG and see if LY367385 can block its effects.[6][7]

Quantitative Data Summary

ParameterThis compoundReference
Target mGluR1a
IC50 8.8 µM (for blockade of quisqualate-induced PI hydrolysis)
Selectivity >100 µM for mGluR5a; negligible for group II/III mGluRs
Common Working Concentration 100 µM (in vitro slice electrophysiology)[1][2]
Solubility Water soluble
Storage of Aqueous Solution Prepare fresh daily; can be stored at -20°C for up to one month

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based solution).

    • Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30 ± 2°C.[8]

    • Visualize neurons using DIC optics.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).

    • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

    • Record baseline synaptic activity (e.g., sIPSCs, evoked EPSCs) for at least 10 minutes to ensure a stable recording.

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM).

    • Allow the drug to perfuse for at least 15-20 minutes before beginning experimental manipulations to ensure equilibration in the tissue.

    • Record the effects of LY367385 on the parameters of interest.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Gq11 Gq/11 mGluR1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Effects Ca_release->downstream PKC->downstream

Caption: Canonical mGluR1 signaling pathway and the inhibitory action of LY367385.

Troubleshooting_Workflow Start Unexpected Electrophysiological Result with LY367385 Q1 Is there an increase in inhibitory transmission? Start->Q1 Check_GABA Co-apply GABA-A receptor antagonist Q1->Check_GABA Yes Other_Issues Consider other factors: - Timing of application - Drug concentration - Slice health Q1->Other_Issues No A1_Yes Yes A1_No No Q2 Is the effect blocked? Check_GABA->Q2 GABA_Involvement Conclusion: Effect is mediated by GABAergic system. Investigate presynaptic mechanisms. Q2->GABA_Involvement Yes Check_CB1 Co-apply CB1 receptor antagonist Q2->Check_CB1 No A2_Yes Yes A2_No No GABA_Involvement->Check_CB1 Q3 Is the effect blocked? Check_CB1->Q3 CB1_Involvement Conclusion: Effect involves the endocannabinoid system. Q3->CB1_Involvement Yes Q3->Other_Issues No A3_Yes Yes A3_No No

Caption: Troubleshooting workflow for unexpected results with LY367385.

Experimental_Workflow Slice_Prep Acute Brain Slice Preparation Incubation Incubation in Oxygenated aCSF Slice_Prep->Incubation Recording Transfer to Recording Chamber Incubation->Recording Baseline Record Stable Baseline (10-15 min) Recording->Baseline Drug_App Perfuse with LY367385 (15-20 min) Baseline->Drug_App Stimulation Apply Electrophysiological Stimulation Protocol Drug_App->Stimulation Data_Acq Data Acquisition and Analysis Stimulation->Data_Acq

Caption: General experimental workflow for electrophysiology with LY367385.

References

Adjusting LY367385 hydrochloride dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY367385 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this selective mGluR1a antagonist in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] Its primary mechanism of action is the inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis, which is a key signaling pathway downstream of mGluR1 activation.[1][2] This selective antagonism allows for the specific investigation of mGluR1 function in various physiological and pathological processes. LY367385 has demonstrated neuroprotective, anticonvulsant, and antiepileptic effects in preclinical studies.[1]

Q2: What is the recommended starting dose for this compound in rodents?

A2: The optimal dose of this compound can vary significantly depending on the animal species, strain, route of administration, and the specific experimental endpoint. Based on available literature, a general starting point for in vivo studies in rats is in the range of 1 to 10 mg/kg for systemic administration (e.g., intraperitoneal injection). For direct central administration, such as intracerebroventricular (ICV) injection, much lower doses in the microgram or even nanogram range are used. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and animal strain.

Q3: How should I prepare a solution of this compound for in vivo administration?

A3: The solubility of this compound can be a limiting factor. For systemic administration, a common vehicle is saline. However, to achieve higher concentrations, co-solvents may be necessary. A frequently used vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For intracerebroventricular (ICV) injections, sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) is the recommended vehicle. Always ensure the final solution is clear and free of precipitates before administration. It is advisable to prepare fresh solutions for each experiment.

Q4: Are there known differences in the efficacy of this compound between different animal strains?

A4: While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound across different rodent strains are not extensively published, it is a well-established principle in pharmacology that drug metabolism and disposition can vary significantly between strains.[3][4] Factors such as differences in liver enzyme activity (e.g., cytochrome P450 enzymes) can lead to altered drug clearance and bioavailability, thus affecting the effective dose.[4] Therefore, it is highly recommended to perform pilot studies to establish the optimal dosage for the specific mouse or rat strain being used in your research.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
High variability in experimental results between animals of the same strain. 1. Inconsistent drug administration: Improper injection technique can lead to variable dosing. 2. Stress-induced physiological changes: Animal handling and injection procedures can induce stress, affecting experimental outcomes. 3. Individual differences in metabolism: Even within the same strain, there can be individual variations in drug metabolism.1. Standardize injection procedure: Ensure all personnel are properly trained in the chosen administration route (e.g., intraperitoneal, intracerebroventricular). Use a consistent injection volume and rate. 2. Acclimatize animals: Allow sufficient time for animals to acclimatize to the experimental environment and handling procedures to minimize stress. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability.
Lack of expected effect at a previously reported dose. 1. Different animal strain: The previously reported dose may not be optimal for the strain you are using. 2. Incorrect vehicle or poor drug solubility: The drug may not be fully dissolved or may have precipitated out of solution. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.1. Perform a dose-response study: Systematically test a range of doses to determine the effective dose in your specific animal strain and experimental model. 2. Verify solution preparation: Ensure the vehicle is appropriate and that the compound is fully dissolved. Visually inspect the solution for any precipitates before injection. Consider preparing fresh solutions for each experiment. 3. Check compound integrity: If possible, verify the purity and integrity of your this compound stock using analytical methods. Store the compound according to the manufacturer's recommendations.
Unexpected side effects or toxicity. 1. Dose is too high: The administered dose may be in the toxic range for the specific animal strain or administration route. 2. Vehicle toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of co-solvents like DMSO.1. Reduce the dose: Perform a dose-ranging study to identify a dose that is effective without causing overt toxicity. 2. Conduct vehicle control experiments: Administer the vehicle alone to a control group of animals to assess for any vehicle-induced effects. If vehicle toxicity is suspected, try to reduce the concentration of co-solvents or explore alternative formulations.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Studies (Illustrative)

Animal Species/Strain Route of Administration Dose Range Observed Effect Reference
Rat (Sprague-Dawley)Intracerebroventricular (ICV)10 - 100 nmolReduction of NMDA-induced neuronal damageBruno et al., 1999
Rat (Genetically epilepsy-prone)Intracerebral (bilateral)160 nMSuppression of sound-induced clonic seizuresMedChemExpress
Rat (Sprague-Dawley)In vitro (cortical cultures)10 - 100 µMNeuroprotection against NMDA toxicityBruno et al., 1999
Mouse (cortical cultures)In vitro10 - 100 µMNeuroprotection against NMDA toxicityBruno et al., 1999

Note: This table is illustrative and not exhaustive. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.[1]

    • To prepare the final injection solution, follow these volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL and vortex thoroughly.

    • Visually inspect the solution to ensure it is clear and free of any precipitates before injection.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Materials:

    • Prepared this compound solution

    • Appropriately sized sterile syringes (e.g., 1 mL)

    • Appropriately sized sterile needles (e.g., 25-27 gauge for mice)

    • Animal scale

    • 70% ethanol

  • Procedure:

    • Weigh the mouse to accurately calculate the injection volume based on the desired dose (mg/kg).

    • Restrain the mouse firmly but gently. One common method is to scruff the mouse by pinching the loose skin over its neck and shoulders.

    • Turn the mouse over to expose its abdomen. The head should be tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

    • If the aspiration is clear, inject the solution smoothly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream LY367385 LY367385 hydrochloride LY367385->mGluR1 Antagonizes

Caption: Simplified signaling pathway of the mGluR1 receptor and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Specify Strain) Dose_Selection Dose Range Selection (Based on literature/pilot study) Animal_Acclimatization->Dose_Selection Solution_Prep LY367385 HCl Solution Preparation Dose_Selection->Solution_Prep Randomization Randomization to Treatment Groups Solution_Prep->Randomization Administration Drug Administration (e.g., IP, ICV) Randomization->Administration Behavioral_Assay Behavioral/Physiological Assay Administration->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: General experimental workflow for a dose-response study using this compound.

Caption: A decision tree for troubleshooting unexpected experimental results with this compound.

References

Troubleshooting inconsistent results in LY367385 hydrochloride LTP studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of LY367385 hydrochloride in Long-Term Potentiation (LTP) studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer clear experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during LTP experiments with this compound in a question-and-answer format.

Question 1: Why am I seeing inconsistent or no inhibition of LTP with this compound?

Answer: Inconsistent results with this compound can arise from several experimental variables. Here are the key factors to consider:

  • Timing of Drug Application: this compound, a selective mGluR1 antagonist, has been shown to be effective at inhibiting both the induction and late phases of LTP when applied before high-frequency tetanization (HFT).[1][2][3] Application of the antagonist after the tetanus may have no significant effect on the potentiation.[1][2][3] Ensure your protocol includes a pre-incubation period with this compound before LTP induction.

  • Strength of LTP Induction Stimulus: The dependence of LTP on mGluR1 activation can be influenced by the strength of the tetanus. LTP induced by a stimulus that is strongly suprathreshold for activating both NMDA receptors and voltage-gated calcium channels (VGCCs) may not require mGluR1 activation.[1] Conversely, LTP induced by a milder suprathreshold stimulation that primarily relies on NMDA receptors and intracellular calcium release is more critically dependent on mGluR activation.[1] If your stimulus is too strong, you may mask the effect of the mGluR1 antagonist. Consider titrating your stimulus intensity.

  • Drug Concentration: The effective concentration of this compound is crucial. Studies have reported using 100 µM to significantly inhibit LTP in hippocampal slices.[1][3] Ensure your final concentration in the recording chamber is accurate.

  • Solubility and Stability of this compound: The hydrochloride salt of LY367385 is generally water-soluble. However, it's important to ensure complete dissolution. If you observe any precipitation, gentle warming or sonication can be used. Prepare solutions fresh on the day of the experiment if possible. For longer-term storage of stock solutions, freezing at -20°C for up to a month is recommended, but always ensure the solution is fully thawed and vortexed before use.

Question 2: My baseline synaptic transmission is unstable after applying this compound. What could be the cause?

Answer: this compound at concentrations effective for blocking mGluR1-dependent LTP (e.g., 100 µM) should not affect basal synaptic transmission.[1][3] If you observe instability, consider the following:

  • pH of the aCSF: Ensure that the addition of this compound does not significantly alter the pH of your artificial cerebrospinal fluid (aCSF). Verify the pH after the drug is added and adjust if necessary.

  • Solvent Effects: If you are using a solvent like DMSO to dissolve the compound, ensure the final concentration of the solvent in your aCSF is minimal (typically <0.1%) and that you have run appropriate vehicle controls to rule out any effects of the solvent itself.

  • Slice Health: An unstable baseline can be a sign of unhealthy or damaged hippocampal slices. Review your slice preparation and recovery procedures to ensure optimal tissue viability.

Question 3: I am seeing a partial, but not complete, block of LTP. Is this expected?

Answer: A partial block of LTP can occur and may be indicative of several factors:

  • Redundancy in LTP Induction Pathways: LTP is a complex process involving multiple signaling pathways. While mGluR1 plays a significant role, other pathways (e.g., those mediated by NMDA receptors and other mGluR subtypes like mGluR5) also contribute.[1][2] The degree of mGluR1 contribution can vary depending on the specific brain region, synapse, and LTP induction protocol.

  • Incomplete Antagonism: The concentration of this compound may not be sufficient to fully block all mGluR1 receptors, especially if local glutamate (B1630785) concentrations during tetanus are very high.

  • Contribution of Other Receptors: Depending on the specifics of your experimental preparation, other receptors might be contributing to the observed potentiation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the context of LTP?

A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of protein kinase C (PKC). By blocking mGluR1, this compound prevents these downstream signaling events, which are thought to be important for the induction and/or maintenance of certain forms of LTP.

Q2: What is a typical effective concentration for this compound in hippocampal slice LTP experiments?

A2: A commonly used and effective concentration of this compound to inhibit mGluR1-dependent LTP in rat hippocampal CA1 region is 100 µM.[1][3]

Q3: How long should I pre-incubate the slices with this compound before inducing LTP?

A3: A pre-incubation period of at least 20 minutes is recommended to ensure adequate tissue penetration and receptor blockade before inducing LTP.[1][3]

Q4: Are there any known off-target effects of this compound?

A4: LY367385 is considered highly selective for mGluR1α, with an IC₅₀ of 8.8 µM for inhibiting quisqualate-induced phosphoinositide hydrolysis, compared to over 100 µM for mGluR5a.[1] At the concentrations typically used in LTP studies, significant off-target effects on other mGluR subtypes are not expected.

Data Summary

The following tables summarize key quantitative data from published studies for easy comparison.

Table 1: Effective Concentrations of mGluR Antagonists in LTP/LTD Studies

CompoundTargetConcentrationEffect on CA1 LTPReference
LY367385mGluR1100 µMInhibition of induction and late phases when applied pre-HFT[1][2][3]
MPEPmGluR540 µMInhibition of induction and late phases when applied pre-HFT[1]

Table 2: Timing of this compound Application and its Effect on CA1 LTP

Timing of ApplicationEffect on LTPReference
20 minutes before HFTSignificant inhibition[1][2][3]
Immediately after HFTNo significant effect[1][2][3]

Experimental Protocols

Detailed Methodology for a Typical Hippocampal LTP Experiment with this compound

  • Slice Preparation:

    • Anesthetize an adult male Wistar rat according to approved animal care protocols.

    • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.9 KCl, 1.2 KH₂PO₄, 2.0 MgSO₄, 2.0 CaCl₂, 24.6 NaHCO₃, 10 D-glucose.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to an interface-style recording chamber and allow them to recover for at least 90 minutes before starting the experiment. During recovery, perfuse the slices with oxygenated aCSF at a constant flow rate (e.g., 2 ml/min) and maintain the temperature at 32 ± 1°C.

  • Electrophysiological Recording:

    • Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway and a glass recording microelectrode filled with aCSF (2-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs by delivering single test pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 50% of the maximum.

  • Drug Application:

    • Prepare a stock solution of this compound in water or a suitable solvent.

    • Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 µM).

    • Switch the perfusion to the aCSF containing this compound and allow the slices to incubate for at least 20 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency tetanization (HFT) protocol. A typical protocol consists of one train of 100 pulses at 100 Hz, delivered at the baseline stimulus intensity.

    • Continue recording fEPSPs for at least 60 minutes post-HFT to observe the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP as an index of synaptic strength.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the degree of potentiation in control slices (vehicle only) with that in slices treated with this compound. Statistical significance can be assessed using appropriate tests (e.g., ANOVA).

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release LTP_Modulation Modulation of LTP Induction/Maintenance Ca_release->LTP_Modulation PKC->LTP_Modulation LY367385 LY367385 hydrochloride LY367385->mGluR1 Blocks

Caption: mGluR1 signaling pathway and the point of action for this compound.

LTP_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>90 min) Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App LY367385 HCl (100 µM) Application (20 min) Baseline->Drug_App LTP_Induction LTP Induction (HFT: 100 Hz, 1s) Drug_App->LTP_Induction Post_HFT Post-HFT Recording (>60 min) LTP_Induction->Post_HFT Data_Analysis Data Analysis (fEPSP slope) Post_HFT->Data_Analysis

Caption: Experimental workflow for an LTP study using this compound.

Troubleshooting_Tree Start Inconsistent or No LTP Inhibition? Timing Was drug applied BEFORE LTP induction? Start->Timing Timing_Yes Yes Timing->Timing_Yes Timing_No No Timing->Timing_No Stim_Strength Is the LTP stimulus suprathreshold? Timing_Yes->Stim_Strength Result_Timing Apply drug before LTP induction. Timing_No->Result_Timing Stim_Strength_Yes Yes Stim_Strength->Stim_Strength_Yes Stim_Strength_No No Stim_Strength->Stim_Strength_No Concentration Is the drug concentration optimal (e.g., 100 µM)? Stim_Strength_Yes->Concentration Result_Stim Consider reducing stimulus intensity. Stim_Strength_No->Result_Stim If too strong Concentration_Yes Yes Concentration->Concentration_Yes Concentration_No No Concentration->Concentration_No Solubility Is the drug fully dissolved and stable? Concentration_Yes->Solubility Result_Conc Verify and adjust concentration. Concentration_No->Result_Conc Solubility_Yes Yes Solubility->Solubility_Yes Solubility_No No Solubility->Solubility_No Further_Investigate Consider other factors: - Slice health - Redundant pathways Solubility_Yes->Further_Investigate Result_Sol Prepare fresh solution, ensure complete dissolution. Solubility_No->Result_Sol

Caption: Troubleshooting decision tree for inconsistent LTP results.

References

Best practices for handling and storing LY367385 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LY367385 Hydrochloride

This guide provides best practices, troubleshooting advice, and experimental protocols for researchers and scientists using this compound, a potent and selective mGluR1a antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2] Its mechanism involves blocking the receptor, thereby inhibiting downstream signaling pathways such as quisqualate-induced phosphoinositide (PI) hydrolysis.[3][4] It shows significantly lower affinity for the mGluR5a subtype, making it a selective tool for studying mGluR1a function. The hydrochloride form is a water-soluble version of LY367385.[1]

Q2: How should I store the solid (powder) form of this compound?

A2: Proper storage is crucial for maintaining the compound's stability. For the solid powder, several storage options are recommended depending on the desired duration:

  • Short-term: The powder is stable at room temperature when shipped and can be stored desiccated at room temperature.[1][5]

  • Mid-term: For storage up to 2 years, 4°C is recommended.[6]

  • Long-term: For periods of 3 years or more, store the powder at -20°C.[6][7]

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions for each experiment.[1] If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store it tightly sealed away from moisture.[2][6] The recommended storage conditions for solutions are:

  • -20°C: Up to 1 month.[1][2][8]

  • -80°C: Up to 6 months.[2][3][6]

Note: Aqueous solutions are not recommended for storage longer than one day.[7] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]

Q4: What solvents can I use to dissolve this compound?

A4: this compound has good solubility in aqueous solutions.

  • Water: Soluble up to approximately 20 mg/mL.[7][9] If using water, it is good practice to sterilize the solution by passing it through a 0.22 μm filter before use in cell culture.[3]

  • NaOH (0.1M): Soluble up to 100mM.[1] Gentle warming may be required.

  • DMSO: The compound may also be dissolved in DMSO.[6]

Q5: What are the primary research applications for this compound?

A5: LY367385 is widely used in neuroscience research to investigate the role of mGluR1a. Key applications include studying:

  • Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1][10]

  • Neuroprotection and excitotoxicity.[3][4]

  • Anticonvulsant and antiepileptic effects.[2][3]

Q6: What are the safety precautions for handling this compound?

A6: This product is for research use only and is not intended for human or veterinary use.[1][7] It should be considered hazardous until further information is available.[7] Standard laboratory safety practices should be followed:

  • Do not ingest, inhale, or allow contact with eyes or skin.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Wash hands thoroughly after handling.[7]

  • Refer to the full Safety Data Sheet (SDS) provided by the supplier for complete information.

Quantitative Data Summary

The following tables provide a clear summary of the key quantitative data for this compound.

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationCitations
Powder Room TemperatureShort-term (shipping)[1]
4°CUp to 2 years[6]
-20°C3 years or more[6][7]
Solution -20°CUp to 1 month[1][2][8]
-80°CUp to 6 months[2][3][6]

Table 2: Solubility Data

SolventConcentrationCitations
Water~20 mg/mL[7][9]
0.1M NaOH50-100 mM[1]
DMSOSoluble (exact concentration varies)[6]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon thawing or during the experiment.

  • Possible Cause 1: Solution concentration exceeds solubility limit.

    • Solution: Ensure your stock concentration is within the recommended solubility limits (see Table 2). If working near the limit, gentle warming may help redissolve the compound. Do not boil.

  • Possible Cause 2: Improper storage.

    • Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] Ensure the solution is fully equilibrated to room temperature before use.[1]

  • Possible Cause 3: Buffer incompatibility.

    • Solution: Check the pH and composition of your experimental buffer. Extreme pH or high salt concentrations may reduce solubility.

Issue 2: No observable effect or lower-than-expected antagonist activity.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure the compound and its solutions have been stored correctly and are within their recommended stability period. Prepare fresh solutions if there is any doubt about the quality of the stock.[1]

  • Possible Cause 2: Insufficient concentration.

    • Solution: The effective concentration can vary significantly between experimental models. The IC50 for inhibiting PI hydrolysis is 8.8 μM, but concentrations up to 100-300 µM have been used in slice electrophysiology.[4][11] Perform a dose-response curve to determine the optimal concentration for your system.

  • Possible Cause 3: Incorrect experimental timing.

    • Solution: For antagonism studies, ensure the compound is pre-incubated for a sufficient duration to allow it to bind to the receptors before applying an agonist.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in solution preparation.

    • Solution: Use a precise and consistent method for preparing solutions. Calibrate balances and pipettes regularly. If dissolving powder, ensure it is fully dissolved before making aliquots.

  • Possible Cause 2: Biological variability.

    • Solution: Biological systems have inherent variability. Increase the number of replicates (n) for each experimental condition to ensure statistical power. Always include appropriate positive and negative controls in every experiment.

Troubleshooting_Flowchart start Start Troubleshooting issue What is the primary issue? start->issue precipitate Precipitation in Solution issue->precipitate Precipitation no_effect No/Low Activity issue->no_effect Efficacy inconsistent Inconsistent Results issue->inconsistent Reproducibility check_sol Check concentration vs. solubility limit. precipitate->check_sol check_deg Compound degraded? no_effect->check_deg check_prep Review solution preparation protocol. inconsistent->check_prep check_storage Review storage (aliquots, temp). check_sol->check_storage No sol_ok Warm gently. Lower concentration. check_sol->sol_ok Yes storage_ok Make fresh aliquots. check_storage->storage_ok Yes check_conc Concentration too low? check_deg->check_conc No deg_ok Use new stock. Prepare fresh solution. check_deg->deg_ok Yes conc_ok Perform dose-response experiment. check_conc->conc_ok Yes check_bio Consider biological variability. check_prep->check_bio No prep_ok Standardize protocol. check_prep->prep_ok Yes bio_ok Increase 'n'. Use controls. check_bio->bio_ok Yes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slice Prepare Acute Hippocampal Slices recover_slice Recover Slices in aCSF (>1 hour) prep_slice->recover_slice setup_rig Transfer Slice to Recording Chamber recover_slice->setup_rig baseline Establish Stable Baseline (20 min) setup_rig->baseline split Treatment? baseline->split pre_incubate Pre-incubate with 100µM LY367385 (20 min) split->pre_incubate LY367385 induce_ltd_ctrl Apply DHPG only (5-20 min) split->induce_ltd_ctrl Control induce_ltd_ly Co-apply DHPG + LY367385 (5-20 min) pre_incubate->induce_ltd_ly washout Washout & Record (>60 min) induce_ltd_ly->washout induce_ltd_ctrl->washout analyze Normalize fEPSP Slopes to Baseline washout->analyze compare Compare LTD Magnitude between Groups analyze->compare Signaling_Pathway cluster_membrane Postsynaptic Membrane mGluR1a mGluR1a Gq Gq Protein mGluR1a->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGluR1a Binds & Activates LY367385 LY367385 (Antagonist) LY367385->mGluR1a Binds & Blocks PLC PLC Gq->PLC Activates PI_hydrolysis Phosphoinositide Hydrolysis (PIP2 -> IP3 + DAG) PLC->PI_hydrolysis Catalyzes downstream Downstream Ca2+ Signaling PI_hydrolysis->downstream

References

Impact of pH on LY367385 hydrochloride activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective mGluR1a antagonist, LY367385 hydrochloride. The information focuses on the critical impact of pH on the compound's activity and stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing stock solutions and working solutions of this compound?

A1: For most biological assays, it is recommended to prepare working solutions of this compound in a buffer system that maintains a physiological pH of 7.2-7.4.[1] This ensures that the experimental conditions mimic the physiological environment and that the compound is in a relevant ionization state for receptor interaction. Stock solutions are often prepared in DMSO or water.[2] Given that the hydrochloride salt form is provided, dissolving it in water will result in a slightly acidic solution. For long-term storage, it is crucial to follow the manufacturer's recommendations, which typically involve storing desiccated at room temperature.

Q2: How does pH affect the solubility of this compound?

Q3: Can pH fluctuations during my experiment affect the activity of this compound?

A3: Yes, pH fluctuations can significantly impact the antagonist activity of this compound. The ionization state of both the compound and the target receptor, mGluR1, can be altered by changes in pH.[5] Such alterations can affect the binding affinity of the antagonist to the receptor, potentially leading to variability in experimental results, including changes in the measured IC50 value. Maintaining a stable pH with an appropriate buffer system is critical for reproducible results.

Q4: I am observing inconsistent results in my cell-based assays. Could the pH of my culture medium be a factor?

A4: Absolutely. The pH of cell culture medium is typically maintained in a narrow range (7.2-7.4) by a bicarbonate-CO2 buffering system. Deviations from this range can not only affect cell health and viability but also influence the activity of this compound. It is essential to ensure that your incubator's CO2 levels are correctly calibrated and that the medium is properly buffered to maintain a stable physiological pH throughout the experiment.

Q5: What is the known stability of this compound in aqueous solutions at different pH values?

A5: Specific data on the degradation kinetics of this compound at various pH values is not extensively published. However, as a general principle, the stability of pharmaceutical compounds in solution is often pH-dependent.[6] For compounds with functional groups susceptible to hydrolysis, both acidic and basic conditions can catalyze degradation. To ensure the integrity of the compound during your experiments, it is best practice to prepare fresh solutions and avoid prolonged storage in aqueous buffers, especially at non-neutral pH, unless stability data is available. For long-term storage, it is recommended to keep the compound in its solid, desiccated form as provided by the manufacturer.

Troubleshooting Guide

Problem Potential pH-Related Cause Recommended Solution
Low or no antagonist activity observed The pH of the working solution is outside the optimal range for receptor binding, altering the ionization state of this compound or the mGluR1 receptor.Prepare fresh working solutions in a well-buffered physiological saline (e.g., PBS, HEPES-buffered saline) at pH 7.2-7.4. Verify the final pH of your assay buffer.
High variability between experimental replicates Inconsistent pH across different wells or experimental setups. This could be due to improper mixing of buffers, CO2 fluctuations in the incubator, or evaporation.Ensure your buffer has sufficient buffering capacity for the duration of the experiment. Use a calibrated pH meter to check the pH of your solutions. For cell-based assays, ensure a stable CO2 environment.
Precipitation of the compound in the working solution The pH of the solution is at or near the isoelectric point of this compound, where its solubility is minimal.Adjust the pH of your buffer slightly away from neutral. Given its solubility in NaOH, a slightly alkaline pH might improve solubility, but this must be compatible with your experimental system. Always visually inspect solutions for any signs of precipitation before use.
Loss of compound activity over the course of a long experiment The compound is degrading in the aqueous buffer at the experimental pH and temperature.Prepare fresh solutions immediately before use. If the experiment is lengthy, consider the stability of the compound under your specific conditions by running control experiments. If necessary, a preliminary stability study can be conducted.

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Reference
Water>10 mg/mL[4]
DMSOSoluble[2]
1 eq. NaOHSoluble[3]
PBS50 mg/mL (203.53 mM)[2]

Experimental Protocols

Protocol 1: General Procedure for Investigating the Effect of pH on Compound Stability (Based on ICH Guidelines)

This protocol provides a general framework for assessing the stability of a compound like this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 5, 7.4, 9). Use buffers with appropriate buffering capacity, such as citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.

  • Preparation of Test Solutions: Dissolve a known concentration of this compound in each buffer to create the test solutions.

  • Initial Analysis (Time 0): Immediately after preparation, analyze each test solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration of the compound.

  • Incubation: Store aliquots of each test solution at a constant temperature (e.g., 25°C or 37°C) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each stored solution and analyze it using the same HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant (k) and the half-life (t1/2) at each pH value. This data will reveal the pH-stability profile of the compound.[6][7][8]

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 HCl LY367385->mGluR1 Inhibits Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream experimental_workflow start Start: Prepare Buffers at Different pH Values prep_solutions Prepare LY367385 HCl Solutions in Each Buffer start->prep_solutions activity_assay Perform Activity Assay (e.g., Receptor Binding, Functional Assay) prep_solutions->activity_assay stability_assay Perform Stability Assay (e.g., HPLC Analysis over Time) prep_solutions->stability_assay analyze_activity Analyze Activity Data (e.g., IC50 at each pH) activity_assay->analyze_activity analyze_stability Analyze Stability Data (e.g., Degradation Rate at each pH) stability_assay->analyze_stability end End: Determine pH-Activity/Stability Profile analyze_activity->end analyze_stability->end logical_relationship pH pH of Solution solubility Compound Solubility (& Ionization State) pH->solubility affects stability Compound Stability (Degradation Rate) pH->stability affects activity Biological Activity (Receptor Binding) solubility->activity influences stability->activity impacts available concentration

References

Technical Support Center: LY367385 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of LY367385 hydrochloride stock solutions to minimize the risk of contamination and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. The choice of solvent will depend on the specific requirements of your experiment.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The recommended storage conditions depend on the solvent used:

  • DMSO stock solutions: Can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

  • Aqueous stock solutions: It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh aqueous solutions for each experiment.

Q3: What are the common types of contamination that can occur in this compound stock solutions?

A3: Like any laboratory chemical solution, this compound stock solutions are susceptible to several types of contamination:

  • Microbial Contamination: Introduction of bacteria or fungi from the environment, non-sterile equipment, or improper handling.

  • Particulate Contamination: Presence of undissolved particles of the compound, dust, fibers from clothing, or precipitates.

  • Chemical Contamination: Introduction of other chemicals from improperly cleaned glassware or cross-contamination from other reagents.

  • Degradation Products: Formation of impurities due to improper storage conditions (e.g., exposure to light, extreme temperatures, or pH).

Q4: How can I tell if my this compound stock solution is contaminated?

A4: Signs of contamination may include:

  • Visual changes: Cloudiness, turbidity, or the presence of visible particles in the solution.

  • Color change: Any deviation from the expected color of the solution.

  • Precipitate formation: Solid material settling at the bottom of the vial.

  • Inconsistent experimental results: Unexpected or variable outcomes in your assays can be an indicator of a compromised stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy or turbid solution Microbial contamination or particulate matter.Discard the solution. Prepare a fresh stock solution using sterile filtration (0.22 µm filter) and aseptic techniques.
Precipitate formation upon thawing The solution may have been frozen and thawed multiple times, or the storage temperature was not consistently maintained.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent or unexpected experimental results The stock solution may have degraded or been prepared at an incorrect concentration.Prepare a fresh stock solution. Verify the concentration using a suitable analytical method such as HPLC, if available. Ensure accurate weighing of the compound and measurement of the solvent.
Visible particles or fibers in the solution Particulate contamination from the environment or equipment.Filter the solution through a 0.22 µm syringe filter. In the future, work in a clean environment (e.g., a laminar flow hood) and use particle-free equipment.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO125 mg/mL (508.83 mM)May require sonication.[1]
Water>10 mg/mL

Table 2: Recommended Storage of this compound Stock Solutions

SolventStorage TemperatureStorage Duration
DMSO-20°C1 month[1]
-80°C6 months[1]
WaterRoom Temperature or 4°CNot recommended for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-weighing Preparation: In a clean and dry environment, preferably a chemical fume hood, allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 2.4566 mg per 1 mL of DMSO (Molecular Weight: 245.66 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Quality Control of this compound Stock Solution

Objective: To ensure the integrity and concentration of the prepared stock solution.

Method 1: Visual Inspection

  • Before each use, visually inspect the thawed aliquot for any signs of precipitation, cloudiness, or color change.

  • If any of these are observed, refer to the troubleshooting guide.

Method 2: High-Performance Liquid Chromatography (HPLC) (if available)

  • Standard Preparation: Prepare a series of known concentrations of this compound in the same solvent as the stock solution to create a standard curve.

  • Sample Preparation: Dilute an aliquot of your stock solution to a concentration that falls within the range of your standard curve.

  • HPLC Analysis: Analyze the standards and the diluted stock solution sample using a validated HPLC method. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Compare the peak area of your stock solution sample to the standard curve to determine its concentration. The presence of significant additional peaks may indicate impurities or degradation products.

Mandatory Visualization

Experimental_Workflow_Stock_Solution_Preparation cluster_preparation Preparation cluster_qc Quality Control & Storage start Start weigh Weigh LY367385 HCl start->weigh add_solvent Add Solvent (DMSO or Water) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve visual_inspection Visual Inspection dissolve->visual_inspection sterile_filter Sterile Filtration (0.22 µm) visual_inspection->sterile_filter aliquot Aliquot into single-use vials sterile_filter->aliquot storage Store at -20°C or -80°C aliquot->storage end End storage->end Contamination_Troubleshooting_Logic cluster_issues Potential Issues cluster_actions Corrective Actions observe_solution Observe Stock Solution is_clear Is the solution clear and colorless? observe_solution->is_clear use_solution Proceed with Experiment is_clear->use_solution Yes cloudy Cloudy / Turbid is_clear->cloudy No precipitate Precipitate Present is_clear->precipitate No color_change Color Change is_clear->color_change No discard Discard Solution & Prepare Fresh cloudy->discard warm_vortex Gently Warm & Vortex precipitate->warm_vortex color_change->discard check_dissolved Does it redissolve? warm_vortex->check_dissolved check_dissolved->use_solution Yes check_dissolved->discard No

References

Validation & Comparative

Validating the In Vivo Efficacy of LY367385 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective efficacy of LY367385 hydrochloride, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), against other relevant compounds. The data presented is compiled from preclinical studies in established models of excitotoxic and ischemic neuronal injury.

Comparative Efficacy in Preclinical Models

The neuroprotective potential of this compound has been evaluated in several in vivo models. Below are summaries of its performance compared to other mGluR modulators.

NMDA-Induced Excitotoxic Injury Model

This model assesses the ability of a compound to protect against neuronal death induced by the overstimulation of NMDA receptors, a key mechanism in various neurological disorders.

CompoundTargetAnimal ModelAdministration RouteDoseOutcome MeasureEfficacy
LY367385 mGluR1 AntagonistRatIntrastriatal infusion100 nmolReduction in lesion volumeSignificant neuroprotection
CPCCOEt mGluR1 AntagonistRatIntrastriatal infusion100 nmolReduction in lesion volumeSignificant neuroprotection, comparable to LY367385[1]
MPEP mGluR5 AntagonistRatIntrastriatal infusion100 nmolReduction in lesion volumeNo significant neuroprotection in this specific paradigm[1]
MK-801 NMDA AntagonistRat (PND 7)Intraperitoneal1 mg/kgReduction in hemisphere weight loss~95% protection against 25 nmol NMDA-induced damage[2]
Transient Global Ischemia Model

This model mimics the neuronal damage observed after events like cardiac arrest, where blood flow to the entire brain is temporarily halted. The CA1 region of the hippocampus is particularly vulnerable in this model.

CompoundTargetAnimal ModelAdministration RouteDoseOutcome MeasureEfficacy
LY367385 mGluR1 AntagonistGerbilIntracerebroventricular10 nmolIncreased CA1 neuronal survivalSignificant neuroprotection
AIDA mGluR1 AntagonistGerbilIntracerebroventricular10 nmolIncreased CA1 neuronal survivalNo significant neuroprotection at the tested dose
MPEP mGluR5 AntagonistGerbilIntraperitoneal20 mg/kgIncreased CA1 neuronal survivalSignificant neuroprotection[3]
Vehicle -Gerbil--CA1 neuronal density16.7 ± 6.4 neurons/mm[4]
LNNA (NOS inhibitor) NOS inhibitorGerbilIntraventricular25 µgCA1 neuronal density188.5 ± 8.5 neurons/mm (90% of sham)[4]
Modulation of Neurotransmitter Release

The neuroprotective effects of LY367385 are strongly linked to its ability to modulate GABAergic neurotransmission.

CompoundTargetAnimal ModelMeasurementOutcome
LY367385 mGluR1 AntagonistRat (freely moving)Striatal GABA release (Microdialysis)Substantially enhanced GABA release (up to a two-fold increase)[1][5]
CPCCOEt mGluR1 AntagonistRat (freely moving)Striatal GABA release (Microdialysis)Substantially enhanced GABA release[1]
MPEP mGluR5 AntagonistRat (freely moving)Striatal GABA release (Microdialysis)No effect on GABA release[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo NMDA-Induced Striatal Lesion Model in Rats

Objective: To assess the neuroprotective effect of a compound against NMDA-induced excitotoxicity in the rat striatum.

Animals: Male Sprague-Dawley rats (250-300g).

Surgical Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

  • Mount the animal in a stereotaxic frame.

  • Drill a small burr hole in the skull overlying the striatum at the following coordinates relative to bregma: Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -4.5 mm.

  • A guide cannula is lowered to the target site.

Drug Administration:

  • NMDA (e.g., 25 nmol in 0.5 µl of saline) is infused into the striatum through the cannula over a period of 5 minutes.

  • The test compound (e.g., this compound, 100 nmol) or vehicle is co-infused with NMDA or administered via a separate cannula at the same location.

Post-Procedure and Analysis:

  • After a survival period of 5-7 days, the animals are euthanized.

  • The brains are removed, fixed, and sectioned.

  • Sections are stained (e.g., with cresyl violet) to visualize the lesion.

  • The lesion volume is quantified using image analysis software. Neuroprotection is calculated as the percentage reduction in lesion volume in the drug-treated group compared to the vehicle-treated group. A significant reduction in the weight of the injected cerebral hemisphere relative to the contralateral side can also be used as a quantitative measure of brain injury[6].

In Vivo Transient Global Ischemia Model in Gerbils

Objective: To evaluate the neuroprotective efficacy of a compound against delayed neuronal death in the hippocampal CA1 region following transient global ischemia.

Animals: Male Mongolian gerbils (60-80g).

Surgical Procedure:

  • Anesthetize the gerbil (e.g., with 2-3% isoflurane).

  • Make a midline ventral incision in the neck to expose both common carotid arteries.

  • Place small vessel clips on both arteries to induce ischemia. Occlusion is typically maintained for 5 minutes.

  • Remove the clips to allow reperfusion.

  • Suture the incision.

Drug Administration:

  • The test compound (e.g., this compound, 10 nmol) can be administered intracerebroventricularly (i.c.v.) immediately before or after the ischemic insult.

Post-Procedure and Analysis:

  • Allow the animals to recover for a period of 7 days.

  • Euthanize the gerbils and perfuse them with a fixative.

  • Remove the brains, process them for histology, and section them through the hippocampus.

  • Stain the sections (e.g., with Toluidine blue) to visualize neurons.

  • Count the number of surviving pyramidal neurons in the CA1 sector. Neuroprotection is determined by a significant increase in the number of surviving neurons in the treated group compared to the vehicle-treated group[7].

Visualizing Experimental and Mechanistic Pathways

In Vivo Neuroprotection Experimental Workflow

G cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Outcome Analysis NMDA Injection NMDA Injection Global Ischemia Global Ischemia LY367385 HCl LY367385 HCl Alternative Cmpd Alternative Cmpd Vehicle Vehicle Histology Histology Lesion Volume Lesion Volume Histology->Lesion Volume Neuronal Count Neuronal Count Histology->Neuronal Count Animal Model Induction Animal Model Induction Treatment Administration Treatment Administration Animal Model Induction->Treatment Administration Drug or Vehicle Survival Period Survival Period Treatment Administration->Survival Period Euthanasia & Tissue Prep Euthanasia & Tissue Prep Survival Period->Euthanasia & Tissue Prep Euthanasia & Tissue Prep->Histology

Caption: Workflow for in vivo neuroprotection studies.

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

G cluster_presynaptic Presynaptic Terminal (Glutamatergic) cluster_postsynaptic Postsynaptic Neuron cluster_gaba GABAergic Interneuron Glutamate_Release Excess Glutamate Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds to Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Activation Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity mGluR1 mGluR1 GABA_Release Increased GABA Release mGluR1->GABA_Release Tonic Inhibition LY367385 LY367385 HCl LY367385->mGluR1 Antagonizes GABA_Release->NMDA_R Inhibits Postsynaptic Neuron

Caption: LY367385 enhances GABAergic inhibition.

The neuroprotective mechanism of this compound is believed to be mediated by the enhancement of GABAergic transmission.[1] mGluR1 receptors are located on GABAergic interneurons, where they exert a tonic inhibitory influence on GABA release. By antagonizing these receptors, LY367385 effectively "disinhibits" the interneurons, leading to an increased release of GABA into the synapse.[8][9] This elevated GABAergic tone counteracts the excessive glutamatergic activity characteristic of excitotoxic and ischemic events, thereby reducing neuronal damage.

References

A Comparative Guide to LY367385 Hydrochloride and MPEP in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of LY367385 hydrochloride and MPEP, two widely studied antagonists of metabotropic glutamate (B1630785) receptors (mGluRs). The information presented is based on experimental data from preclinical studies and is intended to assist researchers in selecting the appropriate compound for their neuroprotection research.

At a Glance: Key Differences and Mechanisms of Action

This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), while MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Both are subtypes of Group I mGluRs, which are implicated in excitatory neurotransmission.[1] While both compounds have demonstrated neuroprotective effects in various models of neuronal injury, their underlying mechanisms of action appear to be distinct.

The neuroprotective effect of LY367385 is primarily attributed to its ability to enhance GABAergic transmission .[2] By blocking mGluR1, LY367385 removes a tonic inhibition on GABA release, leading to increased inhibitory signaling and a reduction in excitotoxicity.[2][3]

In contrast, the neuroprotective actions of MPEP are suggested to be largely independent of its mGluR5 antagonism and are instead linked to its ability to act as a non-competitive NMDA receptor antagonist .[4][5] This direct inhibition of NMDA receptors, a key mediator of excitotoxic cell death, is believed to be the primary driver of its neuroprotective effects in many experimental paradigms.[4][5]

Quantitative Data Comparison

The following tables summarize quantitative data from a key comparative study investigating the neuroprotective effects of LY367385 and MPEP in a photothrombosis-induced ischemia model in adult mice.[6]

Table 1: Effect on Infarct Volume 24 Hours Post-Ischemia [6]

Treatment GroupDose (mg/kg, i.p.)Mean Infarct Volume (mm³)% Reduction vs. Saline
Saline-16.5-
MPEP1012.126.7%
LY3673851012.524.2%
MPEP + LY36738510 + 109.4**43.0%

*p < 0.05 vs. Saline; **p < 0.05 vs. individual treatments

Table 2: Effect on Neuronal Degeneration (Fluoro-Jade B Staining) in the Penumbra 24 Hours Post-Ischemia [2]

Treatment GroupMean Density of FJB+ cells/mm²% Reduction vs. Saline
Saline~180-
MPEP + LY367385~120*33.3%

*p < 0.05 vs. Saline

Table 3: Effect on Apoptotic Cell Death (TUNEL Staining) in the Penumbra 24 Hours Post-Ischemia [2]

Treatment GroupMean Density of TUNEL+ cells/mm²% Reduction vs. Saline
Saline~150-
MPEP + LY367385~80*46.7%

*p < 0.05 vs. Saline

Experimental Protocols

In Vivo Model: Photothrombosis-Induced Ischemia in Mice[6]

This protocol describes the induction of focal cerebral ischemia and the subsequent assessment of neuroprotection by LY367385 and MPEP.

1. Animal Preparation:

  • Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine).

  • The scalp is incised to expose the skull.

2. Photothrombosis Induction:

  • The photosensitive dye Rose Bengal (10 mg/kg) is injected intraperitoneally.

  • After 5 minutes, a cold light source is focused on the skull over the desired cortical area (e.g., sensorimotor cortex) for 15 minutes to induce a focal ischemic lesion.

3. Drug Administration:

  • This compound (10 mg/kg), MPEP (10 mg/kg), a combination of both, or saline vehicle is administered via intraperitoneal injection 3 hours after the induction of ischemia.

4. Assessment of Neuroprotection (24 hours post-ischemia):

  • Infarct Volume Measurement:

    • Mice are euthanized, and brains are removed and sectioned coronally.

    • Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarct area remains white.

    • The infarct volume is quantified using image analysis software.

  • Histological Analysis:

    • For Fluoro-Jade B and TUNEL staining, mice are transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are post-fixed, cryoprotected, and sectioned.

    • Fluoro-Jade B Staining (for degenerating neurons): Sections are stained according to established protocols to visualize degenerating neurons in the penumbra.[4][7][8]

    • TUNEL Staining (for apoptotic cells): Sections are stained using a TUNEL assay kit to detect DNA fragmentation, a hallmark of apoptosis.[5][9]

    • Stained sections are imaged using a fluorescence microscope, and the number of positive cells in the penumbra is quantified.

In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Neurons[3]

This protocol outlines an in vitro assay to assess the neuroprotective effects of LY367385 and MPEP against excitotoxicity.

1. Cell Culture:

  • Primary cortical neurons are prepared from embryonic day 15-17 mouse or rat brains and cultured in appropriate media.

2. Drug Treatment:

  • After 7-10 days in culture, neurons are pre-treated with varying concentrations of LY367385, MPEP, or vehicle for 30 minutes.

3. Induction of Excitotoxicity:

  • N-methyl-D-aspartate (NMDA) is added to the culture medium at a final concentration of 100 µM for 10 minutes to induce excitotoxic cell death.

4. Assessment of Neuroprotection (24 hours post-NMDA exposure):

  • Lactate (B86563) Dehydrogenase (LDH) Assay:

    • The release of LDH from damaged cells into the culture medium is a measure of cytotoxicity.

    • A commercially available LDH assay kit is used to quantify LDH levels in the culture supernatant.[10][11]

    • The percentage of neuroprotection is calculated relative to the LDH release in NMDA-treated cultures without the test compound.

Visualizations

G Proposed Neuroprotective Signaling Pathway of LY367385 LY367385 LY367385 HCl mGluR1 mGluR1 LY367385->mGluR1 Antagonizes GABA_neuron GABAergic Neuron mGluR1->GABA_neuron Tonic Inhibition (relieved) GABA_release Increased GABA Release GABA_neuron->GABA_release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Activates Postsynaptic_neuron Postsynaptic Neuron GABA_A_R->Postsynaptic_neuron on Hyperpolarization Hyperpolarization GABA_A_R->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: Signaling pathway of LY367385-mediated neuroprotection.

G Proposed Neuroprotective Signaling Pathway of MPEP MPEP MPEP NMDA_R NMDA Receptor MPEP->NMDA_R Non-competitive Antagonism Calcium_influx Decreased Ca2+ Influx NMDA_R->Calcium_influx Excitotoxicity Excitotoxicity Calcium_influx->Excitotoxicity Reduces Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Prevents

Caption: Signaling pathway of MPEP-mediated neuroprotection.

G Experimental Workflow: In Vivo Photothrombosis Model start Start anesthesia Anesthetize Mouse start->anesthesia rose_bengal Inject Rose Bengal anesthesia->rose_bengal illumination Illuminate Skull rose_bengal->illumination ischemia Focal Ischemia illumination->ischemia drug_admin Administer Compound (LY367385, MPEP, or Saline) ischemia->drug_admin reperfusion 24h Reperfusion drug_admin->reperfusion assessment Assess Neuroprotection reperfusion->assessment infarct Infarct Volume (TTC) assessment->infarct histo Histology (FJB, TUNEL) assessment->histo end End infarct->end histo->end

References

A Comparative Guide to the Neuroprotective Effects of LY367385 Hydrochloride and LY367366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two metabotropic glutamate (B1630785) receptor (mGluR) antagonists: LY367385 hydrochloride and LY367366. Both compounds have demonstrated potential in mitigating neuronal damage in various experimental models of excitotoxicity and ischemia. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.

At a Glance: Key Differences and Efficacy

This compound is a potent and highly selective antagonist of the mGluR1a subtype, while LY367366 acts as a broader spectrum antagonist, targeting both mGluR1a and mGluR5 receptors.[1][2] Experimental evidence suggests that while both compounds exhibit neuroprotective effects, the selective blockade of mGluR1a by This compound generally results in greater neuroprotective efficacy compared to the broader spectrum antagonism of LY367366.[2][3] This suggests that the inhibition of mGluR1 is sufficient to confer significant neuroprotection.[2]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and LY367366. Direct comparative studies providing side-by-side quantitative neuroprotection data (e.g., EC50 values for neuroprotection) are limited in the public domain.

ParameterThis compoundLY367366Reference(s)
Receptor Selectivity Selective mGluR1a antagonistmGluR1a and mGluR5 antagonist[1][2]
IC50 (Quisqualate-induced PI hydrolysis) 8.8 μM (for mGluR1a)Not explicitly stated, but active at low micromolar concentrations[3]
Neuroprotective Efficacy (Qualitative) Generally more efficaciousNeuroprotective, but less efficacious than LY367385[2]
Maximal reduction of NMDA toxicity 40-60%Less effective than LY367385[3]

Mechanism of Action and Signaling Pathways

This compound: The neuroprotective effect of LY367385 is believed to be mediated through the enhancement of GABAergic transmission.[4][5] By blocking mGluR1a receptors, LY367385 increases the release of the inhibitory neurotransmitter GABA.[4] This, in turn, dampens neuronal excitability and counteracts the excessive glutamate signaling that leads to excitotoxic neuronal death.

LY367385_Signaling_Pathway cluster_pre Presynaptic GABAergic Neuron cluster_post Postsynaptic Neuron LY367385 LY367385 HCl mGluR1a_pre mGluR1a LY367385->mGluR1a_pre Blocks GABA_release GABA Release mGluR1a_pre->GABA_release Inhibits (disinhibition) GABA_receptor GABA Receptor GABA_release->GABA_receptor Activates Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition Activates Neuroprotection Neuroprotection Neuronal_inhibition->Neuroprotection Leads to

Figure 1: Proposed signaling pathway for the neuroprotective effect of LY367385 HCl.

LY367366: As a dual antagonist of mGluR1a and mGluR5, the neuroprotective mechanism of LY367366 is likely a combination of inhibiting the downstream signaling of both receptors. Blockade of mGluR1a would contribute to the GABAergic mechanism described above. Inhibition of mGluR5 would also reduce excitatory signaling cascades.[6]

LY367366_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron LY367366 LY367366 mGluR1a_pre mGluR1a LY367366->mGluR1a_pre Blocks mGluR5_post mGluR5 LY367366->mGluR5_post Blocks GABA_release GABA Release mGluR1a_pre->GABA_release Inhibits (disinhibition) Neuroprotection Neuroprotection GABA_release->Neuroprotection Contributes to Excitatory_cascade Excitatory Cascade mGluR5_post->Excitatory_cascade Activates Excitatory_cascade->Neuroprotection Inhibition leads to

Figure 2: Proposed signaling pathway for the neuroprotective effect of LY367366.

Experimental Protocols

Detailed below are generalized protocols for the key experiments used to evaluate the neuroprotective effects of this compound and LY367366.

In Vitro Model: NMDA-Induced Excitotoxicity in Murine Cortical Cell Cultures

This assay assesses the ability of a compound to protect neurons from death induced by the overstimulation of NMDA receptors.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic mice and cultured on a layer of glial cells.

  • Drug Application: Test compounds (LY367385 HCl or LY367366) are added to the culture medium at various concentrations.

  • Induction of Excitotoxicity: A neurotoxic concentration of N-methyl-D-aspartate (NMDA) is added to the cultures for a short duration.

  • Washout and Incubation: The NMDA-containing medium is washed out, and the cultures are incubated in the presence of the test compounds.

  • Assessment of Neuronal Viability: Neuronal death is quantified using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture medium or by staining with fluorescent viability dyes.

NMDA_Excitotoxicity_Workflow step1 Culture murine cortical neurons step2 Pre-incubate with LY367385 or LY367366 step1->step2 step3 Induce excitotoxicity with NMDA step2->step3 step4 Washout NMDA and continue incubation step3->step4 step5 Assess neuronal viability (e.g., LDH assay) step4->step5

Figure 3: Experimental workflow for NMDA-induced excitotoxicity assay.

In Vivo Model: Transient Global Ischemia in Gerbils

This model simulates the effects of a temporary disruption of blood flow to the entire brain, as seen in cardiac arrest, to evaluate the neuroprotective potential of a compound.

Methodology:

  • Animal Model: Mongolian gerbils are used due to their unique cerebral vascular anatomy which makes them susceptible to global ischemia.

  • Induction of Ischemia: The common carotid arteries are occluded for a defined period (e.g., 5-10 minutes) to induce transient global ischemia.

  • Drug Administration: The test compound is administered, typically via intracerebroventricular or systemic injection, before or after the ischemic insult.

  • Reperfusion: The occlusion is removed, allowing blood flow to be restored to the brain.

  • Neurological and Histological Assessment: After a survival period, the animals are assessed for neurological deficits. Their brains are then processed for histological analysis to quantify neuronal damage, particularly in vulnerable regions like the hippocampus.

Global_Ischemia_Workflow step1 Administer LY367385 or LY367366 to gerbils step2 Induce transient global ischemia (carotid artery occlusion) step1->step2 step3 Reperfusion step2->step3 step4 Survival period step3->step4 step5 Assess neurological deficits and perform histology step4->step5

References

Comparative Analysis of LY367385 Hydrochloride Cross-Reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of LY367385 hydrochloride with various glutamate (B1630785) receptor subtypes. The information is intended to assist researchers in designing experiments and interpreting data related to the use of this compound as a selective mGlu1 receptor antagonist.

Overview of this compound

This compound is a potent and selective competitive antagonist of the metabotropic glutamate receptor subtype 1a (mGlu1a). Its selectivity is crucial for elucidating the specific physiological and pathological roles of the mGlu1 receptor. This guide examines the binding and functional activity of LY367385 across different glutamate receptors, including metabotropic and ionotropic subtypes.

Quantitative Analysis of Cross-Reactivity

The following table summarizes the inhibitory activity of this compound at various glutamate receptors. The data is compiled from in vitro studies and presented to facilitate a direct comparison of the compound's selectivity.

Receptor SubtypeAssay TypeAgonistTest SystemIC50 / ActivityReference
Metabotropic Glutamate Receptors (mGluRs)
mGlu1aPhosphoinositide HydrolysisQuisqualateRecombinant cells8.8 µM[1][2]
mGlu5aPhosphoinositide HydrolysisQuisqualateRecombinant cells> 100 µM[1][2]
Group II mGluRs (mGlu2/3)---Negligible action[1][2]
Group III mGluRs (mGlu4/6/7/8)---Negligible action[1][2]
Ionotropic Glutamate Receptors (iGluRs)
NMDAWhole-cell patch clampNMDAStriatal fast-spiking interneuronsNo significant effect on inward current[3]
AMPAWhole-cell patch clampAMPAStriatal fast-spiking interneuronsNo significant effect on inward current[3]
Kainate---Data not available-

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This assay is a functional measure of Gq-coupled receptor activation, such as mGlu1 and mGlu5 receptors.

Methodology:

  • Cell Culture and Labeling: Cells expressing the target mGlu receptor (e.g., recombinant CHO or HEK293 cells) are cultured. The cells are then incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Incubation: The labeled cells are washed and then pre-incubated with various concentrations of this compound for a specified period.

  • Agonist Stimulation: An appropriate agonist (e.g., quisqualate or glutamate) is added to stimulate the mGlu receptor, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Assay Termination and Inositol Phosphate (B84403) Separation: The reaction is stopped, typically by the addition of an acid. The accumulated [³H]inositol phosphates are then separated from free [³H]myo-inositol using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value is calculated, representing the concentration of LY367385 that inhibits 50% of the agonist-induced PI hydrolysis.

G cluster_0 Cell Preparation and Labeling cluster_1 Assay Procedure cluster_2 Data Analysis A Culture mGluR-expressing cells B Incubate with [3H]myo-inositol A->B C Pre-incubate with LY367385 B->C D Stimulate with agonist C->D E Terminate reaction D->E F Separate [3H]inositol phosphates E->F G Quantify radioactivity F->G H Calculate IC50 value G->H

Phosphoinositide Hydrolysis Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels in individual neurons, providing a direct assessment of the functional effects of a compound on ionotropic receptors.

Methodology:

  • Slice Preparation: Brain slices containing the neurons of interest (e.g., striatum, hippocampus) are prepared from rodents.

  • Cell Identification: Individual neurons are visualized under a microscope, and a glass micropipette with a very fine tip is carefully positioned onto the cell membrane.

  • Whole-Cell Configuration: A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to allow for electrical access to the entire cell.

  • Recording: The neuron's membrane potential is clamped at a specific voltage. Agonists for specific ionotropic receptors (e.g., NMDA, AMPA) are applied to the slice to evoke inward currents.

  • Antagonist Application: LY367385 is perfused over the slice, and the agonist-evoked currents are recorded again.

  • Data Analysis: The amplitude of the currents before and after the application of LY367385 are compared to determine if the compound has any inhibitory or potentiating effect.

G cluster_0 Preparation cluster_1 Recording Procedure cluster_2 Analysis A Prepare brain slices B Identify target neuron A->B C Establish whole-cell configuration B->C D Record baseline agonist-evoked currents C->D E Apply LY367385 D->E F Record agonist-evoked currents with LY367385 E->F G Compare current amplitudes F->G G cluster_0 mGlu1 Receptor Activation Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R binds Gq Gq mGlu1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates LY367385 LY367385 LY367385->mGlu1R blocks G cluster_0 Ionotropic Receptor Activation Glutamate Glutamate iGluR Ionotropic Glutamate Receptor (NMDA, AMPA, Kainate) Glutamate->iGluR binds Cation_influx Cation Influx (Na+, Ca2+) iGluR->Cation_influx opens channel for Depolarization Membrane Depolarization Cation_influx->Depolarization leads to LY367385 LY367385 LY367385->iGluR no significant effect

References

A Comparative Guide to the Electrophysiological Validation of LY367385 Hydrochloride's mGluR1a Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LY367385 hydrochloride and other mGluR1a antagonists, focusing on their electrophysiological validation. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Comparative Efficacy of mGluR1a Antagonists

The following table summarizes the electrophysiological and functional potencies of this compound and alternative mGluR1a antagonists. This data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.

CompoundTarget(s)IC50 (Electrophysiology)Antagonism TypeKey Electrophysiological Effects
This compound mGluR1a 8.8 µM (quisqualate-induced PI hydrolysis) [1]Competitive Inhibits mGluR1-mediated depolarization and synaptic plasticity (LTP and LTD).[2][3] Increases the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).[4][5]
CPCCOEtmGluR16.5 µM (glutamate-induced intracellular Ca2+ increase)Non-competitiveInhibits mGluR1 signaling without affecting glutamate (B1630785) binding.
3-MATIDAmGluR16.3 µM (second messenger responses)CompetitiveReduces post-ischemic neuronal death.[2]
LY367366mGluR1a and mGluR5Not available from electrophysiology studiesCompetitiveBroader spectrum antagonist, less efficacious for neuroprotection compared to LY367385.
MPEPmGluR536 nM (for mGluR5)Non-competitiveSelective for mGluR5, often used as a control to distinguish mGluR1 and mGluR5 effects.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key electrophysiological techniques used to validate mGluR1a antagonism.

Extracellular Field Potential Recording in Hippocampal Slices

This technique is used to assess the effects of antagonists on synaptic transmission and plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

a. Hippocampal Slice Preparation:

  • Anesthetize and decapitate an adult male Wistar rat.

  • Rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Allow slices to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.

b. Electrophysiological Recording:

  • Transfer a slice to a recording chamber perfused with aCSF at 32 ± 1°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

  • Apply the mGluR1a antagonist (e.g., LY367385 at 100 µM) to the perfusing aCSF for a predetermined period before and/or during the induction of synaptic plasticity.[2]

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the effect of the antagonist on the maintenance of LTP or LTD.

c. Data Analysis:

  • Measure the initial slope of the fEPSP to quantify synaptic strength.

  • Normalize the fEPSP slope to the pre-drug baseline average.

  • Compare the magnitude of LTP or LTD between control and antagonist-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Whole-Cell Voltage-Clamp Recording from Hippocampal Pyramidal Neurons

This method allows for the detailed investigation of the effects of mGluR1a antagonists on postsynaptic currents and neuronal excitability.

a. Slice Preparation:

  • Prepare hippocampal slices as described in the extracellular recording protocol.

b. Electrophysiological Recording:

  • Visually identify CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

  • Hold the neuron in voltage-clamp mode at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

  • Establish a stable baseline of spontaneous or evoked synaptic currents.

  • Bath-apply the mGluR1a agonist (e.g., (S)-3,5-DHPG) to induce a response.

  • Co-apply or pre-apply the mGluR1a antagonist (e.g., LY367385) to assess its ability to block the agonist-induced effects.

c. Data Analysis:

  • Measure the frequency, amplitude, and decay kinetics of PSCs.

  • Analyze changes in holding current to assess effects on tonic conductances.

  • Compare the effects of the agonist in the presence and absence of the antagonist using paired statistical tests.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal Wistar Rat Dissection Brain Dissection (Ice-cold aCSF) Animal->Dissection Slicing Vibratome Slicing (400 µm) Dissection->Slicing Recovery Recovery (1 hr in aCSF) Slicing->Recovery Placement Slice Placement in Recording Chamber Recovery->Placement Baseline Establish Stable Baseline (20 min) Placement->Baseline Drug Antagonist Application (e.g., LY367385) Baseline->Drug Induction Induce Plasticity (HFS or LFS) Drug->Induction Post Post-Induction Recording (60 min) Induction->Post Measure Measure fEPSP Slope Post->Measure Normalize Normalize to Baseline Measure->Normalize Compare Statistical Comparison (Control vs. Antagonist) Normalize->Compare

Experimental workflow for extracellular field potential recording.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling mGluR1a mGluR1a Gq Gq mGluR1a->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR1a binds LY367385 LY367385 (Antagonist) LY367385->mGluR1a blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation, Synaptic Plasticity) Ca_release->Cellular_Response PKC->Cellular_Response

References

Establishing the Specificity of LY367385 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, establishing the specificity of a pharmacological tool is paramount to the validity of their experimental findings. This guide provides a comprehensive comparison of control experiments to rigorously establish the specificity of LY367385 hydrochloride as a selective mGluR1 antagonist.

This compound is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a).[1] Its primary mechanism of action is the inhibition of agonist-induced phosphoinositide (PI) hydrolysis.[1] To ensure that the observed experimental effects are indeed mediated by the intended target, a series of control experiments are essential.

Comparison of this compound with Alternative mGluR1 Antagonists

CompoundTypeSelectivity (IC50/Ki)Key Features
This compound Competitive AntagonistmGluR1a IC50: 8.8 µM[1]mGluR5a: >100 µM[1]Negligible action on group II and III mGluRs[1]High selectivity for mGluR1 over other mGluR subtypes.
JNJ16259685 Non-competitive Antagonisthuman mGluR1 Ki: 0.34 nM[2][3]human mGluR1 IC50: 0.55 nM[2]rat mGluR1a IC50: 3.24 nM[4]>400-fold selective over mGluR5[2]High potency and non-competitive mechanism of action. Systemically active.[2][4]
CPCCOEt Non-competitive AntagonistApparent pKi at human mGluR1α: 4.76[5]Non-competitive antagonist that interacts with a site distinct from the agonist binding site.[5]
MPEP hydrochloride Non-competitive mGluR5 AntagonistmGluR5 IC50: ~36 nMA highly selective mGluR5 antagonist, used as a negative control to differentiate from mGluR1-mediated effects.

Experimental Protocols for Specificity Testing

To validate the on-target activity of LY367385, several key experiments should be performed. These include assessing its impact on the direct downstream signaling of mGluR1 and its ability to block physiological responses mediated by this receptor.

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional consequence of mGluR1 activation, which is coupled to Gq/11 and subsequent activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To demonstrate that this compound inhibits agonist-induced PI hydrolysis in a concentration-dependent manner in cells expressing mGluR1.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR1 receptor (e.g., HEK293 or CHO cells stably transfected with mGluR1a).

    • Plate cells in 24-well plates and grow to confluency.

    • Label the cells by incubating them overnight with myo-[3H]inositol (1 µCi/mL) in inositol-free medium.

  • Antagonist and Agonist Treatment:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing 10 mM LiCl.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

    • Stimulate the cells with a specific mGluR1 agonist, such as quisqualate or (S)-3,5-DHPG, at a concentration corresponding to its EC80 for 20-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

    • Separate the total inositol phosphates from free myo-[3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response at each concentration of LY367385.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Imaging

Activation of mGluR1 leads to an increase in intracellular calcium concentration ([Ca2+]i) primarily through IP3-mediated release from internal stores. Calcium imaging allows for the real-time monitoring of this signaling event.

Objective: To visualize and quantify the inhibitory effect of this compound on agonist-induced calcium transients in mGluR1-expressing cells.

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate mGluR1-expressing cells on glass-bottom dishes or coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[2]

    • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging and Perfusion:

    • Mount the dish/coverslip on the stage of an inverted fluorescence microscope equipped with a perfusion system and a camera.

    • Continuously perfuse the cells with a physiological salt solution.

    • Establish a stable baseline fluorescence recording.

  • Antagonist and Agonist Application:

    • Perfuse the cells with a solution containing this compound at the desired concentration for a few minutes.

    • While still in the presence of the antagonist, apply a solution containing an mGluR1 agonist (e.g., quisqualate or DHPG).

    • As a positive control, apply the agonist in the absence of the antagonist.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the fluorescence intensity with excitation around 490 nm and emission around 520 nm.[6]

    • Quantify the peak amplitude of the calcium response in the presence and absence of LY367385.

    • Calculate the percentage of inhibition of the agonist-induced calcium transient.

Electrophysiology

In neurons, activation of mGluR1 can modulate synaptic transmission and neuronal excitability. Electrophysiological recordings can be used to assess the ability of LY367385 to block these effects.

Objective: To demonstrate that this compound blocks agonist-induced changes in synaptic currents or membrane potential in neurons.

Protocol:

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from rodents.[7][8]

    • Maintain the slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Electrophysiological Recordings:

    • Perform whole-cell patch-clamp recordings from neurons in the region of interest.

    • Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane potential.

  • Drug Application:

    • Bath-apply a specific mGluR1 agonist (e.g., DHPG) and record the resulting change in synaptic transmission or membrane potential.

    • Wash out the agonist.

    • Bath-apply this compound for a sufficient period to allow for equilibration.

    • Re-apply the mGluR1 agonist in the presence of LY367385 and observe the effect.

  • Data Analysis:

    • Measure the amplitude and frequency of synaptic currents or the change in membrane potential before and after agonist application, both in the absence and presence of LY367385.

    • Determine the extent to which LY367385 blocks the agonist-induced electrophysiological response.

Negative and Positive Controls for Establishing Specificity

A robust experimental design includes both negative and positive controls to unequivocally demonstrate the specificity of LY367385.

  • Vehicle Control: The solvent used to dissolve this compound (typically an aqueous solution like aCSF or saline for in vitro experiments) should be applied alone to ensure it has no effect on the measured parameters.[3] For stock solutions, DMSO is often used, and the final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) and matched in the vehicle control.[3]

  • Use of Structurally Different Antagonists: As mentioned earlier, demonstrating that other selective mGluR1 antagonists, such as JNJ16259685 or CPCCOEt, produce the same effect as LY367385 provides strong evidence for on-target action.

  • Use of Antagonists for Other Receptors: To rule out off-target effects on other glutamate receptors, experiments should be repeated in the presence of selective antagonists for other mGluR subtypes (e.g., MPEP for mGluR5) and ionotropic glutamate receptors (e.g., AP5 for NMDA receptors and CNQX for AMPA/kainate receptors).

  • mGluR1 Knockout/Knockdown Models: The most definitive negative control is the use of cells or animals in which the mGluR1 receptor has been genetically deleted (knockout) or its expression has been reduced (knockdown). In these models, LY367385 should have no effect on the biological process of interest.

  • Positive Controls: The functionality of the experimental system should be confirmed with a known mGluR1 agonist (e.g., quisqualate or DHPG) to elicit a robust response that can be subsequently blocked by LY367385.

Mandatory Visualizations

Signaling Pathway of mGluR1

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq_alpha Gαq/11 mGluR1->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR1 signaling cascade initiated by glutamate and inhibited by LY367385.

Experimental Workflow for Specificity Testing

Specificity_Workflow Start Start: Hypothesis LY367385 affects a biological process InVitro In Vitro Functional Assays Start->InVitro PI_Assay Phosphoinositide Hydrolysis Assay InVitro->PI_Assay Ca_Imaging Calcium Imaging InVitro->Ca_Imaging Electrophys Electrophysiology InVitro->Electrophys Controls Control Experiments PI_Assay->Controls Ca_Imaging->Controls Electrophys->Controls Vehicle Vehicle Control Controls->Vehicle Alternatives Alternative mGluR1 Antagonists Controls->Alternatives Other_Antagonists Antagonists for Other Receptors Controls->Other_Antagonists KO_Model mGluR1 Knockout/ Knockdown Model Controls->KO_Model Conclusion Conclusion: Effect is specific to mGluR1 Vehicle->Conclusion Alternatives->Conclusion Other_Antagonists->Conclusion KO_Model->Conclusion

References

A Comparative Guide to Biochemical Assays for Confirming LY367385 Hydrochloride's Target Engagement at the mGluR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays used to confirm the target engagement of LY367385 hydrochloride, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). We present a detailed analysis of its performance alongside alternative mGluR1 antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

Introduction to this compound and its Target: mGluR1

This compound is a potent and selective competitive antagonist of the mGluR1a subtype.[1] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal excitability. Its activation by the endogenous ligand glutamate initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Measuring these downstream events provides a robust method for assessing the activity of mGluR1 and the efficacy of its antagonists.

Comparative Analysis of mGluR1 Antagonists

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of this compound and several alternative mGluR1 antagonists across various biochemical assays. This data allows for a direct comparison of their performance in confirming target engagement.

CompoundAssay TypeAgonist/RadioligandCell Type/TissueIC50KiReference(s)
This compound Phosphoinositide HydrolysisQuisqualateRecombinant cells8.8 µM-[1]
Intracellular Ca2+ MobilizationGlutamateCA1 hippocampal neurons--[2]
CPCCOEt Phosphoinositide HydrolysisQuisqualateTransfected CHO cells~42.7 µM-[3]
Intracellular Ca2+ MobilizationGlutamatehmGluR1b expressing cells6.5 µM-[3]
BAY36-7620 Phosphoinositide HydrolysisGlutamateHEK 293 cells expressing mGlu1a0.16 µM-[4][5]
Constitutive Activity Inhibition-HEK 293 cells expressing mGlu1a0.38 µM-[4][5]
YM-298198 Inositol Phosphate ProductionGlutamatemGluR1-NIH3T3 cells16 nM-[6]
Radioligand Binding[3H]YM-298198mGluR1-NIH3T3 cell membranes-19 nM[7]
JNJ16259685 Intracellular Ca2+ MobilizationGlutamateRecombinant rat mGlu1a3.24 nM-[8][9]
Intracellular Ca2+ MobilizationGlutamateRecombinant human mGlu1a1.21 nM-[8][9]
Radioligand Binding[3H]R214127Membranes from cells expressing rat mGlu1a-0.34 nM[9]

Key Biochemical Assays for Target Engagement

Three primary types of biochemical assays are commonly employed to confirm the target engagement of mGluR1 antagonists:

  • Phosphoinositide (PI) Hydrolysis Assay: This functional assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation. Antagonists will inhibit the agonist-induced increase in IP levels.

  • Intracellular Calcium (Ca2+) Mobilization Assay: This functional assay detects the transient increase in intracellular calcium concentration upon mGluR1 activation. Antagonists block this agonist-stimulated calcium release.

  • Radioligand Binding Assay: This direct binding assay quantifies the ability of a compound to displace a radiolabeled ligand from the mGluR1 receptor, providing a measure of its binding affinity (Ki).

Detailed Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This protocol is adapted for measuring the inhibition of agonist-induced phosphoinositide hydrolysis by mGluR1 antagonists.

Materials:

  • Cells expressing mGluR1 (e.g., HEK293 or CHO cells)

  • [³H]myo-inositol

  • Agonist (e.g., Glutamate or Quisqualate)

  • Antagonist (e.g., this compound)

  • Lithium Chloride (LiCl) solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate mGluR1-expressing cells in 24-well plates.

    • Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 16-24 hours.

  • Assay Incubation:

    • Wash the cells with an appropriate assay buffer.

    • Pre-incubate the cells with LiCl solution for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add the desired concentrations of the antagonist (e.g., this compound) and incubate for a further 15-30 minutes.

    • Stimulate the cells by adding the agonist (e.g., Quisqualate) and incubate for 30-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

    • Neutralize the cell lysates.

    • Separate the inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

    • Elute the total inositol phosphates.

    • Quantify the radioactivity of the eluates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Intracellular Calcium (Ca2+) Mobilization Assay

This protocol describes a fluorescent-based assay to measure the inhibition of agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing mGluR1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (B1678239)

  • Agonist (e.g., Glutamate)

  • Antagonist (e.g., this compound)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed mGluR1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye and probenecid in an appropriate assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the antagonist at various concentrations and incubate for a predetermined time.

    • Add the agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Determine the percentage of inhibition of the agonist-induced calcium response by the antagonist.

    • Calculate the IC50 value from the concentration-response curve.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of mGluR1 antagonists.

Materials:

  • Cell membranes prepared from cells or tissues expressing mGluR1

  • Radioligand specific for mGluR1 (e.g., [³H]R214127)

  • Unlabeled antagonist (e.g., this compound)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing mGluR1 in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled antagonist.

    • Calculate the IC50 value from the competition curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the mGluR1 Signaling Pathway and Assay Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for a biochemical assay.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane mGluR1 mGluR1 Gq Gαq mGluR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: mGluR1 signaling pathway upon glutamate binding.

Assay_Workflow start Start: Prepare mGluR1-expressing cells assay_prep Assay-specific preparation (e.g., Dye loading, Radioligand prep) start->assay_prep antagonist_incubation Incubate with Antagonist (e.g., LY367385 HCl) assay_prep->antagonist_incubation agonist_stimulation Stimulate with Agonist (e.g., Glutamate) antagonist_incubation->agonist_stimulation measurement Measure downstream signal (Fluorescence, Radioactivity, etc.) agonist_stimulation->measurement data_analysis Data Analysis (IC50/Ki determination) measurement->data_analysis end End: Target engagement confirmed data_analysis->end

References

A Comparative Analysis of the In Vivo Potency of LY367385 Hydrochloride and AIDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate pharmacological tools is paramount for elucidating the roles of specific receptor systems in physiological and pathological processes. This guide provides a detailed comparison of two antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), LY367385 hydrochloride and (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA). This analysis is based on available in vivo experimental data, offering insights into their respective potencies, selectivities, and practical applications.

Quantitative Comparison of In Vivo Potency

Direct comparative in vivo potency data for this compound and AIDA from a single head-to-head study is limited in the public domain. However, by compiling data from various in vivo studies, a comparative overview can be established.

ParameterThis compoundAIDASource
Target Selective mGlu1a receptor antagonistmGluR1 antagonist with off-target effects[1][2]
In Vitro IC50 8.8 μM (for blockade of quisqualate-induced phosphoinositide hydrolysis)pA2 = 4.21 (competitive antagonism of glutamate at mGluR1a)[2]
In Vivo Administration Routes Intracerebroventricular (i.c.v.), Intraperitoneal (i.p.), IntrastriatalIntracerebroventricular (i.c.v.), Intraperitoneal (i.p.)[3][4][5][6][7]
Reported In Vivo Effects Neuroprotective, AnticonvulsantNeuroprotective, Anxiolytic-like, Anticonvulsant, Impairs long-term memory[3][5][6][7][8]
Off-Target Effects Negligible action on mGlu5a, group II, and group III receptorsSignificant reduction in responses to NMDA and AMPA[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for in vivo studies involving this compound and AIDA.

Neuroprotection Study in a Rat Model of Excitotoxic Injury
  • Animal Model: Adult male Sprague-Dawley rats.

  • Drug Preparation:

    • This compound: Dissolved in sterile saline.

    • AIDA: Dissolved in sterile saline.

  • Drug Administration:

    • Rats were anesthetized, and a guide cannula was stereotaxically implanted into the caudate nucleus.

    • Following a recovery period, NMDA was infused to induce excitotoxic lesions.

    • LY367385 or AIDA was co-infused with NMDA or administered locally prior to the NMDA infusion.

  • Outcome Measures:

    • Histological analysis of lesion volume in the caudate nucleus at a set time point post-infusion.

    • Behavioral assessments to evaluate motor function.

  • Source: Adapted from Bruno et al. (1999)[3].

Anxiolytic Activity Assessment in Rats
  • Animal Model: Adult male Wistar rats.

  • Drug Preparation: AIDA was dissolved in saline.

  • Drug Administration: AIDA (0.5-2 mg/kg) was administered intraperitoneally (i.p.) 60 minutes before behavioral testing.

  • Behavioral Assays:

    • Conflict Drinking Test (Vogel Test): Thirsty rats were allowed to drink from a tube that delivered a mild electric shock after a set number of licks. Anxiolytic compounds typically increase the number of shocks accepted.

    • Elevated Plus-Maze Test: The apparatus consists of two open and two enclosed arms. Anxiolytic drugs increase the time spent and the number of entries into the open arms.

  • Outcome Measures:

    • Number of punished licks in the conflict drinking test.

    • Time spent and entries into the open arms of the elevated plus-maze.

  • Source: Adapted from Tatarczyńska et al. (1999)[5].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq/11 Gq/11 mGluR1->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Downstream_Signaling Downstream_Signaling PKC->Downstream_Signaling LY367385 LY367385 LY367385->mGluR1 Blocks AIDA AIDA AIDA->mGluR1 Blocks

Caption: mGluR1 Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing In Vivo Experiment cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Drug_Prep Prepare LY367385 or AIDA Solution Acclimatization->Drug_Prep Administration Administer Compound (i.p. or i.c.v.) Drug_Prep->Administration Induce_Pathology Induce Pathology (Optional) (e.g., Seizure, Ischemia) Administration->Induce_Pathology Behavioral_Assay Perform Behavioral or Physiological Assay Induce_Pathology->Behavioral_Assay Data_Collection Collect Quantitative Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General In Vivo Experimental Workflow.

Discussion and Conclusion

Both this compound and AIDA are valuable tools for investigating the role of mGluR1 in the central nervous system. LY367385 stands out for its high selectivity for the mGlu1a receptor subtype, with minimal effects on other mGluR subtypes and ionotropic glutamate receptors. This makes it a preferred tool for studies aiming to specifically dissect the function of mGluR1.

In contrast, while AIDA is a potent mGluR1 antagonist, its utility is compromised by significant off-target effects, particularly at NMDA and AMPA receptors.[1] This lack of selectivity can confound the interpretation of experimental results, as observed effects may not be solely attributable to mGluR1 blockade. For instance, in studies of excitotoxicity where NMDA and AMPA receptors play a crucial role, the effects of AIDA would be difficult to disentangle.

Therefore, for researchers requiring high specificity to probe the functions of mGluR1, this compound is the more suitable antagonist. AIDA may still have applications in broader pharmacological studies, but its off-target activities must be carefully considered and controlled for in experimental designs. The choice between these two compounds will ultimately depend on the specific research question and the level of selectivity required.

References

A Comparative Guide to mGluR1 Antagonism: LY367385 Hydrochloride vs. Non-Competitive Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the competitive mGluR1 antagonist, LY367385 hydrochloride, and various non-competitive mGluR1 antagonists. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to mGluR1 Antagonism

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Antagonists of mGluR1 can be broadly classified into two categories based on their mechanism of action: competitive (orthosteric) and non-competitive (allosteric) antagonists.

This compound is a potent and selective competitive antagonist that binds to the same site as the endogenous ligand, glutamate.[2] In contrast, non-competitive antagonists bind to an allosteric site on the receptor, a location distinct from the glutamate binding site, to modulate receptor activity.[3] This guide will delve into a detailed comparison of these two classes of mGluR1 antagonists.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the in vitro potency and selectivity of this compound and prominent non-competitive mGluR1 antagonists. Data has been compiled from various studies to provide a comparative overview.

Table 1: Potency of mGluR1 Antagonists

CompoundTypeAssaySpeciesIC50KiReference(s)
This compound CompetitiveQuisqualate-induced Phosphoinositide HydrolysisHuman8.8 µM-[2]
JNJ16259685 Non-competitiveGlutamate-induced Ca2+ MobilizationHuman1.21 nM0.34 nM[4]
A-841720 Non-competitiveAgonist-induced Calcium MobilizationHuman10.7 nM-[5]
CPCCOEt Non-competitiveL-quisqualate-induced Phosphoinositide HydrolysisHuman6.5 µM4.76 µM[4]

Table 2: Selectivity of mGluR1 Antagonists

CompoundSelectivity over mGluR5Other mGluRsReference(s)
This compound >11-fold (IC50 > 100 µM for mGluR5a)Negligible action on group II and III receptors[2]
JNJ16259685 HighNo significant activity at mGluR2, 3, 4, 6[4]
A-841720 ModerateNot specified[5]
CPCCOEt High (No activity at hmGluR5a up to 100 µM)No agonist or antagonist activity at hmGluR2, 4a, 7b, 8a[4]

Mechanism of Action and Functional Effects

LY367385, as a competitive antagonist, directly competes with glutamate for the orthosteric binding site. Its inhibitory effect can be surmounted by increasing the concentration of the agonist.

Non-competitive antagonists, on the other hand, bind to an allosteric site within the seven-transmembrane domain of the receptor.[3] This binding induces a conformational change that prevents receptor activation, even when glutamate is bound to the orthosteric site. A key advantage of non-competitive antagonists is that their effect is not dependent on the concentration of the endogenous agonist, which can be beneficial in conditions of excessive glutamate release.[6]

In vivo studies have demonstrated the neuroprotective effects of both LY367385 and non-competitive mGluR1 antagonists in models of excitotoxicity and ischemic brain injury.[7] For instance, LY367385 has been shown to be neuroprotective in mixed cultures of murine cortical cells exposed to NMDA and in rats with NMDA-induced lesions in the caudate nucleus.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize mGluR1 antagonists are provided below.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling product of mGluR1 activation.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR1 receptor (e.g., CHO or HEK293 cells) in appropriate media.

    • Seed cells into 24-well plates and grow to near confluency.

    • Label the cells by incubating overnight with myo-[³H]inositol (0.5 µCi/well) in inositol-free medium.

  • Assay Procedure:

    • Wash the cells with a buffer (e.g., HEPES-buffered saline) to remove excess radiolabel.

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the test antagonist at various concentrations and incubate for a specified period (e.g., 20-30 minutes).

    • Stimulate the cells with an mGluR1 agonist (e.g., quisqualate or glutamate) at a concentration that elicits a submaximal response (e.g., EC80) for 30-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold acidic solution (e.g., 0.4 M perchloric acid).

    • Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the IPs and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced IP accumulation at each antagonist concentration.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Protocol:

  • Cell Preparation:

    • Plate cells expressing mGluR1 in black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Remove the culture medium from the cell plates and add the dye-loading buffer.

    • Incubate the plates for 1 hour at 37°C to allow for dye loading.

  • Assay on FLIPR:

    • Prepare a compound plate containing the test antagonists at various concentrations.

    • Prepare an agonist plate with an mGluR1 agonist at a concentration that gives a maximal or submaximal response (e.g., EC80).

    • Place both the cell plate and the compound/agonist plates into the FLIPR instrument.

    • The instrument will first add the antagonist from the compound plate to the cell plate and incubate for a set period.

    • Subsequently, the agonist will be added, and the fluorescence intensity will be measured in real-time to monitor the change in [Ca²⁺]i.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • Calculate the percentage inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the antagonist concentration.

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gαq/11 mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream

Caption: Simplified mGluR1 signaling cascade.

Experimental Workflow for mGluR1 Antagonist Discovery

Antagonist_Discovery_Workflow cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_Confirmation Hit Confirmation & Potency (Dose-Response Curves) HTS->Hit_Confirmation Identifies Hits Selectivity Selectivity Profiling (vs. other mGluRs and targets) Hit_Confirmation->Selectivity Mechanism Mechanism of Action Studies (Competitive vs. Non-competitive) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Mechanism->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME PK Pharmacokinetics (PK) ADME->PK Efficacy In Vivo Efficacy Models (e.g., Pain, Neuroprotection) PK->Efficacy

Caption: A typical workflow for discovering mGluR1 antagonists.

Conclusion

Both competitive and non-competitive antagonists of mGluR1 are valuable tools for neuroscience research and drug development. This compound, as a well-characterized competitive antagonist, offers a reliable means to probe the function of the orthosteric glutamate binding site. Non-competitive antagonists, with their distinct mechanism of action and often higher potency, provide an alternative approach that can offer advantages in certain experimental and therapeutic contexts. The choice between these two classes of antagonists will depend on the specific research question, the desired pharmacological profile, and the experimental model being used. This guide provides the foundational data and methodologies to make an informed decision.

References

A Head-to-Head Comparison of LY367385 Hydrochloride and CPCCOEt for mGluR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used selective antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1): LY367385 hydrochloride and CPCCOEt. This document is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs by presenting a detailed analysis of their pharmacological properties, mechanisms of action, and supporting experimental data.

At a Glance: Key Differences

FeatureThis compoundCPCCOEt
Mechanism of Action Competitive AntagonistNon-competitive Antagonist
Binding Site Orthosteric site (glutamate binding site)Allosteric site (transmembrane domain)
Potency (IC50, PI Hydrolysis) 8.8 µM[1][2][3]~17.4 µM (derived from pKi of 4.76)[4]
Potency (IC50, Ca2+ Mobilization) Not explicitly found6.5 µM[4]
Binding Affinity (Ki) 0.89 µM[5]Not available from direct binding assay
Selectivity Highly selective for mGluR1 over mGluR5 and other mGluR subtypes[1][2]Highly selective for mGluR1 over mGluR2, 4a, 5a, 7b, and 8a[4]
Reversibility ReversibleReversible[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and CPCCOEt. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Potency and Affinity

CompoundAssay TypeSpecies/Cell LineAgonist UsedParameterValueReference
LY367385 HCl Phosphoinositide HydrolysisRecombinant cellsQuisqualateIC508.8 µM[1][2][3]
Binding Assay (Intrinsic Tryptophan Fluorescence)Recombinant human mGluR1a-Ki0.89 µM[5]
CPCCOEt Phosphoinositide HydrolysisTransfected CHO cells expressing human mGluR1αL-QuisqualatepKi4.76 ± 0.18[4]
Calcium MobilizationHuman mGluR1b expressing cellsGlutamateIC506.5 µM[4]

Table 2: Selectivity Profile

CompoundReceptor SubtypeActivityConcentrationReference
LY367385 HCl mGluR5aNo significant antagonism>100 µM[1][2]
Group II and III mGluRsNegligible actionNot specified[1]
CPCCOEt mGluR2, 4a, 5a, 7b, 8aNo agonist or antagonist activityUp to 100 µM[4]

Mechanism of Action: Competitive vs. Non-competitive Antagonism

The primary distinction between this compound and CPCCOEt lies in their mechanism of antagonism.

This compound is a competitive antagonist . It binds to the same site as the endogenous agonist, glutamate (the orthosteric site), on the extracellular domain of the mGluR1 receptor. By occupying this site, it directly prevents glutamate from binding and activating the receptor.

CPCCOEt is a non-competitive antagonist . It binds to a different site on the receptor, known as an allosteric site, which is located within the transmembrane domain.[4] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site.[4] Consequently, CPCCOEt does not displace the binding of [3H]glutamate.[4]

Mechanism of Antagonism cluster_0 LY367385 (Competitive) cluster_1 CPCCOEt (Non-competitive) LY367385 LY367385 mGluR1_L mGluR1 (Orthosteric Site) LY367385->mGluR1_L Binds to Glutamate Glutamate Glutamate->mGluR1_L Blocked by LY367385 CPCCOEt CPCCOEt mGluR1_C mGluR1 (Orthosteric & Allosteric Sites) CPCCOEt->mGluR1_C Binds to Allosteric Site Glutamate_C Glutamate Glutamate_C->mGluR1_C Binds to Orthosteric Site Activation_Blocked Activation_Blocked mGluR1_C->Activation_Blocked Activation Blocked

Caption: Competitive vs. Non-competitive antagonism at mGluR1.

Signaling Pathways and Experimental Workflows

Both LY367385 and CPCCOEt inhibit the canonical Gq/11-coupled signaling pathway of mGluR1, which involves the activation of phospholipase C (PLC) and subsequent downstream events.

mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq_11 Gq/11 mGluR1->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects Ca_Release->Downstream PKC->Downstream Antagonists LY367385 or CPCCOEt Antagonists->mGluR1 Inhibit

Caption: The mGluR1 signaling pathway inhibited by antagonists.

A common method to quantify the activity of these antagonists is the phosphoinositide (PI) hydrolysis assay. The general workflow for such an experiment is outlined below.

Phosphoinositide Hydrolysis Assay Workflow Cell_Culture 1. Culture cells expressing mGluR1 Radiolabeling 2. Radiolabel cells with [3H]-myo-inositol Cell_Culture->Radiolabeling Pre-incubation 3. Pre-incubate with antagonist (LY367385 or CPCCOEt) Radiolabeling->Pre-incubation Stimulation 4. Stimulate with mGluR1 agonist (e.g., Quisqualate) Pre-incubation->Stimulation Lysis 5. Lyse cells and stop the reaction Stimulation->Lysis Separation 6. Separate inositol (B14025) phosphates by ion-exchange chromatography Lysis->Separation Quantification 7. Quantify radioactivity to determine PI hydrolysis Separation->Quantification

Caption: Generalized workflow for a phosphoinositide hydrolysis assay.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This protocol is a generalized procedure for measuring mGluR1-mediated PI hydrolysis, a common method for assessing the potency of antagonists like LY367385 and CPCCOEt.

1. Cell Culture and Radiolabeling:

  • Culture cells stably expressing the mGluR1 receptor (e.g., CHO or HEK293 cells) in appropriate media.
  • Plate cells in multi-well plates and allow them to adhere.
  • Incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

2. Antagonist and Agonist Treatment:

  • Wash the cells to remove excess radiolabel.
  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or CPCCOEt) or vehicle for a defined period.
  • Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., quisqualate or glutamate) in the presence of LiCl (to inhibit inositol monophosphatase) for a specific duration.

3. Measurement of Inositol Phosphates:

  • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
  • Neutralize the cell lysates.
  • Separate the radiolabeled inositol phosphates from other cellular components using anion-exchange chromatography.
  • Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition of agonist-stimulated PI hydrolysis for each antagonist concentration.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration, another key downstream effect of mGluR1 activation.

1. Cell Preparation and Dye Loading:

  • Plate cells expressing mGluR1 in black-walled, clear-bottom microplates.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
  • Incubate the cells to allow for dye uptake and de-esterification.

2. Compound Addition and Fluorescence Measurement:

  • Place the microplate in a fluorescence plate reader.
  • Add varying concentrations of the antagonist (this compound or CPCCOEt) or vehicle to the wells.
  • After a pre-incubation period, inject a fixed concentration of an mGluR1 agonist (e.g., glutamate) into the wells.
  • Monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Concluding Remarks

Both this compound and CPCCOEt are valuable and highly selective antagonists for studying mGluR1 function. The choice between these two compounds will largely depend on the specific experimental question.

  • This compound is ideal for studies where a competitive mechanism of action is desired, for instance, in radioligand binding studies or when investigating the direct interaction with the glutamate binding site.

  • CPCCOEt , as a non-competitive antagonist , offers a different mode of inhibition that can be useful for studying allosteric modulation of mGluR1 and for experiments where the presence of the endogenous agonist should not influence the antagonist's binding.

Researchers should carefully consider the differing potencies and mechanisms of these compounds when designing experiments and interpreting results. The provided data and protocols serve as a guide to facilitate informed decisions in the investigation of mGluR1 pharmacology.

References

Specificity of LY367385 Hydrochloride in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of LY367385 hydrochloride, a selective mGluR1 antagonist, with other alternative compounds. The assessment is supported by experimental data from studies utilizing knockout models, offering a robust validation of on-target effects.

Introduction

This compound is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It is a widely used pharmacological tool to investigate the physiological roles of mGluR1 in the central nervous system. Assessing the specificity of such compounds is crucial to ensure that observed effects are due to the modulation of the intended target and not off-target interactions. The use of knockout (KO) animal models, in which the target receptor is absent, provides the gold standard for validating the specificity of a pharmacological agent. This guide summarizes key findings from studies that have employed mGluR1 knockout mice to evaluate the specificity of this compound and compares its performance with other mGluR1 antagonists.

Data Presentation

Table 1: Comparison of this compound Effects in Wild-Type vs. mGluR1 Knockout Mice
Experimental Paradigm Compound Dose/Concentration Effect in Wild-Type (WT) Mice Effect in mGluR1 Knockout (KO) Mice Conclusion on Specificity Reference
Hippocampal Long-Term Potentiation (LTP) LY367385100 µMInhibition of LTP induction.No effect on LTP.The effect of LY367385 on LTP is mediated by mGluR1.[2]
Cerebellar Long-Term Depression (LTD) LY367385Not specifiedBlocks LTD induction.No effect, as LTD is already impaired.Confirms mGluR1 as the target for LTD modulation.[3][4]
Motor Coordination JNJ16259685 (mGluR1 antagonist)Not specifiedImpaired performance on rotarod.No effect on motor coordination.Demonstrates mGluR1-mediated role in motor control.[5]
Audiogenic Seizures in Fmr1 KO mice JNJ16259685 (mGluR1 antagonist)Not specifiedDecreased seizures.Not applicable.Suggests mGluR1 modulation can affect seizure activity.[5]
Paired-Pulse Depression Not applicableNot applicableDepression at inter-pulse intervals up to 30 ms.Significantly longer depression, up to 50 ms.Indicates an indirect role of mGluR1 in regulating GABAergic inhibition.[6]
Table 2: Comparison of Different mGluR1 Antagonists
Compound Mechanism of Action Selectivity Profile Performance in Knockout Models
This compound Competitive AntagonistHighly selective for mGluR1 over mGluR5 and other mGluRs.[1]Effects on synaptic plasticity are absent in mGluR1 KO mice, confirming high specificity.[2]
CPCCOEt Non-competitive AntagonistSelective for mGluR1.Abolishes mGluR1-mediated slow currents in wild-type mice; these currents are absent in knockout models.[7]
BAY 36-7620 Non-competitive Antagonist / Inverse AgonistPotent and selective for mGluR1.[8]Binding of a radiolabeled analog is absent in brain sections from mGluR1-knockout mice, demonstrating target engagement. Behavioral effects correlate with receptor occupancy.[9] Administration to wild-type mice mimics functional deficits observed in mGluR1 knockout mice.[10]
JNJ16259685 AntagonistmGluR1 antagonist.Behavioral effects on motor coordination are absent in Fmr1 KO mice, which have altered mGluR signaling, suggesting target engagement.[5]

Experimental Protocols

Electrophysiological Recordings in Brain Slices

This protocol is a synthesized example for assessing the effect of mGluR antagonists on synaptic plasticity in hippocampal slices from wild-type and mGluR1 knockout mice.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄·H₂O, 2.5 CaCl₂·2H₂O, 1.3 MgCl₂·6H₂O, and 10 D-glucose, continuously bubbled with 95% O₂ and 5% CO₂.[11]

  • Cutting Solution: (in mM) 220 glycerol, 2.5 KCl, 1.25 NaH₂PO₄·H₂O, 25 NaHCO₃, 0.5 CaCl₂·2H₂O, 7 MgCl₂·6H₂O, and 20 D-glucose, to minimize excitotoxicity during slicing.[11]

Procedure:

  • Anesthesia and Brain Extraction: Anesthetize the mouse (e.g., with ketamine/xylazine mixture or isoflurane) and perform transcardial perfusion with ice-cold cutting solution.[11][12] Rapidly dissect the brain and immerse it in oxygenated, ice-cold cutting solution.[11]

  • Slicing: Mount the brain on a vibratome (e.g., Leica VT 1200s) and cut 300-400 µm thick coronal or sagittal slices.[13] Transfer slices to a holding chamber with aCSF and allow them to recover at 33°C for at least 1 hour before recording.[13]

  • Recording: Place a slice in the recording chamber and perfuse with aCSF at a rate of approximately 2 mL/min.[13] Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or extracellular field potential recordings in the stratum radiatum.

  • Drug Application: After establishing a stable baseline recording, apply this compound or another antagonist to the perfusing aCSF at the desired concentration.

  • Plasticity Induction: Induce long-term potentiation (LTP) with high-frequency stimulation (e.g., theta-burst stimulation) or long-term depression (LTD) with low-frequency stimulation.[2]

  • Data Analysis: Compare the magnitude of LTP or LTD in slices from wild-type and mGluR1 knockout mice in the presence and absence of the antagonist. A specific antagonist should have no effect in the knockout animals.

Immunohistochemistry

This protocol provides a general workflow for visualizing the expression of mGluR1 in brain tissue, which can be used to confirm the absence of the receptor in knockout models.

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).[10] Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut 30-50 µm thick sections using a cryostat or vibratome.

  • Staining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., microwave heating in citrate (B86180) buffer).[14]

    • Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).

    • Incubate with a primary antibody specific for mGluR1 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear marker like DAPI.

  • Imaging: Mount the sections and visualize them using a fluorescence or confocal microscope. The absence of mGluR1 staining in knockout tissue compared to wild-type tissue confirms the successful knockout of the receptor.

Mandatory Visualization

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gαq/11 mGluR1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Caption: mGluR1 Signaling Pathway.

Specificity_Assessment_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_experiments Experimental Assays cluster_analysis Data Analysis and Conclusion WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_LY367385 WT + LY367385 WT->WT_LY367385 KO mGluR1 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_LY367385 KO + LY367385 KO->KO_LY367385 Electrophysiology Electrophysiology (e.g., LTP/LTD) WT_Vehicle->Electrophysiology Behavior Behavioral Tests (e.g., Motor Coordination) WT_Vehicle->Behavior Biochemistry Biochemical Assays (e.g., Receptor Binding) WT_Vehicle->Biochemistry WT_LY367385->Electrophysiology WT_LY367385->Behavior WT_LY367385->Biochemistry KO_Vehicle->Electrophysiology KO_Vehicle->Behavior KO_Vehicle->Biochemistry KO_LY367385->Electrophysiology KO_LY367385->Behavior KO_LY367385->Biochemistry Analysis Compare effects of LY367385 between WT and KO groups Electrophysiology->Analysis Behavior->Analysis Biochemistry->Analysis Conclusion Specificity Confirmed: Effect observed in WT is absent in KO Analysis->Conclusion OffTarget Off-Target Effect Suspected: Effect persists in KO Analysis->OffTarget

Caption: Experimental Workflow for Specificity Assessment.

References

A Comparative Dose-Response Analysis of LY367385 Hydrochloride and Other mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of LY367385 hydrochloride with other selective antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The data presented is compiled from various studies to offer a broad perspective on their relative activities. Detailed experimental protocols for the key assays used to determine antagonist potency are also provided, along with visualizations of the mGluR1 signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Potency of mGluR1 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable mGluR1 antagonists. These values were primarily determined using in vitro phosphoinositide (PI) hydrolysis assays or calcium mobilization assays in recombinant cell lines expressing mGluR1. It is important to note that variations in experimental conditions, such as the cell line, agonist concentration, and specific assay methodology, can influence the reported IC50 values. Therefore, this table serves as a comparative guide, and direct comparisons are most accurate when data is derived from the same study.

AntagonistIC50 (nM)Assay TypeCell LineAgonist UsedReference
This compound 8800Phosphoinositide HydrolysisRecombinant CellsQuisqualate[1]
JNJ162596851.21 - 3.24Calcium MobilizationRecombinant rat and human mGlu1a receptorsGlutamate[2]
JNJ162596851.73Inositol (B14025) Phosphate ProductionPrimary cerebellar culturesGlutamate[2]
YM-2020748.6Inositol Phosphate ProductionRat cerebellar granule cellsNot Specified[3]
A-8417201.0 - 10.7Calcium MobilizationRecombinant human and native rat mGluR1 receptorsNot Specified
CPCCOEt6500Calcium MobilizationHuman mGluR1bGlutamate

Mandatory Visualization

mGluR1 Signaling Pathway

Caption: Canonical signaling pathway of the mGluR1 receptor.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing mGluR1) start->cell_culture plate_cells Plate Cells in Microplate cell_culture->plate_cells dye_loading Load Cells with Fluorescent Dye (e.g., Fluo-4 AM for Ca2+ assay or radiolabel for PI assay) plate_cells->dye_loading antagonist_add Add Antagonist to Wells (Pre-incubation) dye_loading->antagonist_add antagonist_prep Prepare Serial Dilutions of Antagonist antagonist_prep->antagonist_add agonist_add Add Agonist (e.g., Glutamate, Quisqualate) antagonist_add->agonist_add measure_response Measure Response (Fluorescence or Radioactivity) agonist_add->measure_response data_analysis Data Analysis (Normalize and plot dose-response curve) measure_response->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Generalized workflow for determining antagonist IC50 values.

Experimental Protocols

The following are generalized protocols for the two most common assays used to determine the potency of mGluR1 antagonists. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for the specific cell line and laboratory conditions.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the ability of an antagonist to inhibit agonist-induced accumulation of inositol phosphates, a downstream product of mGluR1 activation.

1. Cell Culture and Labeling:

  • Culture cells expressing mGluR1 (e.g., CHO or HEK293 cells) in a suitable growth medium.

  • Seed cells into 24- or 48-well plates.

  • Once cells reach approximately 80-90% confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

2. Antagonist and Agonist Treatment:

  • Wash the cells with an assay buffer (e.g., HEPES-buffered saline) containing LiCl. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of an mGluR1 agonist (e.g., quisqualate or glutamate), typically at its EC80 or EC90 concentration, to stimulate PI hydrolysis.

  • Incubate for a further period (e.g., 30-60 minutes).

3. Inositol Phosphate Extraction and Quantification:

  • Terminate the reaction by adding a cold acidic solution (e.g., trichloroacetic acid).

  • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.

  • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

4. Data Analysis:

  • Normalize the data to the response produced by the agonist alone (defined as 100% activity) and a baseline control (no agonist, 0% activity).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Culture and Plating:

  • Culture cells expressing mGluR1 in a suitable growth medium.

  • Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells with an assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

3. Antagonist and Agonist Addition:

  • Wash the cells to remove excess extracellular dye.

  • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation), add varying concentrations of the antagonist to the wells.

  • After a short pre-incubation period, add a fixed concentration of an mGluR1 agonist.

4. Fluorescence Measurement and Data Analysis:

  • Measure the fluorescence intensity kinetically before and after the addition of the agonist.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Normalize the data to the peak fluorescence response induced by the agonist alone.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

A Comparative Guide to LY367385 Hydrochloride and MTEP in Synaptic Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a side-by-side analysis of LY367385 hydrochloride and MTEP, two widely used pharmacological tools in neuroscience research. The focus is on their distinct effects on synaptic function, supported by experimental data. This comparison is intended for researchers, scientists, and drug development professionals investigating glutamatergic signaling pathways.

Introduction to this compound and MTEP

This compound and MTEP are selective antagonists for different subtypes of Group I metabotropic glutamate (B1630785) receptors (mGluRs). These receptors play crucial roles in modulating synaptic transmission and plasticity.

This compound is a potent and selective competitive antagonist of the mGluR1a subtype.[1] It has demonstrated neuroprotective and anticonvulsant properties.[1]

MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a potent, non-competitive, and highly selective allosteric antagonist of the mGluR5 subtype.[2][3] It is noted for its high selectivity for mGluR5 over other mGluR subtypes and has fewer off-target effects compared to its predecessor, MPEP.[2][4] MTEP has shown anxiolytic, antidepressant-like, and neuroprotective effects in various studies.[2][3][5]

Mechanism of Action

Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades modulate a variety of neuronal functions, including ion channel activity and gene expression.

LY367385 acts as a competitive antagonist, directly competing with glutamate for the binding site on the mGluR1 receptor.[6] In contrast, MTEP is a non-competitive antagonist that binds to an allosteric site on the mGluR5 receptor, changing the receptor's conformation and preventing its activation by glutamate.[3]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate mGluR1 mGluR1 Glutamate_Vesicle->mGluR1 binds to mGluR5 mGluR5 Glutamate_Vesicle->mGluR5 binds to Gq Gq mGluR1->Gq activates mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces Downstream Downstream Effects Ca_release->Downstream PKC->Downstream LY367385 LY367385 LY367385->mGluR1 inhibits MTEP MTEP MTEP->mGluR5 inhibits cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_treatment Pharmacology & Induction cluster_analysis Data Analysis A 1. Brain Extraction B 2. Slicing with Vibratome A->B C 3. Slice Recovery in aCSF B->C D 4. Transfer to Recording Chamber C->D E 5. Electrode Placement D->E F 6. Baseline Recording (20 min) E->F G 7. Drug Application (LY367385 or MTEP) F->G H 8. High-Frequency Tetanus (LTP Induction) G->H I 9. Post-Tetanus Recording (60+ min) H->I J 10. Quantify LTP Magnitude I->J

References

Validating LY367385 Hydrochloride's Impact on Neuronal Firing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the precise effects of pharmacological compounds on neuronal activity is paramount. This guide provides a comparative analysis of LY367385 hydrochloride, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), and its influence on neuronal firing rates. We present a synthesis of experimental data, detailed methodologies for key experiments, and a visual representation of the underlying signaling pathway to offer a comprehensive resource for validating its efficacy and mechanism of action.

Performance Comparison: LY367385 HCl vs. Alternative Compounds

The primary effect of this compound on neuronal firing is a consequence of its selective antagonism of mGluR1. This action typically leads to an enhancement of GABAergic transmission, resulting in a decrease in the firing rate of principal neurons in various brain regions.[1] To contextualize the performance of LY367385 HCl, we compare it with other well-characterized modulators of glutamatergic and GABAergic systems: MPEP, a selective mGluR5 antagonist, and CPCCOEt, another selective mGluR1 antagonist.

The following table summarizes the quantitative effects of these compounds on spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal CA1 pyramidal cells, a key indicator of GABAergic tone and, consequently, neuronal firing. An increase in sIPSC frequency suggests a higher rate of GABA release from presynaptic terminals, leading to increased inhibition of the postsynaptic neuron.

CompoundTargetConcentrationEffect on sIPSC FrequencyEffect on sIPSC AmplitudeReference
LY367385 HCl mGluR1 Antagonist100 µMSignificant IncreaseSignificant Increase[2]
300 µMDose-dependent IncreaseDose-dependent Increase[2]
MPEP mGluR5 Antagonist10 µMNo significant effectNo significant effect[2][3]
CPCCOEt mGluR1 AntagonistN/AEnhances GABA releaseN/A[1][4]

Note: Direct quantitative data for CPCCOEt on sIPSC frequency and amplitude from the reviewed literature was not available in a directly comparable format to LY367385 and MPEP. However, studies indicate it enhances GABA release, which would lead to an increase in sIPSC frequency.

Experimental Protocols

To validate the effects of this compound on neuronal firing, whole-cell patch-clamp electrophysiology is the gold-standard technique. Below is a detailed protocol synthesized from established methodologies.[5][6][7][8][9]

Whole-Cell Patch-Clamp Recording of sIPSCs in Hippocampal Slices

1. Slice Preparation:

  • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose).

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose), saturated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a single slice to a recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics.

  • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.

  • Pull patch pipettes (3-7 MΩ) from borosilicate glass capillaries using a micropipette puller.

  • Fill the pipettes with an internal solution appropriate for recording inhibitory currents (e.g., in mM: 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH).

3. Whole-Cell Recording:

  • Visually identify pyramidal neurons in the CA1 region of the hippocampus.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.

  • Record baseline sIPSCs for 5-10 minutes to ensure a stable recording.

4. Pharmacological Application:

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.

  • Bath-apply the this compound-containing aCSF to the slice.

  • Record sIPSCs for at least 10-15 minutes during drug application to observe the effect on frequency and amplitude.

  • For comparison, perform similar experiments with MPEP or CPCCOEt.

  • A washout period, where the slice is perfused with drug-free aCSF, can be included to test for reversibility of the drug's effects.

5. Data Analysis:

  • Analyze sIPSCs using appropriate software (e.g., Clampfit, Mini Analysis).

  • Detect and measure the frequency (Hz) and amplitude (pA) of sIPSC events.

  • Compare the sIPSC frequency and amplitude during baseline and drug application using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Visualizing the Mechanism of Action

To understand how this compound exerts its effects, it is crucial to visualize its position within the mGluR1 signaling pathway. The following diagram, generated using Graphviz, illustrates the canonical Gq-coupled pathway of mGluR1 and the point of intervention for LY367385.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates LY367385 LY367385 HCl (Antagonist) LY367385->mGluR1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Neuronal_Response Downstream Neuronal Response Modulation Ca_release->Neuronal_Response Leads to PKC->Neuronal_Response Leads to

Caption: mGluR1 signaling pathway and the antagonistic action of LY367385 HCl.

This guide provides a framework for understanding and experimentally validating the effects of this compound on neuronal firing. By comparing its performance with other compounds, adhering to detailed experimental protocols, and understanding its mechanism of action within the relevant signaling pathway, researchers can effectively evaluate its potential as a modulator of neuronal activity.

References

Comparative Analysis of LY367385 Hydrochloride Across Diverse Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a), across various brain regions. The data presented is compiled from multiple preclinical studies and aims to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

This compound has emerged as a critical tool in neuroscience research for its ability to selectively block mGluR1a, a receptor implicated in numerous physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegeneration.[1] Its effects, however, are not uniform throughout the central nervous system, exhibiting region-specific actions that are crucial for understanding its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different brain regions.

Table 1: Electrophysiological Effects of this compound

Brain RegionNeuronal PopulationExperimental ModelLY367385 ConcentrationObserved EffectReference
Hippocampus (CA1)Pyramidal neuronsRat hippocampal slices100 µMDose-dependently increased sIPSC frequency and amplitude.[2][2]
Hippocampus (CA1)Pyramidal neuronsRat hippocampal slices100 µMReduced DHPG-induced LTD by ~50%.[3][3]
Hippocampus (CA1)Pyramidal neuronsRat hippocampal slices100 µMBlocked DHPG-induced increase in intracellular Ca2+ and direct depolarization.[4][4]
Hippocampus (CA3)Pyramidal cellsRat hippocampal slicesNot specifiedReduced DHPG-induced inward current by more than 50%.[5][5]
Thalamus (Ventrobasal)Single neuronsAnesthetized ratsIontophoretically appliedReduced excitatory responses to ACPD and DHPG.[6][7][6][7]
Corpus StriatumFreely moving ratsMicrodialysisNot specifiedSubstantially enhanced GABA release.[8][8]
Cortico-striatal slicesNot specifiedElectrophysiologyNot specifiedAntagonized DHPG-induced reduction of inhibitory postsynaptic currents.[8][8]

Table 2: Neuroprotective Effects of this compound

Brain RegionInsult ModelExperimental ModelLY367385 ConcentrationObserved EffectReference
Murine Cortical CulturesNMDA toxicityIn vitroNot specifiedAttenuated neuronal degeneration in a concentration-dependent fashion.[9][1][9]
Caudate NucleusNMDA infusionRats (in vivo)Not specifiedNeuroprotective.[1][8][1][8]
Hippocampus (CA1)Oxygen-Glucose Deprivation (OGD)Organotypic hippocampal slices300 µMSignificantly reduced CA1 injury.[2][2]
Gerbil BrainTransient global ischemiaIn vivoNot specifiedNeuroprotective.[1][1]

Table 3: Comparison with Other mGluR Antagonists

CompoundTarget(s)Brain RegionKey Differentiating EffectReference
LY367385 mGluR1a Hippocampus, StriatumEnhances GABAergic transmission; neuroprotective via GABAergic mechanism.[8][8]
MPEPmGluR5Hippocampus, StriatumNo effect on GABA release; neuroprotection independent of GABAergic system.[8][8]
LY367366mGluR1a and mGluR5Murine cortical culturesGenerally less efficacious in neuroprotection compared to LY367385.[1][1]
CPCCOEtmGluR1StriatumSimilar to LY367385, enhanced GABA release.[8][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Electrophysiological Recordings in Hippocampal Slices
  • Animal Model: Young Sprague-Dawley rats (P14-P20) were utilized.[2]

  • Slice Preparation: Rats were anesthetized with isoflurane, and brains were rapidly removed and submerged in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 1 MgSO4, and 10 glucose, saturated with 95% O2 and 5% CO2.[2] Coronal or transverse hippocampal slices (300-400 µm) were prepared using a vibratome.

  • Recording: Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons.[4] For spontaneous inhibitory postsynaptic current (sIPSC) recordings, the internal solution contained QX-314 to block action potentials, and neurons were voltage-clamped at -70 mV.[2]

  • Drug Application: this compound was bath-applied at concentrations ranging from 100 to 300 µM.[2]

In Vivo Microdialysis in the Corpus Striatum
  • Animal Model: Freely moving adult male rats.[8]

  • Probe Implantation: A microdialysis probe was stereotaxically implanted into the corpus striatum.

  • Perfusion: The probe was perfused with ACSF.

  • Sample Collection: Dialysate samples were collected at regular intervals before, during, and after the local application of LY367385 through the dialysis probe.

  • Analysis: GABA levels in the dialysate were quantified using high-performance liquid chromatography (HPLC).[8]

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices
  • Culture Preparation: Organotypic hippocampal slice cultures were prepared from young rats and maintained in culture for a specified period.

  • OGD Induction: Slices were exposed to a glucose-free ACSF saturated with 95% N2 and 5% CO2 for a defined duration (e.g., 30 minutes) to induce ischemic-like injury.[2]

  • Treatment: LY367385 (300 µM) was present in the incubation medium during the OGD and subsequent recovery period.[2]

  • Assessment of Injury: Cell death, particularly in the CA1 region, was quantified using fluorescent viability dyes such as propidium (B1200493) iodide.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental procedures associated with this compound.

LY367385_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY367385 LY367385 mGluR1 mGluR1 LY367385->mGluR1 blocks GABA_release Increased GABA Release mGluR1->GABA_release tonic inhibition GABA_A_R GABA-A Receptor GABA_release->GABA_A_R activates Inhibition Neuronal Inhibition GABA_A_R->Inhibition Neuroprotection Neuroprotection Inhibition->Neuroprotection

Caption: Mechanism of LY367385-induced neuroprotection via enhanced GABAergic transmission.

OGD_Workflow start Organotypic Hippocampal Slice Culture ogd Oxygen-Glucose Deprivation (OGD) start->ogd treatment Treatment with LY367385 (300 µM) ogd->treatment recovery 24h Recovery treatment->recovery analysis Quantification of Neuronal Injury (Propidium Iodide) recovery->analysis

Caption: Experimental workflow for assessing the neuroprotective effect of LY367385 in an OGD model.

mGluR_LTD_Pathway DHPG DHPG (mGluR1/5 Agonist) mGluR1 mGluR1 DHPG->mGluR1 activates Signaling_Cascade Intracellular Signaling Cascade mGluR1->Signaling_Cascade LY367385 LY367385 LY367385->mGluR1 blocks LTD Long-Term Depression (LTD) Signaling_Cascade->LTD

Caption: Role of mGluR1 in the induction of DHPG-mediated Long-Term Depression (LTD).

References

Safety Operating Guide

Proper Disposal of LY367385 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling LY367385 hydrochloride must adhere to strict disposal protocols to ensure safety and regulatory compliance. As a chemical compound intended for research use only, it should be treated as hazardous waste until comprehensive safety information becomes available.[1] This guide provides a step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow the established hazardous waste disposal protocols of your institution, which are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous chemical waste.[4]

    • Segregate this waste from other waste streams at the point of generation to prevent inadvertent mixing of incompatible chemicals.[2][5] Halogenated and non-halogenated solvent wastes, for example, should be collected in separate containers.[5]

  • Container Selection and Labeling :

    • Use a dedicated, properly labeled hazardous waste container that is chemically compatible with this compound and any solvents used.[2][5] The container must be in good condition, with a secure, leak-proof closure.[2]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.[6] The date when waste accumulation began must also be clearly marked on the container.[6]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5]

    • Ensure the use of secondary containment, such as a tray, to capture any potential leaks.[5]

    • Adhere to institutional and regulatory limits for the amount of hazardous waste stored in the laboratory.

  • Arranging for Disposal :

    • Once the container is full or reaches its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[6]

Key Storage and Disposal Regulations

The following table summarizes key quantitative limits and requirements for the storage of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuideline/LimitSource
Maximum Hazardous Waste Storage Volume 55 gallons per laboratory[4]
Maximum Acute Hazardous Waste Storage Volume 1 quart per laboratory[4]
Maximum Waste Accumulation Time 6 months from the accumulation start date[2][6]
Empty Container Rinsing (for acute hazardous waste) Triple rinse with a suitable solvent[4][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste Treat this compound as hazardous waste. B Step 2: Segregate Waste Keep separate from incompatible chemicals. A->B C Step 3: Select & Label Container Use a compatible, sealed, and clearly labeled container. B->C D Step 4: Store Safely Store in a designated, ventilated area with secondary containment. C->D E Step 5: Arrange for Pickup Contact EHS or a licensed waste disposal service for collection. D->E

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Personal protective equipment for handling LY367385 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY367385 hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this potent neuroactive compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for handling this compound.

Body Part PPE Item Specification Purpose
Hands Double Nitrile GlovesPowder-free, disposablePrevents skin contact. Double gloving is recommended for potent compounds.
Eyes Safety GogglesChemical splash-proof, meeting ANSI Z87.1 standardsProtects eyes from splashes of powder or solutions.
Face Face ShieldWorn over safety gogglesProvides an additional layer of protection for the face from splashes.
Body Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Feet Closed-toe ShoesMade of non-porous materialProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following steps detail the process from receiving the compound to its use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound is a solid.[1]

  • Store the container in a designated, labeled, and secure location at -20°C for long-term stability.[1]

2. Preparation for Weighing:

  • Work within a certified chemical fume hood or a ventilated balance enclosure.

  • Don all required PPE as listed in the table above.

  • Prepare all necessary equipment (e.g., weigh paper, spatula, microcentrifuge tubes) before bringing the compound into the hood.

3. Weighing the Compound:

  • Carefully open the container inside the fume hood.

  • Use a dedicated, clean spatula to transfer the desired amount of powder onto weigh paper.

  • Avoid generating dust. If any powder is spilled, clean it immediately according to the spill cleanup procedure.

  • Securely close the primary container and return it to its designated storage location.

4. Solubilization:

  • LY367385 is soluble in water at approximately 20 mg/mL.[1]

  • Transfer the weighed powder to a suitable vial.

  • Add the appropriate solvent (e.g., water) to the vial.

  • Cap the vial and mix gently until the solid is fully dissolved. Sonication can be used to aid dissolution.

  • Aqueous solutions should not be stored for more than one day.[1]

5. Use in Experiments:

  • All experimental procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Clearly label all solutions containing the compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered chemical waste.

  • Segregate waste into the following categories:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and vials.

    • Liquid Waste: Unused or leftover solutions.

    • Sharps Waste: Contaminated needles and syringes.

2. Waste Collection and Labeling:

  • Collect solid waste in a designated, labeled, and sealed hazardous waste bag.

  • Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Collect sharps in a designated, puncture-resistant sharps container.

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Neuroactive Compound," "Toxic").

3. Final Disposal:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Arrange for a licensed hazardous waste disposal company to collect the waste.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Emergency Procedures

Spill Cleanup:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator.

  • Containment: For a powder spill, gently cover with damp paper towels to avoid raising dust. For a liquid spill, absorb with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material or damp paper towels and place them in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Safe_Handling_Workflow_for_LY367385_hydrochloride cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Visual Inspection Storage Secure Storage (-20°C) Receiving->Storage PPE Don Appropriate PPE Storage->PPE Setup Prepare Workspace in Chemical Fume Hood PPE->Setup Weighing Weighing of Compound Setup->Weighing Solubilization Solubilization in Appropriate Solvent Weighing->Solubilization Experiment Use in Experiment Solubilization->Experiment Segregation Waste Segregation (Solid, Liquid, Sharps) Experiment->Segregation Collection Collection and Labeling of Hazardous Waste Segregation->Collection FinalDisposal Disposal via Licensed Contractor Collection->FinalDisposal

Caption: Workflow for the safe handling of this compound.

Emergency_Response_for_LY367385_hydrochloride cluster_spill Chemical Spill cluster_exposure Personnel Exposure cluster_action Immediate Actions Evacuate Evacuate and Secure Area DonPPE Don Emergency PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean and Decontaminate Contain->Cleanup DisposeSpill Dispose of Cleanup Materials as HazWaste Cleanup->DisposeSpill Skin Skin Contact Wash Wash with Soap and Water (15 min) Skin->Wash Eyes Eye Contact Flush Flush with Water (15 min) Eyes->Flush Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention Wash->Medical Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency response procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LY367385 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LY367385 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.